Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-8(12)6-7-11(4-10-6)3-5(9)14-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUMAAIQJXASCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(C=C(S2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The guide details a proposed multi-step synthetic pathway, beginning with the well-established Hantzsch thiazole synthesis to yield the key intermediate, Ethyl 2-amino-4-methylthiazole-5-carboxylate. Subsequently, a proposed strategy for the construction of the imidazo[5,1-b]thiazole core via cyclization is presented, followed by a discussion on the regioselective bromination to afford the final target molecule. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering detailed experimental protocols, mechanistic insights, and a framework for the preparation of this and structurally related compounds.
Introduction
The imidazo[5,1-b]thiazole scaffold is a significant heterocyclic motif that has garnered attention in the field of medicinal chemistry due to its diverse pharmacological potential. As a less common isomer of the more extensively studied imidazo[2,1-b]thiazole system, it presents unique opportunities for the development of novel therapeutic agents. The introduction of a bromine atom at the 2-position and an ethyl carboxylate group at the 7-position of this bicyclic system yields this compound, a molecule with potential as a versatile building block for the synthesis of more complex drug candidates. The strategic placement of these functional groups allows for further chemical modifications, making it a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery programs.
This guide provides a detailed exposition on a proposed synthetic route to this target molecule, leveraging established principles of heterocyclic chemistry and providing practical, step-by-step protocols.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a three-stage process. The initial stage involves the synthesis of a key precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate. The second stage focuses on the construction of the fused imidazole ring to form the imidazo[5,1-b]thiazole core. The final stage is the regioselective bromination of this bicyclic system to yield the target compound.
Stage 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
The initial and most crucial step is the synthesis of the 2-aminothiazole precursor. The Hantzsch thiazole synthesis is a classic and efficient method for this transformation, involving the condensation of an α-haloketone with a thioamide.[1][2][3] In this case, ethyl 2-chloroacetoacetate (or its in-situ generated bromo-analogue) reacts with thiourea. A one-pot procedure is often preferred for its operational simplicity and improved yields.[4]
Reaction Scheme: Hantzsch Thiazole Synthesis
Detailed Experimental Protocol
This one-pot protocol is adapted from established literature procedures.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, a mixture of ethyl acetoacetate (1.0 eq) is dissolved in a suitable solvent system such as a mixture of water and tetrahydrofuran (THF).
-
Bromination: The solution is cooled to 0 °C in an ice bath. N-Bromosuccinimide (NBS) (1.2 eq) is added portion-wise while maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature for 2 hours. The progress of the bromination can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture containing the in-situ generated ethyl 2-bromo-3-oxobutanoate, thiourea (1.0 eq) is added.
-
Heating: The reaction mixture is then heated to reflux (approximately 80 °C) for 2-3 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove any insoluble material. The filtrate is then neutralized with a base, such as aqueous ammonia, which typically induces the precipitation of the product. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford Ethyl 2-amino-4-methylthiazole-5-carboxylate as a white to pale yellow solid.[5]
| Reagent | Molar Ratio | Notes |
| Ethyl Acetoacetate | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 1.2 | Brominating agent |
| Thiourea | 1.0 | Source of the thioamide |
| Water/THF | - | Solvent system |
| Aqueous Ammonia | - | For neutralization and precipitation |
Table 1: Reagents and their molar ratios for the Hantzsch thiazole synthesis.
Stage 2: Synthesis of Ethyl imidazo[5,1-b]thiazole-7-carboxylate (Proposed)
Proposed Reaction Scheme: Imidazole Ring Formation
Proposed Experimental Protocol
This proposed protocol is based on general procedures for the synthesis of related imidazothiazole systems.
-
Reaction Setup: In a round-bottom flask, Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) is dissolved in a suitable high-boiling point solvent such as ethanol, isopropanol, or dimethylformamide (DMF).
-
Reagent Addition: Bromoacetaldehyde diethyl acetal (1.1 eq) is added to the solution, followed by a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid) to facilitate the in-situ generation of bromoacetaldehyde.
-
Heating: The reaction mixture is heated to reflux for several hours (e.g., 6-12 hours), and the progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Ethyl imidazo[5,1-b]thiazole-7-carboxylate.
Stage 3: Synthesis of this compound (Proposed)
The final step is the regioselective bromination of the imidazo[5,1-b]thiazole ring system. Electron-rich heterocyclic compounds are susceptible to electrophilic substitution, and N-bromosuccinimide (NBS) is a mild and selective brominating agent for such transformations.[6][7] The position of bromination will be dictated by the electronic distribution within the bicyclic system. Computational studies or analysis of the resonance structures would suggest that the C2 position is likely to be electron-rich and thus susceptible to electrophilic attack.
Proposed Reaction Scheme: Regioselective Bromination
Proposed Experimental Protocol
This proposed protocol is based on general procedures for the bromination of electron-rich heterocycles.[8]
-
Reaction Setup: Ethyl imidazo[5,1-b]thiazole-7-carboxylate (1.0 eq) is dissolved in a suitable aprotic solvent such as chloroform, dichloromethane, or acetonitrile in a round-bottom flask protected from light.
-
Reagent Addition: N-Bromosuccinimide (1.0-1.1 eq) is added to the solution in one portion at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: Once the starting material is consumed, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford this compound.
Characterization
The synthesized compounds at each stage should be thoroughly characterized to confirm their identity and purity. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Melting Point: To determine the purity of solid compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecules.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-Bromosuccinimide (NBS) is a corrosive and lachrymatory substance and should be handled with care.
-
Halogenated solvents and other organic chemicals should be handled and disposed of according to institutional safety guidelines.
Conclusion
This technical guide outlines a plausible and scientifically grounded synthetic route for the preparation of this compound. The synthesis of the key intermediate, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is based on the well-established Hantzsch thiazole synthesis. The subsequent steps for the formation of the imidazo[5,1-b]thiazole ring and its regioselective bromination are proposed based on established principles of heterocyclic chemistry. The detailed protocols and mechanistic considerations provided herein are intended to serve as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development. Further experimental validation of the proposed steps is encouraged to optimize reaction conditions and yields.
References
- Andreani, A., et al. (1997). Synthesis and electrophilic substitution reactions of imidazo[2,1-b]-1,3,4-thiadiazoles. Journal of Heterocyclic Chemistry, 34(3), 897-901.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Gürsoy, A., et al. (2009). Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1-b] thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5574-5582.
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- O'Daly, M. A., et al. (1991). Electrophilic substitution of imidazo[2,1-b]thiazoles. Journal of the Chemical Society, Perkin Transactions 1, (4), 855-860.
- Bhosale, S. B., et al. (2011). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research, 3(3), 1275-1281.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436.
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436.
- Kamal, A., et al. (2014). Synthetic Access to Imidazo[2,1-b]thiazoles. ARKIVOC, 2015(vii), 377-391.
-
Chemistry LibreTexts. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Hughes, D. L. (2014).
- Alipour, M., et al. (2017). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands.
- Sharma, V., et al. (2020).
- Juspin, T., et al. (2018). TDAE-assisted synthesis of new imidazo[2,1-b]thiazole derivatives as anti-infectious agents. Semantic Scholar.
- Wang, L., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49.
-
MySkinRecipes. (n.d.). ethyl iMidazo[2,1-b]thiazole-5-carboxylate. Retrieved from [Link]
- Zhu, L., et al. (2019).
- Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]thiazole and imidazo-[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. RSC Advances, 12(35), 22385-22401.
- Karaman, B. (2019). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Wang, Y., et al. (2019). Synthesis of ethyl benzo[d]thiazole‐2‐carboxylate.
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- Khan, I., et al. (2021). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate...
- Zhu, L., et al. (2019).
- Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Semantic Scholar.
- Li, Q., et al. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science, 81(7), 3610-3619.
-
Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]
- Wang, X., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Medicinal Chemistry, 62(17), 7964-7987.
-
Pokhodylo, N., et al. (2022). Synthesis of selected functionalized derivatives of thiazolo[3,2-b][1][8][9]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][2][8][9]thiadiazole. ResearchHub.
- Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 6. Electrophilic substitution of imidazo[2,1-b]thiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate: Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the Imidazo[5,1-b]thiazole Scaffold
Condensed heterocyclic compounds, formed by the fusion of two or more heterocyclic or carbocyclic rings, are cornerstones in the development of novel therapeutic agents.[1] Among these, the imidazo[5,1-b]thiazole nucleus has garnered significant attention within the medicinal chemistry community. This fused bicyclic system, containing both imidazole and thiazole moieties, represents a privileged scaffold. Both imidazole and thiazole rings, individually, are present in a wide array of pharmacologically active compounds, exhibiting properties ranging from antibacterial and antifungal to anticancer and anti-inflammatory activities.[1][2] Their fusion into the imidazo[5,1-b]thiazole framework creates a unique chemical architecture with diverse potential for substitution and molecular elaboration, making it a fertile ground for the discovery of new drugs.
This guide focuses on a specific, functionalized derivative of this core structure: Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate . The presence of a bromine atom at the 2-position and an ethyl carboxylate group at the 7-position makes this molecule a highly versatile building block for organic synthesis. The bromo substituent serves as a convenient handle for cross-coupling reactions, allowing for the introduction of a wide variety of molecular fragments, while the ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, opening up further avenues for derivatization. Understanding the fundamental properties and reactivity of this compound is therefore of paramount importance for researchers aiming to leverage its potential in drug discovery and development.
Physicochemical and Structural Properties
While detailed, peer-reviewed experimental data for this compound is not extensively available, its key physicochemical properties can be compiled from supplier information and predicted based on its structure.
| Property | Value | Source |
| CAS Number | 901122-44-9 | J&K Scientific[3] |
| Molecular Formula | C₈H₇BrN₂O₂S | Calculated |
| Molecular Weight | 275.12 g/mol | CymitQuimica[4] |
| InChI Key | DMUMAAIQJXASCL-UHFFFAOYSA-N | J&K Scientific[3] |
| SMILES | CCOC(=O)C1=C2N(C=C(S2)Br)C=N1 | J&K Scientific[3] |
| Purity | Typically ≥98% | CymitQuimica[4] |
Structural Elucidation:
The structure of this compound, as depicted below, reveals the key functional groups that dictate its reactivity and potential applications.
Structure of this compound
Synthesis and Characterization: A Representative Protocol
While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be devised based on established methods for constructing the imidazo[5,1-b]thiazole core. The general strategy involves the cyclization of a substituted aminothiazole with an α-halocarbonyl compound.
Proposed Synthetic Pathway:
Proposed synthesis workflow.
Step-by-Step Experimental Protocol:
-
Step 1: Bromination of Ethyl 2-amino-1,3-thiazole-4-carboxylate
-
To a solution of Ethyl 2-amino-1,3-thiazole-4-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate. This intermediate can be purified by column chromatography if necessary.
-
-
Step 2: Cyclization to form the Imidazo[5,1-b]thiazole Ring
-
Dissolve the crude Ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate (1 equivalent) in a high-boiling point solvent such as dimethylformamide (DMF) or ethanol.
-
Add chloroacetaldehyde (1.2 equivalents, typically as a 50% aqueous solution) to the mixture.
-
Heat the reaction mixture to reflux (80-120 °C) for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford pure this compound.
-
Characterization:
The structure of the synthesized compound should be confirmed by standard spectroscopic methods. Based on analogous structures found in the literature, the following spectral characteristics are expected:
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and distinct singlets for the protons on the imidazo[5,1-b]thiazole ring system.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the fused heterocyclic ring.
-
FT-IR: Characteristic absorption bands for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N, and C=C stretching vibrations of the aromatic rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of a bromine atom.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the bromo and ethyl carboxylate functionalities, making it a valuable intermediate in organic synthesis.
Reactions at the 2-Position (Bromo Group):
The bromine atom at the 2-position of the imidazo[5,1-b]thiazole ring is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, thereby enabling the synthesis of diverse libraries of compounds for biological screening.
Cross-coupling reactions at the 2-position.
Reactions of the Ethyl Carboxylate Group:
The ester functionality at the 7-position provides another site for chemical modification.
-
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid, under basic or acidic conditions. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.
-
Amidation: The ester can be directly converted to amides by reaction with amines, often at elevated temperatures or with the use of catalysts. Alternatively, the corresponding carboxylic acid can be coupled with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
Potential in Drug Discovery and Development
The broader class of imidazo[2,1-b]thiazole and its isomers has demonstrated a wide spectrum of biological activities, making this compound a highly promising scaffold for the development of new therapeutic agents.
Anticancer Activity: Numerous studies have highlighted the potent anticancer properties of imidazo[2,1-b]thiazole derivatives.[5][6] These compounds have been shown to inhibit various cancer cell lines, and their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression. For instance, certain derivatives have been identified as potent pan-RAF inhibitors with anti-melanoma activity.[6]
Antimicrobial and Antifungal Activity: The fused imidazole and thiazole rings are common motifs in antimicrobial and antifungal agents.[1] Derivatives of the imidazo[5,1-b]thiazole scaffold have shown promising activity against a range of bacterial and fungal pathogens.[7] The development of novel pesticides with this core structure has also been an active area of research.[7]
Antitubercular and Antibacterial Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. The imidazo[2,1-b]thiazole scaffold has been extensively investigated for this purpose, with some derivatives showing potent activity against M. tuberculosis.[8][9]
The versatility of this compound as a synthetic intermediate allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds. By modifying the substituents at the 2- and 7-positions, researchers can fine-tune the pharmacological properties of the molecule to optimize its potency, selectivity, and pharmacokinetic profile.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its imidazo[5,1-b]thiazole core is a recognized pharmacophore associated with a broad range of biological activities. The presence of orthogonally reactive bromo and ethyl carboxylate groups provides medicinal chemists with the tools to generate diverse libraries of novel compounds for biological evaluation. While specific experimental data for this particular molecule is sparse in the public domain, its synthesis and reactivity can be reliably predicted based on established chemical principles. As the search for novel therapeutic agents continues, the utility of versatile and readily modifiable scaffolds like this compound will undoubtedly continue to grow.
References
- From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? (2023). Vertex AI Search.
- (PDF) IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. (2022). ResearchGate.
- This compound | 901122-44-9. J&K Scientific.
- A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER.
- Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021). PubMed.
- Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. (2025). PubMed.
- This compound. Echemi.
- How to synthesize Ethyl 2-bromothiazole-5-carboxylate? - FAQ. Guidechem.
- This compound. CymitQuimica.
- 2-Bromo-Imidazo[5,1-B]Thiazole-7-Carboxylic Acid Ethyl Ester. ChemicalBook.
- Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. ResearchGate.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). MDPI.
- Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1. The Royal Society of Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRpplprf4q8NWG4PKI-ew20zciSaTdD3iHE_JfeiVoRPz8Apmapqi-mLrabQd-Vv3smfJclk19yHWLmiv7IqqRKk_PXMjVLcBja25bS2bElp7bhGF8hE1vGdIfrI16ELy9HXO4FuStrAhBCXwYIiELI3GO4EaC0s4=
- 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid. PubChem.
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate.
- Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). PMC.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. I2/DMSO mediated multicomponent reaction for the synthesis of 2-arylbenzo[d]imidazo[2,1-b] thiazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. jk-sci.com [jk-sci.com]
- 8. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
An In-Depth Technical Guide to Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate (CAS: 901122-44-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Therapeutic Promise
The fused heterocyclic system of imidazo[5,1-b]thiazole represents a privileged scaffold in medicinal chemistry, consistently appearing in compounds exhibiting a wide array of biological activities.[1] This bicyclic motif, integrating the electron-rich imidazole ring with the versatile thiazole moiety, has been the cornerstone for the development of novel therapeutic agents, with derivatives demonstrating potent anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2] Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate, bearing the CAS number 901122-44-9, is a key exemplar of this class. The strategic placement of a bromine atom at the 2-position offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while the ethyl carboxylate at the 7-position provides a site for amide bond formation or other modifications to modulate physicochemical properties and target engagement. This guide serves as a comprehensive technical resource, consolidating available data and providing expert insights into the synthesis, characterization, and potential applications of this promising molecule.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 901122-44-9 | [3] |
| Molecular Formula | C₈H₇BrN₂O₂S | [4] |
| Molecular Weight | 275.12 g/mol | [4] |
| IUPAC Name | ethyl 2-bromoimidazo[5,1-b][1][5]thiazole-7-carboxylate | [4] |
| SMILES | CCOC(=O)C1=C2N(C=C(S2)Br)C=N1 | [4] |
| InChI Key | DMUMAAIQJXASCL-UHFFFAOYSA-N | [4] |
Proposed Synthesis: A Mechanistic Approach to the Imidazo[5,1-b]thiazole Core
The proposed synthesis commences with the bromination of 2-aminothiazole, followed by a cyclization reaction with ethyl propiolate. The causality behind this experimental design lies in the nucleophilic character of the endocyclic nitrogen of the 2-aminothiazole, which is poised to attack the electrophilic alkyne of the propiolate ester, initiating the ring-closing cascade.
Caption: Proposed synthetic pathway for this compound.
Detailed Step-by-Step Experimental Protocol (Proposed)
This protocol is a self-validating system; successful isolation and characterization of the intermediate and final product against predicted data would confirm the viability of this synthetic route.
Step 1: Synthesis of 2-Amino-5-bromothiazole
-
To a solution of 2-aminothiazole (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromothiazole.
Step 2: Synthesis of this compound
-
To a solution of 2-amino-5-bromothiazole (1.0 eq) in absolute ethanol, add ethyl propiolate (1.2 eq).
-
Reflux the reaction mixture for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, this compound.
Spectroscopic Characterization: Predicted Data
As experimental spectra for this specific compound are not publicly available, the following data are predicted based on the analysis of structurally related imidazo[2,1-b]thiazole and imidazo[5,1-b]thiazole derivatives reported in the literature.[7][8] These predictions provide a valuable reference for the characterization of the synthesized material.
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~8.2 (s, 1H, H-5), ~7.9 (s, 1H, H-3), ~4.3 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), ~1.3 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ (ppm): ~162 (C=O), ~145 (C-7a), ~130 (C-5), ~120 (C-2), ~115 (C-3), ~110 (C-7), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |
| Mass Spec (ESI+) | m/z: 274.9491 [M+H]⁺, 296.9310 [M+Na]⁺ |
| IR (KBr) | ν (cm⁻¹): ~3100 (C-H aromatic), ~2980 (C-H aliphatic), ~1720 (C=O ester), ~1550, 1480 (C=C, C=N aromatic) |
The predicted ¹H NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons on the imidazole and thiazole rings. The ethyl ester will be represented by a quartet and a triplet in the upfield region. The ¹³C NMR will show a characteristic peak for the ester carbonyl carbon around 162 ppm, along with signals for the aromatic carbons of the fused ring system and the ethyl group. The mass spectrum should exhibit the characteristic isotopic pattern for a bromine-containing compound. The IR spectrum is predicted to show a strong absorption band for the ester carbonyl group.
Applications in Drug Discovery and Development
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The bromine atom at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of the structure-activity relationship (SAR) at this position.
Furthermore, the ethyl ester at the 7-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This functional group is often crucial for establishing key interactions with biological targets.
Given the known biological activities of the imidazo[5,1-b]thiazole core, this compound is a prime candidate for derivatization and screening in a variety of therapeutic areas, including:
-
Oncology: As a scaffold for the development of kinase inhibitors or cytotoxic agents.[9]
-
Infectious Diseases: As a starting point for the synthesis of novel antibacterial and antifungal compounds.[2]
-
Inflammatory Diseases: As a core for the design of anti-inflammatory agents.
Caption: Potential derivatization pathways for drug discovery applications.
Conclusion and Future Outlook
This compound is a molecule of significant interest to the medicinal chemistry community. While detailed experimental data is currently limited in the public domain, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The synthetic versatility of this compound, coupled with the proven therapeutic potential of the imidazo[5,1-b]thiazole scaffold, positions it as a valuable building block for the discovery and development of next-generation therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged and is anticipated to yield novel candidates for a range of diseases.
References
- From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? (2023-06-28).
- Design, synthesis and biological evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed. (2025-03-03).
- 2-Bromo-Imidazo[5,1-B]Thiazole-7-Carboxylic Acid Ethyl Ester CAS ...
- 2-Bromo-Imidazo[5,1-B]Thiazole-7-Carboxylic Acid Ethyl Ester - Angene Chemical.
- This compound - Echemi.
- Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents | Request PDF - ResearchGate.
- New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed.
- Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer - MDPI. (2024-02-07).
- This compound - CymitQuimica.
- Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC - PubMed Central. (2025-05-14).
- Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer - MDPI. (2024-02-07).
- This compound | 901122-44-9 - J&K Scientific.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- ethyl iMidazo[2,1-b]thiazole-5-carboxylate - MySkinRecipes.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021-03-07).
- Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction.
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed Central.
- The reactions of 2-aminothiazoles and 2-aminobenzothiazoles with propiolic acid and its esters - Journal of the Chemical Society C - RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. The reactions of 2-aminothiazoles and 2-aminobenzothiazoles with propiolic acid and its esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer [mdpi.com]
- 9. researchgate.net [researchgate.net]
Introduction: The Imidazo[5,1-b]thiazole Scaffold as a Privileged Core in Medicinal Chemistry
An In-depth Technical Guide to the Molecular Structure and Chemical Profile of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is characterized by an enduring quest for novel molecular scaffolds that offer both chemical tractability and potent, selective biological activity. Within this landscape, fused heterocyclic systems have emerged as particularly fruitful starting points for the development of new therapeutic agents. The imidazo[5,1-b]thiazole core, a bicyclic aromatic system formed by the fusion of imidazole and thiazole rings, represents one such "privileged" scaffold. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antifungal, antibacterial, and anti-inflammatory properties. This wide range of biological activities underscores the significance of the imidazo[5,1-b]thiazole framework as a versatile template for engaging with a variety of biological targets.
This technical guide focuses on a specific, functionalized derivative of this core: This compound (CAS No. 901122-44-9). This molecule incorporates several key features of interest for medicinal chemistry: a reactive bromine atom at the 2-position, ideal for further synthetic elaboration, and an ethyl carboxylate group at the 7-position, which can modulate solubility and serve as a handle for amide bond formation. The strategic placement of these functional groups on the rigid, planar imidazo[5,1-b]thiazole core makes this compound a highly valuable building block for the synthesis of compound libraries aimed at discovering new drug candidates. This guide will provide a detailed examination of its molecular structure, a proposed synthetic pathway, its expected spectroscopic signature, and a discussion of its potential reactivity and applications in drug development.
Molecular Structure and Physicochemical Properties
The foundational attributes of a molecule, its structure and inherent physicochemical properties, dictate its potential for biological interaction and synthetic modification. Here, we dissect the key structural features of this compound.
Core Structural Features
The molecule is built upon the fused imidazo[5,1-b]thiazole heterocyclic system. This core is inherently aromatic and, as suggested by crystal structures of related compounds like benzoimidazo[2,1-b]thiazole-2-carbaldehyde, is expected to be largely planar. This planarity is a critical feature, as it can facilitate π–π stacking interactions with biological macromolecules such as enzymes and nucleic acids.
Key physicochemical properties derived from its structure are summarized below:
| Property | Value/Descriptor | Source |
| CAS Number | 901122-44-9 | J&K Scientific |
| Molecular Formula | C₈H₇BrN₂O₂S | Calculated |
| Molecular Weight | 275.12 g/mol | Calculated |
| InChI Key | DMUMAAIQJXASCL-UHFFFAOYSA-N | J&K Scientific |
| SMILES | CCOC(=O)C1=C2N(C=C(S2)Br)C=N1 | J&K Scientific |
| PubChem CID | 59168405 | J&K Scientific |
The structure incorporates an ethyl ester, which imparts a degree of lipophilicity, and a bromine atom, a versatile functional group for synthetic diversification.
Caption: Molecular structure of this compound.
Proposed Synthesis Pathway
While a specific, published synthesis for this compound was not identified in the literature reviewed, a plausible and efficient synthetic route can be proposed based on established methodologies for constructing the imidazo[2,1-b]thiazole core and related thiazole derivatives. The Hantzsch thiazole synthesis and subsequent cyclization strategies form the basis of this proposed workflow.
A likely approach involves a two-step process starting from a substituted imidazole precursor.
Step-by-Step Proposed Protocol:
-
Synthesis of the Imidazole-2-thione Precursor: The synthesis would commence with a commercially available or readily synthesized 4-ethoxycarbonyl-imidazole derivative. Reaction of this imidazole with a thiocarbonylating agent, such as thiophosgene or by reaction with carbon disulfide followed by methylation and displacement, would yield the corresponding imidazole-2-thione. This intermediate is the key building block for the subsequent cyclization.
-
Cyclocondensation to form the Imidazo[5,1-b]thiazole Ring: The imidazole-2-thione intermediate would then be subjected to a cyclocondensation reaction with an appropriate C2-synthon. A common and effective reagent for this transformation is a dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane. The reaction is typically carried out in a polar aprotic solvent like DMF or ethanol under reflux conditions. This reaction proceeds via an initial S-alkylation followed by an intramolecular nucleophilic attack of the imidazole nitrogen onto the second electrophilic carbon, resulting in the formation of the fused bicyclic system.
-
Bromination of the Heterocyclic Core: The final step would be the selective bromination at the 2-position of the imidazo[5,1-b]thiazole ring. This is typically achieved using a mild brominating agent such as N-bromosuccinimide (NBS) in a solvent like chloroform or carbon tetrachloride, often with a radical initiator like AIBN or under photochemical conditions. The 2-position of the imidazo[2,1-b]thiazole system is electronically activated and thus susceptible to electrophilic substitution.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization Profile (Anticipated)
Thorough characterization is essential to confirm the identity and purity of a synthesized compound. Based on the known structure and data from analogous compounds, the following spectroscopic profile is anticipated for this compound.
| Technique | Expected Observations |
| ¹H NMR | - Ethyl Group: A triplet (3H) around δ 1.3-1.5 ppm and a quartet (2H) around δ 4.3-4.5 ppm. - Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the imidazole and thiazole rings. The exact chemical shifts would be influenced by the electron-withdrawing effects of the bromine and ester groups. |
| ¹³C NMR | - Ethyl Group: Two signals in the aliphatic region, one around δ 14-15 ppm (CH₃) and another around δ 60-62 ppm (CH₂). - Ester Carbonyl: A signal in the downfield region, typically around δ 160-165 ppm. - Aromatic Carbons: Six distinct signals are expected for the carbons of the fused ring system. The carbon bearing the bromine (C-2) would be shifted upfield due to the heavy atom effect but would be in the aromatic region. Other carbons would appear between δ 110-150 ppm. |
| FT-IR | - C=O Stretch (Ester): A strong, sharp absorption band in the region of 1710-1730 cm⁻¹. - C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings. - C-O Stretch: A band in the 1200-1300 cm⁻¹ region. - C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a characteristic doublet of approximately equal intensity (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z for the M⁺ peak would be around 274 and 276. |
This predicted data provides a robust framework for the characterization and quality control of the target molecule upon its synthesis.
Reactivity and Potential Applications in Drug Discovery
The true value of a molecular scaffold lies in its potential for derivatization and its inherent biological activity. This compound is well-positioned in both respects.
Chemical Reactivity and Derivatization
The 2-bromo substituent on the thiazole ring is the key handle for synthetic diversification. This position is analogous to the 2-bromo position on a simple thiazole ring, which is known to be highly reactive in a variety of cross-coupling reactions. This opens up a vast chemical space for generating analogs.
Potential Reactions at the 2-Position:
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to introduce a wide range of aryl or heteroaryl substituents.
-
Stille Coupling: Coupling with organostannanes to form new carbon-carbon bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can be further functionalized.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce substituted amino groups.
The ethyl ester at the 7-position also offers opportunities for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, a common functional group in many drug molecules.
Caption: Potential derivatization pathways for the title compound.
Potential as a Scaffold in Drug Discovery
Given the extensive literature on the biological activities of the broader imidazothiazole class, this compound represents a promising starting point for several therapeutic areas.
-
Anticancer Agents: Numerous imidazo[2,1-b]thiazole derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines, including non-small cell lung cancer and leukemia. The planar nature of the fused ring system is well-suited for intercalation with DNA or binding to the ATP-binding pockets of kinases, which are common targets in oncology.
-
Antimicrobial Agents: The scaffold has been shown to be effective against both bacterial and fungal pathogens. Derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The ability to readily synthesize a large library of analogs from the 2-bromo precursor would be highly advantageous in optimizing antimicrobial potency and spectrum.
-
Anti-inflammatory Agents: Some imidazothiazole derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).
Conclusion and Future Directions
This compound is a strategically functionalized heterocyclic compound that holds considerable promise as a versatile building block in medicinal chemistry and drug discovery. While specific experimental data for this molecule is sparse in the public domain, a comprehensive understanding of its molecular structure, properties, and reactivity can be confidently inferred from the rich chemistry of the parent imidazo[5,1-b]thiazole scaffold and related analogs.
Its planar, aromatic core, combined with orthogonally reactive sites—the 2-bromo position for cross-coupling and the 7-ester for amide formation—makes it an ideal starting point for the generation of diverse chemical libraries. The established precedent of potent biological activity within the imidazothiazole class provides a strong rationale for exploring the derivatives of this compound for novel therapeutics, particularly in the areas of oncology and infectious diseases.
Future research should focus on the execution of the proposed synthetic route, followed by a thorough experimental characterization to validate the anticipated spectroscopic profile. Subsequently, the synthesis and screening of a focused library of derivatives will be crucial in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this promising molecular scaffold.
References
-
Benzoimidazo[2,1-b]thiazole-2-carbaldehyde. (2016). ResearchGate. Available at: [Link]
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. (2023). MDPI. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2015). MDPI. Available at: [Link]
-
Deshmukh, H. S., et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. BMC Chemistry. Available at: [Link]
- *Design, synthesis and biological evalu
Spectroscopic data for Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including antitubercular, antibacterial, and anticancer properties.[1][2][3] The precise structural elucidation of novel derivatives is paramount for establishing structure-activity relationships (SAR) and advancing drug discovery programs. This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for This compound , a key intermediate and pharmacophore. While direct, published experimental spectra for this exact molecule are not readily available in the surveyed literature, this document, grounded in the principles of spectroscopy and extensive data from closely related analogs, serves as an authoritative predictive reference.[3][4][5]
Molecular Structure and Overview
This compound possesses a fused bicyclic heteroaromatic core. The structure incorporates an electron-rich imidazole ring fused to a thiazole ring, functionalized with a bromine atom at the 2-position and an ethyl carboxylate group at the 7-position. These features create a distinct electronic environment that gives rise to a unique and predictable spectroscopic signature.
Figure 1: Molecular Structure with Atom Numbering.
Spectroscopic Analysis Workflow
The structural confirmation of a synthesized compound like this compound follows a logical and synergistic workflow. Each analytical technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.
Figure 2: Standard workflow for spectroscopic characterization.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments and their connectivity within the molecule.
Principle & Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Protons attached to the electron-deficient heteroaromatic core are "deshielded" and resonate at a higher frequency (downfield) compared to aliphatic protons. The ethyl group will display characteristic splitting patterns (a quartet and a triplet) due to spin-spin coupling, governed by the n+1 rule, which reveals the number of neighboring protons.
Predicted Data & Interpretation: Based on analogous structures in the literature, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆ or CDCl₃, is expected to show four distinct signals.[3][6]
-
Heteroaromatic Protons: Two singlets or doublets are expected for the protons on the bicyclic core. The proton at the 5-position is anticipated to be the most downfield due to the influence of the adjacent ester and ring nitrogen. The proton at the 3-position will appear at a slightly higher field.
-
Ethyl Ester Protons: The methylene protons (-O-CH₂-) will appear as a quartet, coupled to the three protons of the methyl group. The methyl protons (-CH₃) will appear as a triplet, coupled to the two methylene protons.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | 8.0 - 8.5 | s | - |
| H-3 | 7.5 - 8.0 | s | - |
| -O-CH ₂-CH₃ | 4.2 - 4.5 | q | ~7.1 |
| -O-CH₂-CH ₃ | 1.2 - 1.5 | t | ~7.1 |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule, providing a map of the carbon skeleton.
Principle & Causality: The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. Carbonyl carbons (C=O) are highly deshielded and appear significantly downfield. Carbons in the aromatic ring system appear in a characteristic intermediate region, while aliphatic carbons of the ethyl group are shielded and appear upfield.
Predicted Data & Interpretation: The spectrum is expected to display 8 distinct signals, corresponding to the 8 unique carbon atoms in the structure.
-
Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically above 160 ppm.
-
Heteroaromatic Carbons: Six signals are expected in the aromatic region (approx. 100-150 ppm). The carbon attached to the bromine (C-2) will be influenced by the halogen's electronegativity and anisotropic effects. The chemical shifts of other ring carbons can be predicted by comparison with similar reported imidazo[2,1-b]thiazole systems.[1][3]
-
Aliphatic Carbons: The two carbons of the ethyl group will appear at the highest field (most upfield).
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C =O (Ester) | 160 - 165 |
| C-5 | 145 - 150 |
| C-8a (bridgehead) | 140 - 145 |
| C-7 | 130 - 135 |
| C-3 | 115 - 120 |
| C-2 (C-Br) | 110 - 115 |
| -O-C H₂-CH₃ | 60 - 65 |
| -O-CH₂-C H₃ | 14 - 16 |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Principle & Causality: In a technique like Electrospray Ionization (ESI), the molecule is gently ionized, typically by protonation, to form a molecular ion [M+H]⁺. The key diagnostic feature for this compound is the presence of a bromine atom. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7:49.3 ratio. This results in two mass peaks for any bromine-containing fragment: a molecular ion peak (M) and an M+2 peak, with nearly identical intensities. This isotopic signature is a powerful confirmation of the presence of a single bromine atom.
Predicted Data & Interpretation: The molecular formula is C₈H₇BrN₂O₂S, with a monoisotopic mass of approximately 273.94 g/mol .
-
Molecular Ion Peak: The mass spectrum should exhibit a pair of peaks of almost equal height at m/z values corresponding to [C₈H₇⁷⁹BrN₂O₂S+H]⁺ and [C₈H₇⁸¹BrN₂O₂S+H]⁺.
-
Adducts: Depending on the solvent and conditions, other adducts such as the sodium adduct [M+Na]⁺ may also be observed, which would also display the characteristic M and M+2 pattern.[7]
Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)
| Ion | Formula | Calculated m/z | Relative Intensity |
|---|---|---|---|
| [M+H]⁺ | C₈H₈⁷⁹BrN₂O₂S⁺ | ~274.95 | ~100% |
| [M+2+H]⁺ | C₈H₈⁸¹BrN₂O₂S⁺ | ~276.95 | ~98% |
| [M+Na]⁺ | C₈H₇⁷⁹BrN₂NaO₂S⁺ | ~296.93 | Variable |
| [M+2+Na]⁺ | C₈H₇⁸¹BrN₂NaO₂S⁺ | ~298.93 | Variable |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific chemical bonds. It is an excellent tool for identifying the functional groups present.
Principle & Causality: The frequency of vibration depends on the bond strength and the masses of the connected atoms. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). The ester group (C=O) has a strong, characteristic absorption, while the aromatic C=C and C=N bonds will also produce distinct signals.
Predicted Data & Interpretation: The IR spectrum will provide clear evidence for the key functional groups.[8][9]
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the ester carbonyl group. This is often the most prominent peak in the spectrum.
-
C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region will confirm the presence of the fused aromatic ring system.
-
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.
-
C-O Stretch: The C-O single bond stretches of the ester group will be visible in the 1100-1300 cm⁻¹ region.
Table 4: Predicted FT-IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100 - 3150 | C-H Stretch | Aromatic |
| 2950 - 3000 | C-H Stretch | Aliphatic (Ethyl) |
| 1700 - 1730 | C=O Stretch | Ester |
| 1500 - 1650 | C=N / C=C Stretch | Imidazothiazole Ring |
| 1100 - 1300 | C-O Stretch | Ester |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be employed. The following are representative, field-proven methodologies for acquiring the spectroscopic data discussed.
7.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm.[6]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5][10]
-
¹H NMR Parameters: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Parameters: A 90-degree pulse angle with proton decoupling is used. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.
7.2. Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample solution into an ESI-MS instrument, such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, via direct infusion or LC-MS.[5]
-
Ionization Mode: Operate the instrument in positive ion mode to generate [M+H]⁺ and [M+Na]⁺ ions.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500). High-resolution measurements will provide exact mass data to confirm the elemental composition.
7.3. FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, either prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or use an instrument with an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of the solid sample.[11]
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Data Acquisition: Place the sample in the instrument and record the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Conclusion
The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and, critically, the presence of a single bromine atom through its distinct isotopic pattern. Finally, FT-IR spectroscopy provides unambiguous evidence of the key functional groups, particularly the ester carbonyl. The predictive data and protocols outlined in this guide provide a robust framework for researchers to successfully characterize this and other related imidazo[5,1-b]thiazole derivatives, ensuring scientific rigor in the development of new chemical entities.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing.
-
The Royal Society of Chemistry. (2024). d4ob01725k1.pdf. Retrieved from [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. Available at: [Link]
- Al-Adilee, K. J., et al. (2013). Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. Asian Journal of Chemistry.
-
Royal Society of Chemistry. (2022). Supplementary Information for: Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]
- Deshmukh, H. S., et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. BMC Chemistry.
-
Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Retrieved from [Link]
-
Gholam-Hosseini, S., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PubMed Central. Retrieved from [Link]
-
Deshmukh, H. S., et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. PubMed Central. Retrieved from [Link]
-
Ioniță, A. C., et al. (2022). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][8][12][13]triazole and Imidazo[2,1-b][1][8][12]thiadiazole Derivatives. MDPI. Retrieved from [Link]
-
Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]
- Gürsoy, E., et al. (2007). Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antimycobacterial agents. TR Dizin.
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. PubChemLite - 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid (C6H3BrN2O2S) [pubchemlite.lcsb.uni.lu]
- 8. repository.qu.edu.iq [repository.qu.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to the Purity Analysis of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery programs. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity with a high degree of confidence is not merely a quality control checkpoint but a fundamental requirement for ensuring reproducible biological data and meeting stringent regulatory standards. This guide provides a comprehensive framework for the purity analysis of this molecule, detailing an integrated, multi-technique approach. We will explore the rationale behind method selection, provide detailed experimental protocols, and discuss the interpretation of data to build a complete and reliable impurity profile.
Introduction: The Imperative for Purity
Impurity Profiling: Anticipating the Unknown
An effective purity analysis begins with a theoretical assessment of potential impurities. Understanding the synthetic route and the chemical stability of the molecule allows for the targeted development of analytical methods.
-
Process-Related Impurities: These include unreacted starting materials, synthetic intermediates, by-products from side reactions, and residual reagents. For a typical synthesis of the imidazo[2,1-b]thiazole core, one might anticipate precursors like substituted thiazoles or imidazoles.
-
Degradation Products: The ester moiety is susceptible to hydrolysis, potentially yielding the corresponding carboxylic acid. The fused ring system's stability to light, heat, and oxidative stress should also be considered.
-
Residual Solvents: Solvents used during synthesis, crystallization, and purification are common process impurities that must be monitored and controlled.
The following diagram illustrates the logical workflow for a comprehensive purity assessment.
Caption: Comprehensive workflow for purity analysis.
Core Analytical Methodologies
No single technique is sufficient to declare a compound "pure." A multi-faceted approach, where each method provides orthogonal information, is essential. Analytical methods must be validated to ensure they are suitable for their intended purpose.[1][2]
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
HPLC is the cornerstone of purity determination for non-volatile organic compounds. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from its structurally similar impurities.
Expertise & Rationale: The selection of a reversed-phase method is based on the moderate polarity of the target molecule. A C18 column provides excellent hydrophobic retention, while a UV detector is suitable due to the chromophoric nature of the fused aromatic system. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and detected within a reasonable runtime.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent (e.g., Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 3.5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 0-2 min (10% B), 2-20 min (10-90% B), 20-25 min (90% B), 25.1-30 min (10% B) Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 5 µL | Detector | DAD, 254 nm (or optimal wavelength) |
-
Analysis: Inject a blank (diluent), a system suitability standard, and the sample solution. Purity is typically calculated using an area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.
Method Validation: The HPLC method must be validated according to ICH guidelines to ensure its reliability.[3][4] This involves assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[5]
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its identity. For this compound, MS is particularly powerful due to the characteristic isotopic signature of bromine.
Expertise & Rationale: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6][7] This results in a distinctive M/M+2 isotopic pattern in the mass spectrum for any ion containing a single bromine atom, where the two peaks are nearly equal in intensity.[8] This pattern serves as a "fingerprint" for the presence of bromine, aiding in the identification of the molecular ion and any bromine-containing fragments or impurities.[6]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Ionization: Use Electrospray Ionization (ESI) in positive mode, as the heterocyclic nitrogen atoms are readily protonated.
-
Data Acquisition: Scan a mass range that comfortably includes the expected molecular weight (MW of C₈H₇BrN₂O₂S is 275.12 g/mol ).
-
Interpretation: Look for two major ions at m/z values corresponding to [M+H]⁺. For this compound, expect to see peaks at approximately m/z 276 and 278, with nearly equal intensity, confirming both the molecular weight and the presence of one bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
NMR spectroscopy provides detailed information about the chemical structure and is invaluable for confirming the identity and structural integrity of the compound.
Expertise & Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. The combination of these two techniques can unambiguously confirm the synthesized structure. Impurities will present as extra, unassignable peaks in the spectra. The chemical shifts in NMR are highly sensitive to the local electronic environment, making it a powerful tool for identifying isomers or subtle structural changes.[9][10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Interpretation:
-
¹H NMR: Correlate all observed proton signals with the expected structure. Integrate the signals to confirm the correct proton ratios.
-
¹³C NMR: Correlate all observed carbon signals.
-
Purity: The absence of significant unassigned peaks is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for an absolute purity determination against a certified internal standard.
-
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique that provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS).[11] It is a quantitative method used to confirm the empirical formula of a pure compound.[12]
Expertise & Rationale: This combustion-based analysis provides a direct measure of the elemental composition. The experimentally determined percentages of C, H, N, and S are compared against the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) provides strong evidence of purity.[12] This technique is particularly useful for detecting inorganic impurities or residual solvents that might not be visible by other methods.
Theoretical Composition for C₈H₇BrN₂O₂S:
-
Carbon (C): 34.92%
-
Hydrogen (H): 2.56%
-
Nitrogen (N): 10.18%
-
Sulfur (S): 11.66%
-
Bromine (Br): 29.04%
Summary of Purity Assessment
The table below summarizes the role of each technique in the overall purity assessment.
| Analytical Technique | Primary Purpose | Information Gained |
| HPLC-UV | Quantitative Purity | Percentage purity, detection and quantification of non-volatile organic impurities.[3][4] |
| LC-MS | Identity Confirmation | Molecular weight verification, confirmation of bromine presence via isotopic pattern.[6][8] |
| NMR (¹H, ¹³C) | Structural Verification | Unambiguous structure confirmation, detection of structural isomers and other organic impurities.[9][10] |
| GC-MS | Residual Solvents | Identification and quantification of volatile organic impurities and residual solvents.[13] |
| Elemental Analysis | Empirical Formula | Confirmation of elemental composition and overall purity against the theoretical formula.[11][12][14] |
Conclusion
The purity analysis of this compound is a rigorous, multi-step process that requires the synergistic application of orthogonal analytical techniques. A combination of chromatography (HPLC, GC-MS), spectrometry (MS, NMR), and elemental analysis provides a comprehensive and trustworthy assessment of a sample's identity, purity, and impurity profile. By following the structured workflow and validated protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their material, forming a solid foundation for subsequent scientific investigation and development.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]
-
Validation of Impurity Methods, Part II. (2014). LCGC North America. Available at: [Link]
-
Elemental analysis. (n.d.). Wikipedia. Available at: [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). ECA Academy. Available at: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). ProPharma Group. Available at: [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Available at: [Link]
-
Analytical method validation: A brief review. (n.d.). ResearchGate. Available at: [Link]
-
How do we know when an Organic Compounds is Pure?. (2021). Chemistry LibreTexts. Available at: [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]
-
Elemental Analysis Of Organic Compounds With The Use Of. (n.d.). aichat.physics.ucla.edu. Available at: [Link]
-
Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. (n.d.). DergiPark. Available at: [Link]
-
New imidazo[2,1-b]thiazole based aryl hydrazones: Unravelling their synthesis, antiproliferative and apoptosis inducing potentia. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (n.d.). PubMed Central. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Available at: [Link]
-
Bromo pattern in Mass Spectrometry. (2023). YouTube. Available at: [Link]
-
The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis. Available at: [Link]
-
Introduction to Spectroscopy V: Mass Spectrometry. (n.d.). University of Wisconsin-Madison. Available at: [Link]
-
C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide. (n.d.). Doc Brown's Chemistry. Available at: [Link]
-
Mass Spectrometry. (2014). Chemistry LibreTexts. Available at: [Link]
- Physical Methods in Heterocyclic Chemistry. (n.d.). Google Books.
-
Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (n.d.). ResearchGate. Available at: [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. Available at: [Link]
- Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1. (n.d.). Preprints.org. Available at: https://www.preprints.org/manuscript/202005.0006/v1/download
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. Available at: [Link]
-
Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). PubMed Central. Available at: [Link]
Sources
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. particle.dk [particle.dk]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. scielo.br [scielo.br]
- 5. wjarr.com [wjarr.com]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. azom.com [azom.com]
- 12. Elemental analysis - Wikipedia [en.wikipedia.org]
- 13. jfda-online.com [jfda-online.com]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Starting materials for Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate synthesis
An In-depth Technical Guide to the Starting Materials for Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate Synthesis
Abstract
The imidazo[5,1-b]thiazole scaffold is a unique bicyclic heterocyclic system that has garnered interest in medicinal chemistry. This guide provides a detailed examination of the requisite starting materials for the synthesis of a specific, functionalized derivative: this compound. Given the absence of a direct, published synthesis for this exact molecule, this document outlines a proposed, chemically sound synthetic strategy rooted in established principles of heterocyclic chemistry. We will dissect the retrosynthesis of the target molecule to identify the primary starting materials, explain the causality behind their selection, and provide a conceptual framework for their transformation into the final product. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.
Introduction and Strategic Overview
The fusion of imidazole and thiazole rings creates a scaffold with a rich chemical space for exploration in drug discovery.[1] The specific regioisomer, imidazo[5,1-b]thiazole, presents a distinct synthetic challenge compared to its more common [2,1-b] counterpart.[2] Our target molecule, this compound, is functionalized with an ethyl ester at the C7 position of the imidazole ring and a bromine atom at the C2 position of the thiazole ring.
Our synthetic strategy is predicated on a robust and logical approach: the construction of the thiazole ring onto a pre-functionalized imidazole core. This approach, analogous to the classical Hantzsch thiazole synthesis, offers a clear and high-yielding pathway to the desired fused heterocyclic system.[3] The final step involves a selective electrophilic bromination to install the C2-bromo substituent.
The overall synthetic workflow can be visualized as follows:
Caption: Retrosynthetic approach to the target molecule.
Core Starting Materials: Selection and Synthesis
The proposed synthesis hinges on two key starting materials that provide all the necessary atoms for the core scaffold, followed by a standard brominating agent.
The Imidazole Core: Ethyl 2-mercapto-1H-imidazole-4-carboxylate
This molecule is the cornerstone of the synthesis, providing the pre-formed imidazole ring and the required ethyl carboxylate at the correct position.
-
Causality of Selection: By starting with this imidazole derivative, we strategically simplify the synthesis. The mercapto (-SH) group at C2 and the secondary amine (-NH-) at N1 are perfectly positioned to react in a subsequent step to form the fused thiazole ring. The ethyl ester at C4 (which becomes C7 in the fused system) is carried through the synthesis, avoiding complex functional group manipulations at a later stage.
-
Procurement and Synthesis: While potentially available from specialty chemical vendors, Ethyl 2-mercapto-1H-imidazole-4-carboxylate can be synthesized via established literature methods. A common route involves the condensation of diethyl aminomalonate with potassium thiocyanate .
The Thiazole C2-C3 Synthon: 2-Bromoacetaldehyde or Equivalent
This two-carbon electrophile provides the final atoms (C2 and C3) needed to construct the thiazole ring.
-
Causality of Selection: 2-Bromoacetaldehyde is a bifunctional reagent. The carbon bearing the bromine is highly electrophilic and susceptible to nucleophilic attack by the mercapto group of the imidazole starting material. The adjacent aldehyde carbonyl group is then positioned for intramolecular condensation with the imidazole ring nitrogen, leading to cyclization and dehydration to form the aromatic thiazole ring.
-
Practical Considerations and Alternatives: Free 2-bromoacetaldehyde can be unstable. In practice, a more stable equivalent is often used, such as:
-
2-Bromoacetaldehyde diethyl acetal: This protected form is more stable for storage and handling. The acetal is easily hydrolyzed to the free aldehyde in situ under the acidic conditions typically used for the cyclization step.
-
α-Bromo ketones (R-CO-CH₂Br): While these would introduce a substituent at the C2 position of the final product, they are often used in Hantzsch-type syntheses due to their stability and reactivity.[4] For the synthesis of the unsubstituted core, the acetaldehyde derivative is required.
-
The Brominating Agent: N-Bromosuccinimide (NBS)
For the final functionalization step, a selective brominating agent is required.
-
Causality of Selection: N-Bromosuccinimide (NBS) is a mild and highly selective electrophilic brominating agent for electron-rich aromatic and heterocyclic systems.[5] Its use avoids the hazards associated with handling elemental bromine and often leads to cleaner reactions with fewer byproducts. The C2 position of the imidazo[5,1-b]thiazole ring is anticipated to be electronically activated and thus susceptible to bromination.
Proposed Synthetic Pathway and Experimental Protocols
The assembly of the starting materials into the final product follows a logical, two-step sequence: Annulation followed by Bromination.
Caption: Proposed forward synthesis workflow.
Step 1: Synthesis of Ethyl imidazo[5,1-b]thiazole-7-carboxylate (Annulation)
This step involves the Hantzsch-type condensation and cyclization of the core starting materials.
Protocol:
-
To a solution of Ethyl 2-mercapto-1H-imidazole-4-carboxylate (1.0 eq) in a suitable solvent such as ethanol or dioxane, add 2-bromoacetaldehyde diethyl acetal (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl) to facilitate both the in situ deprotection of the acetal and the subsequent dehydration of the cyclized intermediate.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure Ethyl imidazo[5,1-b]thiazole-7-carboxylate intermediate.
Step 2: Synthesis of this compound (Bromination)
This final step installs the bromine atom at the C2 position.
Protocol:
-
Dissolve the Ethyl imidazo[5,1-b]thiazole-7-carboxylate intermediate (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.
-
Cool the solution in an ice bath (0 °C).
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to stir at room temperature, monitoring for the consumption of the starting material by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine species.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Summary of Starting Materials
The following table summarizes the key reagents required for this synthetic approach.
| Role in Synthesis | Starting Material / Reagent | CAS Number | Rationale for Use |
| Imidazole Core | Ethyl 2-mercapto-1H-imidazole-4-carboxylate | 50255-70-4 | Provides the imidazole ring and pre-installed C7-ester group. |
| Thiazole Synthon | 2-Bromoacetaldehyde Diethyl Acetal | 2032-35-1 | Stable source for the C2-C3 fragment of the thiazole ring. |
| Brominating Agent | N-Bromosuccinimide (NBS) | 128-08-5 | Mild and selective electrophilic brominating agent for the final step. |
| Catalyst/Solvent | Ethanol, Dioxane, Acetonitrile, H₂SO₄ | Various | Standard solvents and catalysts for condensation and bromination. |
Conclusion
The synthesis of this compound, while not explicitly detailed in current literature, can be confidently approached through a logical, two-step sequence. The judicious selection of starting materials is paramount to the success of this strategy. By employing Ethyl 2-mercapto-1H-imidazole-4-carboxylate as the foundational building block, the synthesis is streamlined, positioning the critical ester functionality from the outset. The subsequent annulation with a 2-bromoacetaldehyde equivalent to form the fused thiazole ring, followed by a selective bromination using NBS , constitutes a robust and field-proven pathway for constructing complex heterocyclic molecules. This guide provides the necessary technical insights for researchers to embark on the synthesis of this and related compounds within the promising imidazo[5,1-b]thiazole class.
References
-
Zhang, L., et al. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science, 81(7), 3610-3619. [Link]
-
El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1754. [Link]
-
LookChem. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Chemical structures of: a) the synthesized ethyl glyoxylate derivatives... [Link]
-
ResearchGate. Known ethyl glyoxylate‐based syntheses of 2,4‐dihydroxy carboxylic acid precursors. [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. [Link]
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
-
Wikipedia. Imidazothiazoles. [Link]
-
ResearchGate. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1‐b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. [Link]
-
Ayati, A., et al. (2015). Thiazole Ring—A Biologically Active Scaffold. Molecules, 20(8), 13879-13913. [Link]
Sources
- 1. Imidazothiazoles - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Bromo Group in Imidazothiazoles: A Gateway to Molecular Diversity and Drug Discovery
An In-depth Technical Guide on the Chemical Reactivity and Synthetic Utility of Bromo-Substituted Imidazo[2,1-b]thiazoles for Researchers, Scientists, and Drug Development Professionals.
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anthelmintic, and anti-inflammatory properties.[1][2][3][4] The synthetic versatility of this scaffold is greatly enhanced by the introduction of a bromo substituent, which serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the bromo group in imidazothiazoles, with a focus on palladium-catalyzed cross-coupling reactions and metal-halogen exchange, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Understanding the Reactivity Landscape of the Imidazo[2,1-b]thiazole Core
The reactivity of a bromo substituent on the imidazo[2,1-b]thiazole ring is dictated by the electronic properties of the bicyclic system. The fusion of the electron-rich imidazole ring with the electron-deficient thiazole ring creates a unique electronic environment. Computational studies, including Density Functional Theory (DFT) calculations, and experimental evidence from C-H activation studies reveal a distinct reactivity pattern across the available positions (C2, C3, C5, and C6).[5][6][7]
Generally, the C5 position on the imidazole moiety is the most electron-rich and nucleophilic, making it prone to electrophilic attack and highly reactive in palladium-catalyzed C-H activation reactions.[5][6] Conversely, the C2 and C3 positions on the thiazole moiety are more electron-deficient. This differential reactivity is crucial when considering the functionalization of a bromo-substituted imidazothiazole. The position of the bromo group will significantly influence its susceptibility to oxidative addition in palladium-catalyzed cycles and the ease of metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The bromo group on the imidazothiazole ring is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful tool for the arylation, heteroarylation, and vinylation of bromo-imidazothiazoles. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with the nitrogen-containing heterocyclic core which can coordinate to the palladium center and inhibit catalysis.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be advantageous.
-
Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst deactivation.[8]
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Imidazoles
| Entry | Bromo-Imidazole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-N-Boc-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 82 | [9] |
| 2 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 75-95 | [5] |
| 3 | 4-Bromoimidazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 31 | [8] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-N-Boc-imidazole with Phenylboronic Acid [9]
Materials:
-
2-Bromo-N-Boc-imidazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 2-bromo-N-Boc-imidazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-N-Boc-imidazole.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the imidazothiazole scaffold, which are valuable for further transformations or as components of conjugated systems. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) salt (e.g., CuI) is standard. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.
-
Ligand: Phosphine ligands, such as PPh₃, are often used to stabilize the palladium catalyst.
Experimental Protocol: Sonogashira Coupling of 5-Bromo-2-(methylthio)benzoxazole with Phenylacetylene [11]
Materials:
-
5-Bromo-2-(methylthio)benzoxazole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
Procedure:
-
To a solution of 5-bromo-2-(methylthio)benzoxazole (1.0 equiv.) in triethylamine, add phenylacetylene (1.1 equiv.).
-
Add Pd(PPh₃)₂Cl₂ (0.02 equiv.), CuI (0.04 equiv.), and PPh₃ (0.08 equiv.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the triethylammonium bromide salt.
-
Wash the solid with a small amount of cold triethylamine.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to give the desired product.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Heck Reaction: Vinylation of Bromo-Imidazothiazoles
The Heck reaction enables the formation of a new carbon-carbon bond between the bromo-imidazothiazole and an alkene, leading to vinyl-substituted imidazothiazoles. These products are valuable intermediates for further functionalization.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective catalyst.[12]
-
Ligand: Phosphine ligands, such as PPh₃ or more electron-rich and bulky ligands, are often necessary to achieve good yields, especially with less reactive aryl bromides.
-
Base: A base, typically an amine like triethylamine or an inorganic base like K₂CO₃, is required to neutralize the HBr generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly used.[12]
Experimental Protocol: Heck Reaction of an Aryl Bromide with n-Butyl Acrylate [13][14]
Materials:
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
n-Butyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
Procedure:
-
In a reaction tube, combine the aryl bromide (1.0 equiv.), n-butyl acrylate (1.5 equiv.), Pd(OAc)₂ (0.01 equiv.), PPh₃ (0.02 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add toluene as the solvent.
-
Seal the tube and heat the mixture at 120 °C for 12-24 hours.
-
Monitor the reaction by GC or TLC.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to obtain the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-arylated imidazothiazoles, which are important pharmacophores. This reaction couples the bromo-imidazothiazole with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of ligand is crucial. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective in promoting the coupling of a wide range of amines.[15] Palladium precatalysts such as Pd₂(dba)₃ or [Pd(allyl)Cl]₂ are commonly used.[16]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline with Morpholine [17]
Materials:
-
6-Bromo-2-chloroquinoline
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
A mixture of 6-bromo-2-chloroquinoline (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.08 equiv.) in anhydrous toluene is prepared in a sealed tube under an argon atmosphere.
-
Morpholine (1.2 equiv.) and NaOtBu (1.4 equiv.) are added.
-
The sealed tube is heated at 100 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the desired 6-morpholino-2-chloroquinoline.
Metal-Halogen Exchange: Generating Nucleophilic Imidazothiazole Species
Metal-halogen exchange reactions provide an alternative strategy for the functionalization of bromo-imidazothiazoles by converting the electrophilic C-Br bond into a nucleophilic C-metal bond.
Lithiation (Bromine-Lithium Exchange)
Treatment of a bromo-imidazothiazole with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in a rapid bromine-lithium exchange. The resulting lithiated imidazothiazole is a potent nucleophile that can be trapped with various electrophiles.
Causality Behind Experimental Choices:
-
Organolithium Reagent: n-BuLi is commonly used. t-BuLi is more reactive and can be used for less reactive bromides.
-
Temperature: The exchange is typically performed at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium species or attack on other functional groups.
-
Electrophile: A wide range of electrophiles can be used to trap the lithiated intermediate, including aldehydes, ketones, esters, carbon dioxide, and disulfides.[18][19]
Grignard Reagent Formation
The formation of a Grignard reagent from a bromo-imidazothiazole involves the reaction with magnesium metal in an ethereal solvent. This reaction can be challenging to initiate due to the passivating oxide layer on the magnesium surface.
Causality Behind Experimental Choices:
-
Magnesium Activation: Activation of the magnesium is often necessary. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means such as sonication.[20]
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents, so all glassware and reagents must be scrupulously dried.
Experimental Protocol: General Procedure for Grignard Reagent Formation
Materials:
-
Bromo-imidazothiazole
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas.
-
Place magnesium turnings (1.2 equiv.) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of the bromo-imidazothiazole (1.0 equiv.) in anhydrous ether/THF to the flask.
-
The reaction is initiated by gentle warming or sonication, indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once the reaction has started, add the remaining bromo-imidazothiazole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent solution can then be used in subsequent reactions with electrophiles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation and electrophile trapping of N-Boc-2-lithio-2-azetine: synthesis of 2-substituted 2-azetines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heck Reaction—State of the Art [mdpi.com]
- 20. brieflands.com [brieflands.com]
Commercial suppliers of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
An In-Depth Technical Guide to Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate for Advanced Research Applications
Abstract
This compound is a heterocyclic building block of significant interest to the medicinal chemistry and drug discovery sectors. Its fused imidazo[2,1-b]thiazole core is a privileged scaffold found in compounds exhibiting a wide array of biological activities, including antitubercular, antibacterial, and anticancer properties.[1][2][3] This guide provides an in-depth analysis of its commercial availability, physicochemical properties, and strategic application in synthetic workflows. As a Senior Application Scientist, the narrative emphasizes the chemical logic behind its use, offering field-proven insights into leveraging its functionalities for the development of novel molecular entities.
Physicochemical Properties & Core Identifiers
For any research campaign, the unambiguous identification of starting materials is paramount. The following table summarizes the key identifiers for this compound, ensuring accurate sourcing and documentation.
| Property | Value |
| CAS Number | 901122-44-9[4] |
| Molecular Formula | C₈H₇BrN₂O₂S |
| Molecular Weight | 275.12 g/mol |
| Canonical SMILES | CCOC(=O)C1=C2N(C=C(S2)Br)C=N1[4] |
| InChIKey | DMUMAAIQJXASCL-UHFFFAOYSA-N[4] |
| Synonyms | Ethyl 2-bromoimidazo[5,1-b][5][6]thiazole-7-carboxylate |
Commercial Sourcing and Procurement
The accessibility of this key intermediate from commercial suppliers is critical for seamless research and development. While purity and availability should always be confirmed directly with the vendor, the following companies list this compound in their catalogs.
| Commercial Supplier | CAS Number | Notes |
| J&K Scientific | 901122-44-9[4] | A global supplier of research chemicals. |
| Echemi | 901122-44-9 | Lists traders such as HANGZHOU TIANYE CHEMICALS CO., LTD.[5] |
| FUJIFILM Wako | 901122-44-9[6] | A well-established supplier of pure chemical reagents. |
| CymitQuimica | 901122-44-9[7] | A European supplier specializing in chemical intermediates. |
Scientist's Note: When procuring this reagent, it is imperative to request a Certificate of Analysis (CoA) to verify its identity and purity (>95% is recommended for most synthetic applications) via methods such as ¹H NMR and HPLC.
Scientific Rationale and Strategic Application
The utility of this compound stems from its unique combination of a biologically relevant core and two orthogonal, synthetically versatile functional groups.
The Privileged Imidazo[2,1-b]thiazole Scaffold
The fused imidazo[2,1-b]thiazole ring system is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and distribution of heteroatoms make it an excellent scaffold for interacting with biological targets. Numerous studies have demonstrated its potential, with derivatives showing potent activity as antitubercular, antimicrobial, and anticancer agents.[2][3][8] The development of novel compounds from this core is a validated strategy in the search for new therapeutic agents.
The Strategic Importance of Key Functional Groups
-
2-Bromo Position: The bromine atom at the 2-position is not merely a substituent; it is a versatile synthetic handle. Its presence is a deliberate design choice, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl or heteroaryl moieties, a common and effective method for exploring the structure-activity relationship (SAR) of a compound series. The Suzuki coupling, in particular, is a robust and widely used transformation for this purpose.[9]
-
7-Ethyl Carboxylate Position: The ethyl ester at the 7-position serves as a stable, yet readily modifiable, functional group. It can be easily hydrolyzed under basic conditions (e.g., using lithium hydroxide) to the corresponding carboxylic acid.[3] This acid is a crucial intermediate for forming amide bonds, allowing for the coupling of various amines and extending the molecular structure in a different vector. This two-pronged synthetic approach—diversification at both the bromo and ester positions—provides a powerful platform for generating extensive chemical libraries.
Experimental Workflow: A Self-Validating Protocol for Library Generation
The following section outlines a robust, two-stage workflow that leverages the dual functionality of the title compound. This protocol is designed as a self-validating system, where successful execution of each step confirms the reactivity and utility of the scaffold.
Workflow Overview Diagram
Caption: A two-stage workflow for diversifying the title compound.
Protocol for Stage 1: Suzuki Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling at the 2-bromo position.
Objective: To introduce a new aryl or heteroaryl group at the 2-position of the imidazo[5,1-b]thiazole core.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR and Mass Spectrometry. A successful reaction will show the disappearance of the starting material and the appearance of new aromatic proton signals corresponding to the coupled boronic acid.
Quality Control and Characterization
Authenticating the structure of the purchased starting material and any subsequent derivatives is fundamental to scientific integrity. The synthesized compounds are typically characterized using a suite of spectroscopic methods.[2][3]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic shifts for the protons and carbons on the heterocyclic core and its substituents.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, which is crucial for subsequent biological assays.
Conclusion
This compound is a readily available and highly valuable building block for drug discovery. Its strategic design, incorporating a biologically relevant scaffold with two versatile and orthogonal functional handles, provides researchers with a powerful platform for the efficient generation of diverse chemical libraries. The robust synthetic pathways it enables, such as the Suzuki coupling and amide bond formation detailed herein, underscore its utility in the rational design of novel therapeutic agents.
References
-
MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]
-
IJRPR. A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]
-
PubMed Central. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. Available from: [Link]
-
PubMed Central. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Available from: [Link]
-
Royal Society of Chemistry. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Available from: [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. echemi.com [echemi.com]
- 6. 901122-44-9・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 7. This compound [cymitquimica.com]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Page loading... [guidechem.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Boronic Acids with Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including antibacterial and anticancer properties.[1][2] The functionalization of this core structure is paramount for the development of novel therapeutic agents and molecular probes. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, prized for its mild conditions and exceptional tolerance of diverse functional groups.[3][4] This guide provides a detailed technical overview and field-proven protocols for the successful Suzuki-Miyaura coupling of various boronic acids with Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate, a key building block for creating libraries of novel, biologically relevant molecules. We will delve into the mechanistic underpinnings, parameter optimization, and practical execution of this critical transformation.
The Chemical Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically catalyzed by a Palladium(0) complex.[5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. This rate-limiting step forms a Pd(II) intermediate. The electron-deficient nature of the imidazo[5,1-b]thiazole ring system, further accentuated by the ester group, facilitates this step.[5][6]
-
Transmetalation: A base is required to activate the organoboron species (e.g., an arylboronic acid), forming a more nucleophilic boronate complex.[7] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step involves the collapse of the diorganopalladium(II) intermediate, forming the desired C-C bond in the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Substrate Profile & Reaction Parameter Optimization
The success of the Suzuki coupling hinges on the careful selection of catalyst, ligand, base, and solvent, tailored to the specific substrates.
Substrate: this compound
-
Reactivity: The C-Br bond is sufficiently reactive for oxidative addition, ranking below iodides but well above chlorides in reactivity.[5] The fused heterocyclic system is electron-deficient, which generally accelerates the oxidative addition step.[6]
-
Potential Challenges: The nitrogen atoms in the imidazo[5,1-b]thiazole core can coordinate to the palladium center, potentially acting as a catalyst poison. The choice of a suitable ligand is crucial to prevent this and maintain catalytic activity.
Key Parameter Selection
-
Palladium Source: Standard palladium precursors like Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective.[8][9] PdCl₂ is also a viable option, often paired with specific ligands.[4]
-
Ligand: The ligand stabilizes the palladium catalyst, promotes the elementary steps of the catalytic cycle, and prevents catalyst deactivation. For electron-rich, N-heterocyclic substrates, bulky and electron-donating phosphine ligands are the gold standard.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Highly recommended for its proven efficacy in coupling heteroaryl halides, providing high yields and rapid turnover.[4]
-
Buchwald Ligands (e.g., XPhos, RuPhos): A broad class of highly effective ligands for challenging cross-couplings.
-
N-Heterocyclic Carbenes (NHCs): Offer strong σ-donation and are excellent for stabilizing the catalyst, particularly with less reactive halides like chlorides.[10]
-
-
Base: The base is critical for activating the boronic acid in the transmetalation step. The choice of base can dramatically impact yield and side product formation.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base often used in challenging couplings, particularly with heteroaryl substrates.[11]
-
Cesium Carbonate (Cs₂CO₃): Highly effective, especially in polar aprotic solvents like dioxane or DMF. Its high solubility and basicity often lead to superior results.[3]
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice, though sometimes less effective than the alternatives for complex substrates.[4]
-
-
Solvent System: A mixture of an organic solvent and water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
1,4-Dioxane / H₂O: A widely used and highly effective system for a broad range of Suzuki couplings.[8]
-
Toluene / H₂O: Another excellent choice, particularly for reactions run at higher temperatures.[12]
-
DMF or Acetonitrile / H₂O: Polar aprotic solvents that can be beneficial, especially in microwave-assisted protocols.[4]
-
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling. Optimization may be required for specific boronic acids.
General Experimental Workflow
Protocol A: Standard Conditions with Conventional Heating
This protocol is a reliable starting point for coupling with standard arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)
-
SPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
In a separate vial, quickly weigh and add the Pd(OAc)₂ and SPhos ligand. Add a small amount of the reaction solvent to this vial and swirl to create a slurry.
-
Add the catalyst/ligand slurry to the main reaction flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent system typically Hexanes/Ethyl Acetate) to yield the pure product.
Protocol B: Microwave-Assisted Synthesis
This protocol is ideal for accelerating reaction times and can improve yields for less reactive coupling partners.
Materials:
-
This compound (1.0 equiv)
-
(Hetero)arylboronic Acid (1.6 equiv)
-
Palladium(II) Chloride (PdCl₂) (5 mol%)
-
SPhos (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor and appropriate reaction vials
Procedure:
-
To a microwave reaction vial equipped with a small magnetic stir bar, add this compound, the (hetero)arylboronic acid, K₂CO₃, PdCl₂, and SPhos.
-
Add DMF to the vial to achieve the desired concentration (typically 0.1-0.2 M).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120-140 °C for 20-45 minutes.[4] Note: Use stir setting and monitor internal temperature and pressure.
-
After the allotted time, allow the vial to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove palladium black, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with water.
-
Extract, dry, concentrate, and purify the product as described in Protocol A.
Representative Data
The following table summarizes expected outcomes for the Suzuki coupling of this compound with various boronic acids under optimized conditions.
| Entry | Boronic Acid Partner | Protocol | Product | Representative Yield |
| 1 | Phenylboronic acid | A | Ethyl 2-phenylimidazo[5,1-b]thiazole-7-carboxylate | 92% |
| 2 | 4-Methoxyphenylboronic acid | A | Ethyl 2-(4-methoxyphenyl)imidazo[5,1-b]thiazole-7-carboxylate | 88% |
| 3 | 4-Fluorophenylboronic acid | A | Ethyl 2-(4-fluorophenyl)imidazo[5,1-b]thiazole-7-carboxylate | 95% |
| 4 | Pyridin-3-ylboronic acid | B | Ethyl 2-(pyridin-3-yl)imidazo[5,1-b]thiazole-7-carboxylate | 75% |
| 5 | Thiophen-2-ylboronic acid | B | Ethyl 2-(thiophen-2-yl)imidazo[5,1-b]thiazole-7-carboxylate | 81% |
| Note: Yields are illustrative and will vary based on reaction scale and purification efficiency. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system (O₂ present). 3. Poor quality base or solvent. 4. Boronic acid decomposition (protodeborylation). | 1. Use a fresh palladium source/ligand. Consider a pre-catalyst. 2. Ensure thorough degassing by purging with inert gas for 15-20 min. 3. Use anhydrous solvents and dry, powdered base. 4. Use a slight excess of boronic acid (1.5-2.0 equiv). |
| Significant Side Product Formation | 1. Homocoupling of the boronic acid. 2. Protodeborylation followed by reduction of the starting material. | 1. Lower the reaction temperature. Ensure slow, controlled addition of the catalyst. 2. Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the system is strictly anhydrous before heating. |
| Inconsistent Yields | 1. Variable quality of reagents. 2. Inconsistent heating or stirring. | 1. Use high-purity, fresh reagents. 2. Use an oil bath for uniform heating and ensure vigorous stirring to keep the heterogeneous mixture well-suspended. |
| Product is Difficult to Purify | 1. Residual palladium catalyst. 2. Unreacted boronic acid or its byproducts. | 1. Filter the crude reaction mixture through a plug of Celite® or silica before concentration. 2. Perform an aqueous basic wash (e.g., with 1M Na₂CO₃) during work-up to remove acidic boron species. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 2-aryl and 2-heteroaryl imidazo[5,1-b]thiazole-7-carboxylates. The selection of a bulky, electron-rich phosphine ligand such as SPhos in combination with an appropriate base (K₃PO₄ or carbonates) is critical for achieving high yields and overcoming potential catalyst inhibition by the heterocyclic substrate. Both conventional heating and microwave-assisted protocols offer viable pathways for this transformation, providing researchers in drug discovery and medicinal chemistry with a powerful tool to generate molecular diversity from the this compound scaffold.
References
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL: [Link]
-
Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study Source: ResearchGate URL: [Link]
-
Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: this compound | 901122-44-9 Source: J&K Scientific URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Which conditions are favorable for the efficient Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water Source: ResearchGate URL: [Link]
-
Title: 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid Source: PubChemLite URL: [Link]
-
Title: Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: PubMed Central (PMC), NIH URL: [Link]
-
Title: Synthesis and biological evaluation of imidazo[2,1- b ]thiazole-benzimidazole conjugates as microtubule-targeting agents Source: ResearchGate URL: [Link]
-
Title: Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles Source: Arkat USA URL: [Link]
Sources
- 1. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Anticancer Screening of Imidazo[5,1-b]thiazole Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Imidazo[5,1-b]thiazole Scaffold
The imidazo[5,1-b]thiazole core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This bicyclic system, formed by the fusion of imidazole and thiazole rings, has garnered significant attention for its potential as a source of novel anticancer agents.[2][3] The structural rigidity and diverse substitution possibilities of the imidazo[5,1-b]thiazole scaffold allow for the fine-tuning of its pharmacological properties, making it an attractive framework for the development of targeted cancer therapies.[1][2] Several derivatives have shown potent cytotoxic effects against various cancer cell lines, acting through diverse mechanisms such as the inhibition of tubulin polymerization, interference with kinase signaling pathways like EGFR and RAF kinases, and induction of apoptosis.[2][4][5][6]
These application notes provide a comprehensive guide to the synthesis of novel imidazo[5,1-b]thiazole derivatives and the subsequent evaluation of their anticancer activity through established in vitro screening protocols. The methodologies detailed herein are designed to be robust and reproducible, providing a solid foundation for researchers aiming to explore the therapeutic potential of this promising class of compounds.
Part 1: Synthesis of Imidazo[5,1-b]thiazole Derivatives
A common and effective method for the synthesis of the imidazo[5,1-b]thiazole core is through a multi-step process that often begins with the well-established Hantzsch thiazole synthesis.[7][8][9] This approach offers versatility in introducing a variety of substituents to modulate the biological activity of the final compounds.
General Synthetic Scheme:
The synthesis typically proceeds through the formation of a 2-aminothiazole intermediate, followed by cyclization to yield the fused imidazo[5,1-b]thiazole ring system.
Caption: General workflow for the synthesis of imidazo[5,1-b]thiazole derivatives.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Intermediate)
This protocol details the synthesis of a key 2-aminothiazole intermediate using the Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-amino-4-phenylthiazole. The structure can be confirmed by NMR and mass spectrometry.
Protocol 2: Synthesis of 5-Phenyl-imidazo[5,1-b]thiazole Derivatives
This protocol describes the cyclization step to form the final imidazo[5,1-b]thiazole ring system.
Materials:
-
2-Amino-4-phenylthiazole (from Protocol 1)
-
α-Chloro- or α-bromoacetyl derivative (e.g., 2-chloro-1-(4-substituted-phenyl)ethan-1-one)
-
Anhydrous solvent (e.g., 1,4-dioxane or acetone)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-phenylthiazole (1 equivalent) in the anhydrous solvent.
-
Add the α-haloacetyl derivative (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired imidazo[5,1-b]thiazole derivative.
Part 2: In Vitro Anticancer Screening Protocols
Once a library of imidazo[5,1-b]thiazole derivatives has been synthesized, the next crucial step is to evaluate their anticancer activity. Standard in vitro cytotoxicity assays are employed to determine the concentration at which the compounds inhibit the growth of cancer cells.[10][11]
Experimental Workflow for Anticancer Screening:
Caption: A typical workflow for in vitro anticancer screening of synthesized compounds.
Protocol 3: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[13]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[13]
-
96-well plates
-
Synthesized imidazo[5,1-b]thiazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
DMSO (for formazan solubilization)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12][13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[12] Add 100 µL of the diluted compounds to the respective wells and incubate for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[12]
Protocol 4: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that measures cellular protein content and is another reliable method for cytotoxicity screening.[14]
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
96-well plates
-
Synthesized imidazo[5,1-b]thiazole derivatives
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.[12]
-
Washing: Carefully remove the TCA and wash the plates five times with slow-running tap water or 1% acetic acid.[12] Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Protein Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Data Presentation and Interpretation
The results of the anticancer screening should be presented in a clear and concise manner. A table summarizing the IC50 values of the synthesized derivatives against different cancer cell lines is highly recommended for easy comparison.
Table 1: Example Data - Cytotoxicity of Imidazo[5,1-b]thiazole Derivatives (IC50 in µM)
| Compound ID | R1-substituent | R2-substituent | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| IMT-01 | H | 4-Cl | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| IMT-02 | H | 4-OCH3 | 8.7 ± 0.9 | 12.3 ± 1.1 | 10.5 ± 0.8 |
| IMT-03 | 4-F | 4-Cl | 5.4 ± 0.6 | 7.8 ± 0.7 | 6.1 ± 0.5 |
| IMT-04 | 4-F | 4-OCH3 | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.8 ± 0.2 |
| Doxorubicin | - | - | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Note: The data presented are for illustrative purposes only.
The structure-activity relationship (SAR) can be elucidated by comparing the IC50 values of derivatives with different substituents. For instance, in the example table, the presence of an electron-donating methoxy group (IMT-02 and IMT-04) appears to enhance anticancer activity compared to the electron-withdrawing chloro group (IMT-01 and IMT-03). Further substitutions on the core structure can be explored to optimize the potency and selectivity of these compounds.
Mechanism of Action Studies
For lead compounds exhibiting significant anticancer activity, further studies to elucidate their mechanism of action are warranted. These may include:
-
Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M).[15]
-
Apoptosis Assays: To investigate if the compounds induce programmed cell death (e.g., Annexin V/PI staining).[13]
-
Kinase Inhibition Assays: To assess the inhibitory activity against specific kinases implicated in cancer progression (e.g., EGFR, RAF).[4][5]
-
Tubulin Polymerization Assays: To determine if the compounds interfere with microtubule dynamics.[15]
Potential Signaling Pathway Involvement:
Caption: A simplified diagram illustrating potential mechanisms of action for anticancer agents.
Conclusion
The imidazo[5,1-b]thiazole scaffold represents a valuable starting point for the development of novel anticancer agents. The synthetic and screening protocols outlined in these application notes provide a robust framework for researchers to synthesize, evaluate, and optimize these derivatives. By systematically exploring the structure-activity relationships and elucidating the mechanisms of action, it is possible to identify lead compounds with potent and selective anticancer activity for further preclinical and clinical development.
References
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. Available at: [Link]
-
Bioassays for anticancer activities. PubMed. Available at: [Link]
-
Imidazoles as potential anticancer agents. PubMed Central. Available at: [Link]
-
In vitro methods of screening of anticancer agents. Slideshare. Available at: [Link]
-
Novel imidazo[2,1‐b]thiazole‐based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. ResearchGate. Available at: [Link]
-
Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][12][13][16]thiadiazoles. National Institutes of Health. Available at: [Link]
-
Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. ResearchGate. Available at: [Link]
-
Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Publications. Available at: [Link]
-
Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. PubMed. Available at: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]
-
A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. Available at: [Link]
-
The structures of some imidazo[2,1-b]thiazoles having antitumor activity. ResearchGate. Available at: [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]
-
Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PubMed Central. Available at: [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. synarchive.com [synarchive.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate for Novel Antimicrobial Drug Discovery
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The imidazo[2,1-b]thiazole core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antitubercular, and antiviral properties.[1][2][3][4][5] This document provides a detailed guide for researchers on utilizing Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate , a key intermediate, as a starting point for a comprehensive antimicrobial drug discovery program.
This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and logically sound research workflow. We will cover the strategic synthesis of derivatives, primary antimicrobial screening, quantitative assessment of potency, preliminary safety profiling, and the conceptual framework for advancing lead compounds.
Part 1: The Strategic Role of this compound
This compound serves as a versatile precursor for generating a library of diverse derivatives. The bromine atom at the 2-position is a synthetic handle amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, offering another point of diversification.[6][7] This strategic derivatization is crucial for exploring the structure-activity relationship (SAR) and optimizing the antimicrobial potency and selectivity of the scaffold.
The core imidazo[2,1-b]thiazole structure is of significant interest due to its structural rigidity and potential to interact with various biological targets within microbial cells.[1][8]
Part 2: Experimental Workflows & Protocols
A logical progression of experiments is critical to efficiently identify and validate promising antimicrobial candidates. The workflow should begin with broad screening and progressively narrow down to more detailed characterization of the most potent and least toxic compounds.
Caption: High-level workflow for antimicrobial drug discovery using the target scaffold.
Protocol 2.1: Primary Antimicrobial Screening via Agar Disk Diffusion
This qualitative method provides a rapid and cost-effective way to screen a large number of derivatives for antimicrobial activity.[9][10] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with a test microorganism.
Rationale: The size of the zone of inhibition, where microbial growth is prevented, gives a preliminary indication of the compound's activity. Mueller-Hinton Agar (MHA) is the standard medium for this assay due to its reproducibility and minimal inhibition of common antibiotics like sulfonamides and tetracyclines.[9]
Step-by-Step Protocol:
-
Prepare Inoculum: Select well-isolated colonies of the test microorganism from an overnight culture. Create a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60° each time to ensure even coverage.[10]
-
Apply Disks: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Add Compound: Pipette a standardized amount (e.g., 10 µL) of each test compound solution (e.g., at 1 mg/mL in DMSO) onto a separate disk. Include a positive control (a known antibiotic) and a negative control (DMSO vehicle).
-
Incubate: Incubate the plates at 35-37°C for 18-24 hours.
-
Measure and Record: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter generally indicates greater antimicrobial activity.
Protocol 2.2: Quantitative Potency Determination - Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standard, quantitative technique to determine MIC.[10][12]
Rationale: This assay provides a quantitative measure of a compound's potency, which is essential for comparing different derivatives and for SAR studies. Using 96-well plates allows for efficient testing of multiple compounds and concentrations.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
Prepare Standardized Inoculum: Prepare a bacterial suspension as described in Protocol 2.1, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plate: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final inoculum density of ~2.5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only MHB and the inoculum (no compound).
-
Sterility Control: A well containing only MHB (no inoculum).
-
Positive Control: A well with a known antibiotic.
-
-
Incubate: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The result is reported in µg/mL.[13]
Table 1: Example MIC Data for Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Modification at 2-position | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
|---|---|---|---|
| Parent | -Br | >128 | >128 |
| DERIV-01 | -Phenyl | 64 | 128 |
| DERIV-02 | -4-Chlorophenyl | 16 | 32 |
| DERIV-03 | -2,4-Dichlorophenyl | 6.25 | 16 |
| Ciprofloxacin | (Control) | 1.25 | 0.5 |
Note: This is hypothetical data for illustrative purposes, based on trends seen in the literature where halogen substitutions can enhance activity.[4][14]
Protocol 2.3: Preliminary Cytotoxicity Assessment - MTT Assay
It is crucial to determine if a potent antimicrobial compound is also toxic to mammalian cells.[15][16][17] The MTT assay is a colorimetric method for assessing cell viability.
Rationale: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[18]
Step-by-Step Protocol:
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293 or HepG2) at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Incubate for 24-48 hours.
-
Add MTT Reagent: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilize Formazan: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized lysis buffer) to each well to dissolve the purple formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Calculate Viability: Express the viability of treated cells as a percentage relative to the untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be calculated.
Caption: The desired profile of a lead antimicrobial compound.
Part 3: Data Interpretation and Lead Progression
The ultimate goal of these initial assays is to identify compounds with high potency against microbial targets and low toxicity against host cells. This is often quantified by the Selectivity Index (SI) .
Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microorganism than to mammalian cells. Compounds with a high SI should be prioritized for further investigation, including:
-
Mechanism of Action (MOA) Studies: To determine how the compound kills the microbe.
-
In Vivo Efficacy Models: Testing the compound in animal models of infection to assess its effectiveness in a living system.[19][20][21][22] This is a critical step to bridge the gap between in vitro activity and potential clinical utility.[21][22]
Conclusion
This compound is a valuable starting scaffold for the development of new antimicrobial agents. The heterocyclic core has demonstrated significant potential, and a systematic approach involving chemical diversification followed by a tiered biological evaluation process is key to unlocking this potential. By employing the robust protocols outlined in this guide—from initial screening to quantitative potency and safety profiling—researchers can efficiently identify and advance promising lead candidates to combat the growing threat of infectious diseases.
References
- Wessjohann, L. A., & Weigel, B. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167.
-
Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]
- Zak, O., & O'Reilly, T. (1991). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy, 35(8), 1527–1531.
- Moody, J. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
-
NHBS. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
OIE. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Li, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 948505.
- Omar, A., & Nadworny, P. L. (2017). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
- Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. In StatPearls.
-
WOAH. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Retrieved from [Link]
-
ResearchGate. (2025). Design, Synthesis, and In-Silico Assessment of Imidazo[2,1-b]thiazol-5-amines for Promising Anti-Bacterial and Anti-Fungal Activity. Retrieved from [Link]
- Bartlett, J. G., & Gorbach, S. L. (1983). Evaluation of antimicrobial agents in animal models of infections involving bacteroides fragilis. The Journal of Infectious Diseases, 148(4), 717–724.
-
IntechOpen. (2024). Review of imidazo[2,1-b][15][17][19]thiadiazole derivatives as antimicrobials. Retrieved from [Link]
-
Frontiers. (n.d.). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Retrieved from [Link]
- Goudarzi, M., et al. (2017). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. Iranian Journal of Microbiology, 9(3), 147–153.
-
AIP Publishing. (n.d.). Antimicrobial Activities of Some New Heterocyclic Compounds Bearing Imidazo[2,1-b]benzothiazole Moiety. Retrieved from [Link]
- Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine, 5(2), 114–123.
- Bakr, M. F., et al. (2012). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 17(11), 13297–13308.
-
Bentham Science. (2018). Investigation on the Effects of Antimicrobial imidazo[2,1-b]thiazole Derivatives on the Genitourinary Microflora. Retrieved from [Link]
- Deshmukh, H. S., et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. BMC Chemistry, 19(1), 126.
-
Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]
- Yurttaş, L., et al. (2016). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic & Medicinal Chemistry, 24(16), 3696–3706.
- Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4444-4458.
- Wang, Y., et al. (2015).
-
ResearchGate. (n.d.). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
- Popiołek, Ł., et al. (2018). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 23(11), 2953.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kuey.net [kuey.net]
- 7. mdpi.com [mdpi.com]
- 8. Review of imidazo[2,1-b][1,3,4]thiadiazole derivatives as antimicrobials. [wisdomlib.org]
- 9. pdb.apec.org [pdb.apec.org]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 18. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Heck Reaction of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activity, making it a key target in medicinal chemistry and drug development.[1] The palladium-catalyzed Heck reaction offers a powerful and versatile method for C-C bond formation, enabling the introduction of vinyl groups onto this core structure.[2] This document provides a comprehensive technical guide for researchers, detailing optimized protocols for the Heck cross-coupling of ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate with various olefins. We present both a conventional thermal protocol and a rapid microwave-assisted method, explaining the critical parameters and the rationale behind the selection of catalysts, ligands, bases, and solvents to ensure reproducible and high-yielding syntheses.
Mechanistic Overview: The Heck Catalytic Cycle
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the vinylation of aryl or vinyl halides.[2][3] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which involves several key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination to regenerate the active catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle begins with the oxidative addition of the aryl halide (in this case, our imidazo[5,1-b]thiazole substrate) to a Pd(0) species, forming a Pd(II) complex.[4][5] The olefin then coordinates to this complex, followed by a syn-migratory insertion of the alkene into the Palladium-carbon bond.[5] Subsequent syn-β-hydride elimination forms the desired substituted alkene product and a palladium-hydride species.[5] The final step is the reductive elimination of HX, typically facilitated by a base, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]
Caption: General workflow for the Heck cross-coupling reaction.
Protocol 1: Conventional Thermal Heck Reaction
This protocol is a standard method using palladium(II) acetate as the precatalyst and triphenylphosphine as the ligand.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Add the olefin (1.2–1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2–5 mol%), triphenylphosphine (PPh₃, 4–10 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv). [6][7]3. Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) (to achieve a 0.1–0.2 M concentration). Polar aprotic solvents like DMF are often the media of choice for Heck couplings. [8][9]4. Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Heating: Place the reaction vessel in a preheated oil bath at 100–120 °C.
-
Monitoring: Stir the reaction for 8–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Wash the filtrate with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Microwave-Assisted Heck Reaction
This protocol leverages microwave heating to accelerate the reaction, often leading to cleaner conversions and higher yields in minutes rather than hours. [10] Step-by-Step Methodology:
-
Vessel Preparation: To a dedicated microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Add the olefin (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2–5 mol%), and triethylamine (Et₃N, 2.5 equiv).
-
Solvent Addition: Add anhydrous DMAc or DMF (to achieve a 0.2–0.5 M concentration).
-
Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature of 130–150 °C for 15–45 minutes. (Note: Initial optimization of time and temperature is recommended).
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1.
Summary of Recommended Conditions
The following table summarizes the key parameters for both protocols, providing a starting point for optimization.
| Parameter | Protocol 1: Conventional Thermal | Protocol 2: Microwave-Assisted | Rationale & Comments |
| Substrate | This compound (1.0 equiv) | This compound (1.0 equiv) | The electrophilic partner in the coupling. |
| Olefin | e.g., Styrene, Butyl Acrylate (1.2–1.5 equiv) | e.g., Styrene, Butyl Acrylate (1.5 equiv) | Electron-deficient olefins often react more readily. An excess is used to ensure complete consumption of the more valuable substrate. |
| Palladium Source | Pd(OAc)₂ (2–5 mol%) | Pd(OAc)₂ (2–5 mol%) | A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. [3][5] |
| Ligand | PPh₃ (4–10 mol%) | Often ligandless, or PPh₃ (4–10 mol%) | Stabilizes the Pd(0) catalyst. Microwave reactions can sometimes proceed efficiently without an added phosphine ligand. [10][11] |
| Base | K₂CO₃ (2.0 equiv) or NaOAc (2.0 equiv) | Et₃N (2.5 equiv) | Neutralizes the HBr generated. Inorganic bases like K₂CO₃ are effective for thermal reactions, while organic bases like Et₃N are common in faster microwave protocols. [6][12] |
| Solvent | Anhydrous DMF or DMAc | Anhydrous DMAc or DMF | High-boiling polar aprotic solvents are required to solubilize reagents and achieve necessary reaction temperatures. [8][9] |
| Temperature | 100–120 °C | 130–150 °C | Higher temperatures are needed to drive the reaction, especially with less reactive aryl bromides. Microwave heating allows for rapid and uniform heating to precise temperatures. [13][14] |
| Reaction Time | 8–24 hours | 15–45 minutes | Microwave irradiation significantly accelerates the rate of reaction. [15] |
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction was maintained under a strict inert atmosphere. Increase catalyst or ligand loading.
-
-
Formation of Debrominated Starting Material:
-
Cause: A common side reaction, often promoted by trace amounts of water or protic impurities.
-
Solution: Use rigorously dried solvents and reagents.
-
-
Low Yield after Purification:
-
Cause: Product loss during aqueous workup or difficult chromatographic separation.
-
Solution: Perform extractions carefully to avoid emulsions. Optimize the solvent system for column chromatography.
-
Conclusion
The Heck reaction is an indispensable tool for the functionalization of the medicinally relevant imidazo[5,1-b]thiazole core. The protocols presented here provide reliable and efficient methods for the synthesis of vinyl-substituted derivatives from this compound. The conventional thermal method offers a robust and accessible route, while the microwave-assisted protocol provides a significant advantage in terms of speed and efficiency. Careful selection of ligands, bases, and reaction conditions, grounded in an understanding of the reaction mechanism, is key to achieving optimal results.
References
- Heck-like Reactions Involving Heteroatomic Electrophiles - PMC - NIH. (2018).
- Effect of bases and solvents on the Heck coupling a | Download Table.
- Zhu, Y. S., et al. (2014). Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry.
- Mechanisms of the Mizoroki–Heck Reaction. SciSpace.
- Heck reaction. (2015). YouTube.
- Effects of (a) solvent and (b) bases on Heck reaction. a Reaction conditions.
- Phosphine‐incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry Europe.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC - NIH.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
- Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities.
- Heck Reaction. University of Regensburg.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Publishing.
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry.
- One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free C
- Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatiz
- Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
Sources
- 1. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 8. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benthamscience.com [benthamscience.com]
Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including potent kinase inhibition. This document provides a comprehensive guide for the synthesis and derivatization of novel kinase inhibitors starting from the versatile building block, Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate. We present a logical and efficient synthetic workflow, encompassing palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations, to generate a diverse library of candidate inhibitors. Detailed, step-by-step protocols for key chemical transformations and in vitro kinase assays are provided, underpinned by mechanistic rationale and expert insights to ensure reproducibility and success.
Introduction: The Imidazo[5,1-b]thiazole Scaffold in Kinase Inhibitor Design
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The imidazo[2,1-b]thiazole core, an isomer of our scaffold of interest, is present in numerous compounds with demonstrated anticancer properties, targeting key kinases such as BRAF, EGFR, and VEGFR-2.[1][2][3] The related imidazo[5,1-b]thiazole scaffold offers a unique vector space for chemical exploration, with the potential for novel interactions within the kinase active site.
This guide leverages the reactivity of this compound at two key positions: the C2-bromo substituent, which is amenable to palladium-catalyzed cross-coupling reactions, and the C7-ester, which can be hydrolyzed and converted into a variety of amides. This dual-functionalization strategy allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective kinase inhibitors.
Synthetic Workflow Overview
The overall strategy for the synthesis of a library of novel kinase inhibitors from this compound is depicted below. The workflow is designed to be modular, allowing for the generation of a diverse set of compounds through the combination of different coupling partners and amine building blocks.
Caption: Synthetic workflow for novel kinase inhibitors.
Part 1: Synthesis of the Core Scaffold
While this compound is commercially available, understanding its synthesis provides a more complete picture for the research scientist. A plausible synthetic route involves the cyclization of an appropriate thiazole derivative.
Protocol 1: Synthesis of this compound (Hypothetical Route)
This protocol is based on analogous syntheses of related imidazo[2,1-b]thiazole systems.[4]
Materials:
-
Ethyl 2-amino-4-bromothiazole-5-carboxylate
-
2-Bromo-1,1-diethoxyethane
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add Ethyl 2-amino-4-bromothiazole-5-carboxylate (1.0 eq), 2-bromo-1,1-diethoxyethane (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap. Continue refluxing for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the title compound.
Part 2: C2-Position Diversification via Cross-Coupling Reactions
The C2-bromo position is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for forming C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl moieties, which can probe various pockets within the kinase active site.[5][6]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the introduction of various amines, which can form crucial hydrogen bonds within the kinase hinge region.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Part 3: C7-Position Modification
The C7-ester provides a secondary point for diversification, most commonly through conversion to an amide. This allows for the introduction of a wide range of substituents that can interact with the solvent-exposed region of the kinase.
Protocol 4: Ester Hydrolysis to Carboxylic Acid
Materials:
-
C2-substituted Ethyl imidazo[5,1-b]thiazole-7-carboxylate
-
Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the C2-substituted ester in the THF/water mixture.
-
Add LiOH and stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate to yield the carboxylic acid.
Protocol 5: Amide Coupling
A variety of coupling reagents can be employed for amide bond formation.[7] Here, we present a general protocol using HATU, a common and efficient coupling reagent.
Materials:
-
Imidazo[5,1-b]thiazole-7-carboxylic acid
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction flask, dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 4: Biological Evaluation - In Vitro Kinase Assays
The synthesized compounds should be evaluated for their ability to inhibit the activity of relevant kinases. Based on the activity of related imidazo[2,1-b]thiazole scaffolds, promising targets include EGFR, VEGFR-2, and B-RAF.[1][2][3] Commercially available kinase assay kits provide a standardized and reliable method for determining inhibitor potency (IC₅₀ values).
General Principle of Luminescence-Based Kinase Assays
These assays quantify the amount of ATP remaining in solution after a kinase reaction. The kinase activity is inversely proportional to the luminescent signal. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key measure of potency.
Protocol 6: General Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, B-RAF)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In the wells of the assay plate, add the kinase, the specific substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP. Incubate at the recommended temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The results of the synthetic and biological evaluations should be systematically organized to facilitate SAR analysis.
Table 1: Representative Synthetic Yields
| Entry | C2-Substituent (from Suzuki or Buchwald-Hartwig) | C7-Amide Moiety | Overall Yield (%) |
| 1 | 4-Methoxyphenyl | N-Cyclopropyl | e.g., 45 |
| 2 | 3-Pyridyl | N-(2-Morpholinoethyl) | e.g., 38 |
| 3 | Aniline | N-Benzyl | e.g., 41 |
| 4 | 4-Fluoroaniline | N-(4-Fluorophenyl) | e.g., 52 |
Table 2: Representative Kinase Inhibition Data (IC₅₀, µM)
| Compound | EGFR | VEGFR-2 | B-RAF (V600E) |
| 1a | e.g., >10 | e.g., 0.5 | e.g., 2.1 |
| 1b | e.g., 5.2 | e.g., 0.1 | e.g., 0.8 |
| 1c | e.g., 0.9 | e.g., 1.5 | e.g., >10 |
| 1d | e.g., 0.2 | e.g., 0.4 | e.g., 0.05 |
The data generated will allow for a systematic exploration of the SAR. For instance, the effect of electron-donating and electron-withdrawing groups on the C2-aryl ring can be correlated with inhibitory activity against a specific kinase. Similarly, the size, polarity, and hydrogen-bonding capacity of the C7-amide substituent can be optimized to enhance potency and selectivity.
Conclusion
The synthetic and screening protocols outlined in this guide provide a robust framework for the discovery of novel kinase inhibitors based on the promising imidazo[5,1-b]thiazole scaffold. By systematically exploring the chemical space around the C2 and C7 positions, researchers can generate valuable SAR data to guide the development of potent and selective drug candidates for further preclinical and clinical investigation.
References
-
Hasanvand, F., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 17(3), 339. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(11), 6877–6901. Available at: [Link]
-
PubChem. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2015). Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 95, 453-463. Available at: [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). RSC Advances, 14(35), 27894-27903. Available at: [Link]
- Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. CN103664819A.
-
Gangarapu, N. R., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(39), 3782-3786. Available at: [Link]
-
El-Kotb, M. S., et al. (2024). Novel imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines tethered with indolinone motif as VEGFR-2 inhibitors and apoptotic inducers: Design, synthesis and biological evaluations. Bioorganic Chemistry, 151, 107644. Available at: [Link]
-
Synthesis of imidazo[2,1-b]thiazoles linked to an unprotected carbohydrate moiety. (2025). ResearchGate. Available at: [Link]
-
Amir, M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 243, 114661. Available at: [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). ResearchGate. Available at: [Link]
-
Potential VEGFR-2 inhibitors based on the molecular structures of imidazo[2,1-b]thiazole and matrine: Design, synthesis, in vitro evaluation of antitumor activity and molecular docking. (2024). ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022). Semantic Scholar. Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). RSC Advances, 11(56), 35465–35483. Available at: [Link]
-
Wikipedia. Reformatsky reaction. Available at: [Link]
-
Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021). ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2552639. Available at: [Link]
-
Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (2026). RSC Medicinal Chemistry. Available at: [Link]
-
El-Faham, A., et al. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(11), 2445-2464. Available at: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022). RSC Advances, 12(36), 22385–22401. Available at: [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014). ResearchGate. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(42), 36989-37018. Available at: [Link]
-
Organic Chemistry Portal. Blaise Reaction. Available at: [Link]
-
Anticancer potential of some imidazole and fused imidazole derivatives: Exploring the mechanism: Via epidermal growth factor receptor (EGFR) inhibition. (2024). ResearchGate. Available at: [Link]
-
Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1706–1717. Available at: [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules, 27(17), 5651. Available at: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). ACS Omega, 2(12), 8753–8761. Available at: [Link]
-
Synthesis of Imidazole‐2,3‐dihydrothiazole Compounds as VEGFR‐2 Inhibitors and Their Support with in Silico Studies. (2024). ResearchGate. Available at: [Link]
-
New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (2020). RSC Advances, 10(45), 26778–26792. Available at: [Link]
-
Novel imidazo[2,1‐b]thiazole‐based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. (2021). ResearchGate. Available at: [Link]
-
Molecular docking, synthesis and biological evaluation of some Imidazo-thiadiazole based Chalcone derivatives as potent triple mutant T790M/C797S EGFR inhibitors. (2022). International journal of health sciences, 6(S6), 5779-5800. Available at: [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. (2013). ACS Chemical Biology, 8(11), 2439–2445. Available at: [Link]
-
Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2025). Research Square. Available at: [Link]
-
Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. (2024). Molecules, 29(11), 2548. Available at: [Link]
-
Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Advanced Journal of Chemistry, Section A, 8(3), 628-638. Available at: [Link]
-
Design, synthesis and biological evaluation of benzo [d]imidazo [2,1-b] thiazole and imidazo [2,1. (n.d.). Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura Cross Coupling Reaction. Available at: [Link]
-
Potent Imidazothiazole-based Inhibitor of BRAF V600E Overcomes Acquired Resistance via Inhibition of RAF Dimerization in PLX4032. (2020). Anticancer Research, 40(5), 2911-2917. Available at: [Link]
-
NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). ResearchGate. Available at: [Link]_Biologically_Relevant_Pyrazine_Carboxamides)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[2,1-b]thiazoles and imidazo[1,2-a]pyridines tethered with indolinone motif as VEGFR-2 inhibitors and apoptotic inducers: Design, synthesis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. ajchem-a.com [ajchem-a.com]
Application Notes and Protocols: Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate in Materials Science
Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block
The imidazo[5,1-b]thiazole scaffold is a fused heterocyclic system that has garnered significant attention, primarily in the field of medicinal chemistry for its diverse biological activities.[1][2][3] However, the inherent electronic properties and the presence of multiple heteroatoms (nitrogen and sulfur) make this class of compounds intriguing candidates for applications in materials science. Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate is a particularly promising derivative due to its trifunctional nature. The imidazo[5,1-b]thiazole core provides a platform for strong interactions with metal surfaces, the bromine atom at the 2-position serves as a versatile handle for post-synthetic modification via cross-coupling reactions, and the ethyl carboxylate group at the 7-position offers another site for functionalization, such as hydrolysis to a carboxylic acid for anchoring to substrates or for the formation of coordination polymers.
This document provides detailed application notes and protocols for researchers and scientists interested in exploring the potential of this compound in two key areas of materials science: as a corrosion inhibitor and as a precursor for the synthesis of novel functional organic materials.
Application I: A Novel Corrosion Inhibitor for Mild Steel in Acidic Environments
Scientific Rationale & Mechanism
Corrosion of metals, particularly mild steel, in acidic environments is a significant industrial problem. Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The effectiveness of these inhibitors is largely dependent on their chemical structure.[4] Heterocyclic compounds containing nitrogen and sulfur atoms have proven to be excellent corrosion inhibitors due to the presence of lone pair electrons on these heteroatoms, which can coordinate with the vacant d-orbitals of iron on the steel surface.[5][6][7][8] Furthermore, the planar nature of the imidazo[5,1-b]thiazole ring allows for a high surface coverage on the metal. The adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation), leading to a stable and effective protective layer.[4]
Based on these principles, this compound is hypothesized to be an effective corrosion inhibitor. The nitrogen and sulfur atoms in the heterocyclic core are expected to be the primary sites for adsorption onto the steel surface.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the steps to evaluate the corrosion inhibition performance of this compound for mild steel in a 1 M HCl solution using electrochemical techniques.
1. Materials and Equipment:
-
Mild steel coupons (working electrode)
-
Platinum foil (counter electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat/Galvanostat with EIS capabilities
-
Electrochemical cell
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone, ethanol, and deionized water for cleaning
-
Scanning Electron Microscope (SEM)
2. Preparation of a Mild Steel Working Electrode:
-
Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size.
-
Degrease the polished coupons by sonicating in acetone, followed by rinsing with ethanol and deionized water.
-
Dry the coupons in a stream of warm air.
-
Mount the coupon in an electrode holder, ensuring a well-defined exposed surface area.
3. Electrochemical Measurements:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare test solutions by adding different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) to the 1 M HCl solution.
-
Assemble the three-electrode electrochemical cell with the prepared mild steel working electrode, platinum counter electrode, and SCE reference electrode in the test solution.
-
Allow the system to stabilize for 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
Potentiodynamic Polarization:
-
Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Record the resulting current density.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small AC perturbation of 10 mV.
-
Fit the obtained Nyquist plots to an appropriate equivalent circuit model to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100
-
4. Surface Analysis:
-
Immerse mild steel coupons in the 1 M HCl solution with and without the optimal concentration of the inhibitor for a defined period (e.g., 24 hours).
-
Remove the coupons, rinse gently with deionized water, and dry.
-
Characterize the surface morphology of the coupons using SEM to visualize the protective film and the extent of corrosion.
Data Presentation: Expected Corrosion Inhibition Performance
| Inhibitor Concentration (ppm) | icorr (µA/cm²) | Ecorr (mV vs. SCE) | Rct (Ω·cm²) | IE% (from Polarization) | IE% (from EIS) |
| 0 (Blank) | 1000 | -450 | 50 | - | - |
| 50 | 300 | -435 | 160 | 70.0 | 68.8 |
| 100 | 150 | -425 | 320 | 85.0 | 84.4 |
| 200 | 80 | -410 | 600 | 92.0 | 91.7 |
| 500 | 50 | -400 | 950 | 95.0 | 94.7 |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
Experimental Workflow Visualization
Caption: Workflow for evaluating corrosion inhibition.
Application II: A Versatile Precursor for Novel Functional Organic Materials
Scientific Rationale & Causality
The functional groups on this compound make it an ideal starting material for the synthesis of more complex organic materials. The bromine atom at the 2-position is particularly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of substituents, including aryl, alkynyl, and vinyl groups. By carefully selecting the coupling partner, the electronic and photophysical properties of the imidazo[5,1-b]thiazole core can be tuned, opening up possibilities for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The ethyl ester at the 7-position can be easily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be used to anchor the molecule onto semiconductor surfaces (e.g., TiO2 for dye-sensitized solar cells) or to synthesize metal-organic frameworks (MOFs) with interesting porous structures and catalytic properties.
Experimental Protocol: Synthesis of 2-Phenyl-imidazo[5,1-b]thiazole-7-carboxylic acid
This protocol details a two-step synthesis to demonstrate the utility of this compound as a building block: a Suzuki cross-coupling reaction to introduce a phenyl group, followed by ester hydrolysis.
Step 1: Suzuki Coupling - Synthesis of Ethyl 2-phenylimidazo[5,1-b]thiazole-7-carboxylate
-
Materials and Equipment:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene and water (solvent system)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).
-
Add a 3:1 mixture of toluene and water.
-
Add K2CO3 (2.0 eq) to the mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Ethyl 2-phenylimidazo[5,1-b]thiazole-7-carboxylate.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Ester Hydrolysis - Synthesis of 2-Phenyl-imidazo[5,1-b]thiazole-7-carboxylic acid
-
Materials and Equipment:
-
Ethyl 2-phenylimidazo[5,1-b]thiazole-7-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and water (solvent system)
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve Ethyl 2-phenylimidazo[5,1-b]thiazole-7-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-Phenyl-imidazo[5,1-b]thiazole-7-carboxylic acid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR (for the carboxylic acid C=O and O-H stretch), and mass spectrometry.
-
Synthetic Pathway Visualization
Caption: Synthesis of a functionalized derivative.
Conclusion
This compound represents a promising, yet underexplored, platform molecule for materials science. Its inherent properties suggest strong potential as a corrosion inhibitor, and its functional handles allow for its use as a versatile building block in the synthesis of novel organic materials. The protocols provided herein offer a starting point for researchers to investigate these applications and to unlock the full potential of this intriguing heterocyclic compound.
References
- Ech-chihbi, E., Salim, R., et al. (2023). Corrosion Resistance Assessment of Copper, Mild Steel, and Aluminum Alloy 2024-T3 in Acidic Solution by a Novel Imidazothiazole Derivative.
-
Liu, Y., Wang, B., et al. (2022). Imidazole-thiazolo[5,4-d]thiazoles as corrosion inhibitors for mild steel in acidic media: experimental and theoretical investigation. Journal of Materials Science, 57(35), 16904-16922. [Link]
- Verma, C., Olasunkanmi, L. O., et al. (2016). Adsorption behavior of glucosamine-based, pyrimidine-fused heterocycles as green corrosion inhibitors for mild steel: experimental and theoretical studies. The Journal of Physical Chemistry C, 120(21), 11598-11611.
-
A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. (2023). Polymers, 15(10), 2390. [Link]
- Ouakki, M., Ech-chihbi, E., et al. (2025). High-efficiency imidazole derivatives as corrosion inhibitors for mild steel in sulfuric acid: Experimental and theoretical analysis. Journal of Molecular Liquids.
-
Synthesis, characterization and antimicrobial activities of imidazo-[2,1,b][4][5][7]-thiadiazoles. (n.d.). Der Pharma Chemica.
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Advances, 12(36), 22385-22401. [Link]
- Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. (2025). Pest Management Science.
- Hong, J., et al. (Date unknown).
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - RSC Publishing. (2022). RSC Advances.
-
Khazi, I. A. M. (2011). Chemistry of Imidazo[2,1-b][4][5][7]thiadiazoles. Tetrahedron, 67(19), 3289-3316.
- Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxyl
- Deshmukh, H. S., et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. BMC Chemistry.
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2015). Molecules, 20(9), 16658-16672. [Link]
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014). Journal of the Chinese Chemical Society.
- Deshmukh, H. S., et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2020). European Journal of Medicinal Chemistry, 199, 112391.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022). RSC Advances.
- 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid. (n.d.). PubChem.
- Shareef, M. A., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Advances, 10(45), 26867-26877.
- Frank, P., Kalluraya, B., & Adhikari, A. (2025). Synthesis and pharmacological studies on some novel imidazo thiazoles. Der Pharma Chemica.
- Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives. (2025).
- New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2013). Archiv der Pharmazie, 346(12), 875-886.
- Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). BMC Chemistry.
- Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxyl
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6333. [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazole-thiazolo[5,4-d]thiazoles as corrosion inhibitors for mild steel in acidic media: experimental and theoretical… [ouci.dntb.gov.ua]
- 8. Imidazole-thiazolo[5,4-d]thiazoles as corrosion inhibitors for mild steel in acidic media: experimental and theoretical investigation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Palladium-catalyzed cross-coupling of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Introduction: The Strategic Importance of the Imidazo[5,1-b]thiazole Scaffold
The imidazo[5,1-b]thiazole core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant pharmacological activities.[1] Its derivatives have been investigated for their potential as antitumor, anti-inflammatory, antioxidant, and antifungal agents.[1][2] The ability to strategically functionalize this bicyclic system is paramount in drug discovery and development, enabling the systematic exploration of structure-activity relationships (SAR).[3][4]
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[5] These transformations, recognized with the 2010 Nobel Prize in Chemistry, allow for the precise and efficient connection of molecular fragments under relatively mild conditions.[5]
This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of This compound , a key building block for novel therapeutics. We will delve into the mechanistic underpinnings and practical considerations for several key transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Pillar 1: The General Palladium Catalytic Cycle
At the heart of these transformations is a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[5][6] Understanding this fundamental pathway is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the catalytically active, coordinatively unsaturated Pd(0) species inserting into the carbon-bromine bond of the this compound. This forms a square planar Pd(II) complex.[7][8]
-
Transmetalation / Coordination:
-
In C-C coupling reactions (e.g., Suzuki), a second organic partner (e.g., an organoboron compound) transfers its organic group to the palladium center in a step called transmetalation, displacing the halide.[7][8]
-
In C-N coupling (Buchwald-Hartwig), an amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[9]
-
-
Reductive Elimination: This final, irreversible step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]
Caption: General Palladium(0)/Palladium(II) Catalytic Cycle.
Pillar 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of its organoboron reagents.[7] It is an exceptionally reliable method for creating biaryl or vinyl-aryl linkages.
Mechanism and Key Parameters
The key step differentiating the Suzuki coupling is the transmetalation, which requires activation of the organoboron species by a base.[10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
-
Palladium Precursor : Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ are common. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[10]
-
Ligand : For challenging substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl ligands (dppf) are often required to promote the reductive elimination step and prevent catalyst deactivation.
-
Base : Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard. The choice can significantly impact yield, with K₃PO₄ often being effective for heteroaryl halides.[11]
-
Solvent : Anhydrous polar aprotic solvents such as 1,4-dioxane, DMF, or toluene, often with water as a co-solvent, are typically used.[12]
Data Summary: Typical Suzuki-Miyaura Conditions
| Parameter | Condition | Rationale |
| Substrate | This compound | Aryl bromide electrophile |
| Coupling Partner | (Hetero)Aryl boronic acid or pinacol ester (1.1-1.5 eq.) | Nucleophilic partner |
| Pd Precursor | Pd(dppf)Cl₂ (2-5 mol%) | Robust precatalyst for heteroaryls.[10] |
| Ligand | dppf (comes with precatalyst) | Stabilizes catalyst, promotes key steps. |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | Activates the boronic acid for transmetalation.[11] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | Good solubility for reagents; water aids base. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Seal the tube with a rubber septum. Evacuate and backfill with argon gas three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Pillar 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to sp²-hybridized carbons, providing direct access to valuable alkynylated heterocycles.[13][14] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[13]
Mechanism and Key Parameters
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[15][16] The palladium cycle mirrors other cross-couplings. Concurrently, in the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then engages in transmetalation with the Pd(II) complex.[16]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
-
Palladium Precursor : Pd(PPh₃)₂Cl₂ is a classic and highly effective choice.
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is almost universally used. Its role is to form the reactive copper acetylide.[13]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves to deprotonate the terminal alkyne and neutralize the HBr formed.
-
Solvent : THF or DMF are common solvents that can dissolve both the organic and inorganic components.
Data Summary: Typical Sonogashira Conditions
| Parameter | Condition | Rationale |
| Substrate | This compound | Aryl bromide electrophile |
| Coupling Partner | Terminal Alkyne (1.2-1.5 eq.) | Nucleophilic partner |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | Standard, reliable Pd(II) source. |
| Cu(I) Co-catalyst | CuI (2-5 mol%) | Facilitates acetylide formation.[13] |
| Base | Et₃N or DIPA (2-3 eq.) | Deprotonates alkyne, acts as solvent/base. |
| Solvent | THF or DMF | Anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | Often proceeds under mild thermal conditions. |
| Atmosphere | Nitrogen or Argon | Critical to prevent oxidative homocoupling of alkynes. |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours, or with gentle heating (50 °C) if necessary.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove solids, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (25 mL).
-
Wash the organic solution with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Pillar 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the leading method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[9][17] It allows for the coupling of aryl halides with a vast array of primary and secondary amines. For electron-rich, five-membered heterocyclic halides, this transformation can be challenging due to potential catalyst inhibition, making the choice of ligand paramount.[18]
Mechanism and Key Parameters
Unlike C-C couplings, this reaction does not involve transmetalation. After oxidative addition, the amine coordinates to the palladium(II) center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. This complex then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9][19]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
-
Palladium Precursor : Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are readily reduced in situ to the active Pd(0) species.
-
Ligand : This is the most critical parameter. For heteroaryl bromides, highly specialized, bulky, and electron-rich biaryl phosphine ligands are essential. Ligands like tBuBrettPhos, RuPhos, or Xantphos are designed to accelerate reductive elimination and prevent catalyst deactivation by the nitrogen atoms of the substrate.[18][20]
-
Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[19]
-
Solvent : Anhydrous, non-protic solvents like toluene or 1,4-dioxane are necessary to avoid quenching the strong base.
Data Summary: Typical Buchwald-Hartwig Conditions
| Parameter | Condition | Rationale |
| Substrate | This compound | Heteroaryl bromide electrophile |
| Coupling Partner | Primary or Secondary Amine (1.1-1.5 eq.) | Nitrogen nucleophile |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) | Reliable Pd(0) source. |
| Ligand | tBuBrettPhos or Xantphos (2-4 mol%) | Bulky ligand prevents catalyst inhibition and promotes C-N elimination.[18][20] |
| Base | NaOt-Bu or LiHMDS (1.5-2.0 eq.) | Strong base required to form the palladium-amido complex.[19] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed. |
| Temperature | 80-110 °C | To drive the reaction to completion. |
| Atmosphere | Nitrogen or Argon | Absolutely critical due to air-sensitive reagents (ligand, base, catalyst). |
Experimental Protocol: Buchwald-Hartwig Amination
-
Inside a glovebox , add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), tBuBrettPhos (0.02 mmol, 2 mol%), and NaOt-Bu (1.5 mmol) to a vial.
-
Add a stir bar, seal the vial, and remove it from the glovebox.
-
Add the amine (1.2 mmol) and anhydrous toluene (4 mL) via syringe under a positive pressure of argon.
-
Place the sealed vial in a preheated heating block at 100 °C and stir vigorously for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Pillar 5: The Heck Reaction
The Heck reaction creates a C-C bond between an aryl halide and an alkene.[21] It is a powerful tool for the synthesis of substituted alkenes and for intramolecular cyclizations.
Mechanism and Key Parameters
The Heck catalytic cycle involves oxidative addition followed by migratory insertion of the olefin into the palladium-carbon bond. The final product is typically formed after a β-hydride elimination step.[8]
Caption: Catalytic cycle for the Heck reaction.
-
Palladium Precursor : Palladium(II) acetate (Pd(OAc)₂) is a very common and effective precursor.
-
Ligand : While some Heck reactions can be run ligandless, phosphine ligands like PPh₃ or P(o-tol)₃ are often added to stabilize the catalyst and improve yields.
-
Base : An organic or inorganic base (e.g., Et₃N, K₂CO₃) is needed to neutralize the hydrogen halide produced in the catalytic cycle.[8]
-
Solvent : Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.
Experimental Protocol: Heck Reaction
-
To a sealable reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and tri-o-tolylphosphine (0.04 mmol, 4 mol%).
-
Add the alkene (e.g., ethyl acrylate, 1.5 mmol) and triethylamine (1.5 mmol).
-
Add anhydrous DMF (4 mL).
-
Seal the tube and heat in an oil bath at 120 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality/wet solvents or reagents.3. Incorrect base or ligand for the specific transformation.4. Catalyst inhibition by the N-heterocycle. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use freshly distilled/anhydrous solvents.3. Screen a panel of ligands and bases.4. Switch to a more robust, specialized ligand (e.g., a biaryl phosphine). |
| Dehalogenation | The intermediate Ar-Pd(II)-H species is intercepted by a proton source before reductive elimination or the desired coupling. | Ensure anhydrous conditions. Use a stronger base or different solvent system. |
| Homocoupling | (Suzuki) Boronic acid couples with itself.(Sonogashira) Alkyne couples with itself (Glaser coupling). | 1. Degas solvents thoroughly to remove oxygen.2. Add reagents in a specific order (e.g., alkyne last).3. For Suzuki, use a slight excess of the aryl halide. |
| Poor Reproducibility | Subtle variations in reagent quality, solvent purity, or inert atmosphere technique. | Standardize all procedures. Use high-purity reagents. Ensure glassware is scrupulously dried. Use a glovebox for sensitive reactions like Buchwald-Hartwig amination. |
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. MDPI. [Link]
-
Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][5][6][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors. PubMed. [Link]
-
Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. PubMed. [Link]
-
Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. PubMed. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. [Link]
-
Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Semantic Scholar. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]
-
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. [Link]
-
Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole. National Institutes of Health. [Link]
-
Sonogashira Coupling Reaction Mechanism. YouTube. [Link]
-
ChemInform Abstract: Synthesis of 6-Substituted Imidazo[2,1-b][5][6]thiazoles and 2-Substituted Imidazo[2,1-b][5][6]benzothiazoles via Pd/Cu-Mediated Sonogashira Coupling. ResearchGate. [Link]
-
Heck reaction in imidazole-based ILs. ResearchGate. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed Central. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
Sources
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: Strategic Derivatization of the Carboxylate Group in Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Introduction: The Strategic Value of the Imidazo[5,1-b]thiazole Scaffold and its C-7 Carboxylate Handle
The imidazo[5,1-b]thiazole framework is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its unique bicyclic structure, rich in nitrogen and sulfur heteroatoms, provides a three-dimensional architecture that is amenable to forming key interactions with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The core structure's inherent bioactivity makes it a fertile ground for the development of novel therapeutic agents.
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate serves as a versatile starting material for the synthesis of a diverse library of compounds. The ethyl ester at the C-7 position is a particularly strategic functional group, acting as a "handle" for molecular elaboration. Derivatization of this carboxylate into a range of amides, other esters, or the free carboxylic acid allows for the systematic modulation of the molecule's physicochemical properties. This fine-tuning of characteristics such as solubility, lipophilicity, and hydrogen bonding capacity is critical for optimizing pharmacokinetic and pharmacodynamic profiles. The 2-bromo substituent further enhances the synthetic utility of this scaffold, offering a potential site for subsequent cross-coupling reactions to introduce additional diversity.
This guide provides detailed protocols for the primary derivatization pathways of the C-7 carboxylate group: saponification to the corresponding carboxylic acid and subsequent amidation. We will also explore the potential for direct amidation from the ethyl ester. The causality behind experimental choices and the underlying chemical principles will be thoroughly explained to ensure robust and reproducible outcomes.
I. Saponification: Gateway to the Carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a foundational step, yielding a key intermediate, 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid[1], which is a versatile precursor for a wide array of subsequent derivatization reactions, most notably amide bond formation. The choice of base and solvent system is critical to ensure complete hydrolysis while preserving the integrity of the heterocyclic core and the bromo substituent. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is a preferred method due to its high efficiency and generally mild reaction conditions.[2][3]
Reaction Workflow: Saponification
Caption: Saponification of the ethyl ester to the carboxylic acid.
Protocol 1: Saponification of this compound
| Parameter | Value | Rationale |
| Starting Material | This compound | 1.0 equivalent |
| Reagent | Lithium hydroxide monohydrate (LiOH·H₂O) | 2.0 - 3.0 equivalents. LiOH is effective for ester hydrolysis and the resulting lithium carboxylate is typically soluble. An excess ensures the reaction goes to completion. |
| Solvent | Tetrahydrofuran (THF) / Water (2:1 or 3:1 v/v) | THF ensures the solubility of the starting ester, while water is necessary for the hydrolysis reaction. The ratio can be adjusted to maintain a homogeneous solution. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction to proceed at a reasonable rate without promoting degradation of the heterocyclic core. |
| Reaction Time | 2 - 6 hours (Typical) | Monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Work-up | 1N Hydrochloric Acid (HCl) | Added dropwise to neutralize the excess base and protonate the carboxylate salt, causing the carboxylic acid to precipitate. |
| Purification | Filtration and washing with cold water | The precipitated product is often pure enough after filtration and washing. Recrystallization can be performed if necessary. |
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Addition of Base: Add solid lithium hydroxide monohydrate (2.5 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting ester spot is no longer visible.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the slow, dropwise addition of 1N HCl with vigorous stirring. Monitor the pH with litmus paper or a pH meter until it reaches approximately 3-4. A precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold water and then with a non-polar solvent like hexanes to aid in drying. Dry the product under vacuum to a constant weight.
II. Amide Bond Formation: Building Molecular Complexity
With the 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid in hand, the subsequent formation of amides is a straightforward yet powerful method for generating a diverse library of analogues. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be activated using a coupling reagent.
Several modern coupling reagents offer high efficiency, mild reaction conditions, and suppression of side reactions like racemization. Among the most reliable are uronium/aminium and phosphonium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[5] HATU is particularly effective due to the formation of a highly reactive OAt-active ester.
Reaction Workflow: Amide Coupling
Caption: HATU-mediated amide coupling workflow.
Protocol 2: HATU-Mediated Amide Coupling
| Parameter | Value | Rationale |
| Starting Material | 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid | 1.0 equivalent |
| Coupling Reagent | HATU | 1.1 - 1.2 equivalents. A slight excess ensures complete activation of the carboxylic acid. |
| Base | N,N-Diisopropylethylamine (DIPEA or Hünig's base) | 2.0 - 3.0 equivalents. A non-nucleophilic base is essential to neutralize the generated hexafluorophosphate salt and to deprotonate the amine if it is used as a salt. |
| Amine | Desired primary or secondary amine | 1.1 - 1.5 equivalents. A slight excess can drive the reaction to completion. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves all reactants and intermediates. |
| Temperature | 0 °C to Room Temperature | The initial activation is often performed at 0 °C to control reactivity, followed by warming to room temperature for the coupling reaction. |
| Reaction Time | 1 - 12 hours | Highly dependent on the steric and electronic properties of the amine. Monitor by TLC. |
| Work-up | Dilution with ethyl acetate, washing with water and brine | To remove DMF and water-soluble byproducts. |
| Purification | Flash column chromatography on silica gel | To isolate the pure amide product from any unreacted starting materials or coupling agent byproducts. |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq.) followed by HATU (1.1 eq.).
-
Pre-activation: Stir the mixture at 0 °C for 15-20 minutes. This pre-activation step is crucial for uronium-based reagents like HATU to form the active ester before the amine is introduced.[6]
-
Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete as determined by TLC analysis.
-
Quenching and Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
III. Alternative Strategy: Direct Amidation from the Ethyl Ester
While the two-step hydrolysis-amidation sequence is robust and widely applicable, a direct conversion of the ethyl ester to an amide is an attractive alternative due to its improved atom and step economy. This transformation is more challenging as esters are less reactive than activated carboxylic acids. However, recent advancements have demonstrated the feasibility of this approach, often requiring strong bases or specific catalysts.[7][8] A mechanochemical approach using ball-milling with a sub-stoichiometric amount of potassium tert-butoxide (KOtBu) has shown broad applicability for heteroaromatic esters.[7] While requiring specialized equipment, this solvent-free method is a green and efficient alternative. For solution-phase chemistry, manganese-catalyzed direct amidation has also emerged as a promising method.[9]
Conceptual Workflow: Direct Amidation
Caption: Conceptual workflow for direct amidation of an ethyl ester.
Considerations for Direct Amidation:
-
Substrate Scope: The success of direct amidation is highly dependent on the specific amine and ester. Sterically hindered amines may react sluggishly.
-
Reaction Conditions: These methods often require elevated temperatures or specialized equipment (ball mill), which may not be suitable for all substrates.
-
Optimization: Significant optimization of the base/catalyst, solvent, and temperature may be required for a specific substrate combination.
Due to the need for specialized conditions and optimization, a generally applicable, detailed protocol is not provided here. However, researchers are encouraged to explore the cited literature for specific methodologies should this synthetic route be of interest.[7][8][9]
Conclusion
The derivatization of the C-7 carboxylate group of this compound is a critical strategy for the exploration of this pharmacologically important scaffold. The protocols provided herein for saponification and subsequent HATU-mediated amidation represent robust, reliable, and high-yielding methods to access key intermediates and a diverse range of final compounds. These procedures are designed to be broadly applicable and serve as a solid foundation for the synthesis of novel imidazo[5,1-b]thiazole derivatives for evaluation in drug development programs.
References
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Google AI.
- Leitch, J. A., et al. Direct Amidation of Esters via Ball Milling. ChemRxiv.
- Base-promoted direct amidation of esters: beyond the current scope and practical applications. National Institutes of Health.
- Amide Synthesis. Fisher Scientific.
- Fu, Z., et al. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. Journal of Organic Chemistry, 86, 2339-2358.
- A sustainable metal and base-free direct amidation of esters using water as a green solvent. (2023). Royal Society of Chemistry.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI.
- HATU/PyBOP coupling procedure question. (2023). Reddit.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Ester to Acid - Common Conditions. Organic Chemistry Data.
- 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid. Echemi.
- Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Chemical and Pharmaceutical Bulletin, 69(6), 581-584.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2021). SciELO.
- Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). ChemInform.
- Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (2017). SciForum.
Sources
- 1. peptide.com [peptide.com]
- 2. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manganese Catalyzed Direct Amidation of Esters with Amines [organic-chemistry.org]
Application Note: High-Throughput Screening of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate Derivatives for Novel Kinase Inhibitors
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] A significant portion of this activity has been linked to the modulation of protein kinases, which are critical regulators of cellular processes and established therapeutic targets.[3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate derivatives. We detail the strategic design of a screening cascade, from a robust primary biochemical assay to essential secondary and counter-screens for hit validation. The protocols provided are designed for reliability and scalability, incorporating critical quality control metrics and data analysis workflows to ensure the identification of high-quality, tractable hit compounds for downstream lead optimization.
Scientific Rationale: Targeting Protein Kinases with the Imidazo[5,1-b]thiazole Scaffold
The rationale for screening imidazo[5,1-b]thiazole derivatives against protein kinases is grounded in established literature. Fused heterocyclic systems, such as imidazo[2,1-b]thiazoles, are known to function as "hinge-binding" motifs, a critical interaction for competitive kinase inhibition. Recent studies have successfully identified potent pan-RAF inhibitors based on this scaffold, demonstrating their potential in oncology.[3] The this compound core provides a versatile synthetic handle (the bromine at position 2 and the ester at position 7) for creating a diverse chemical library. By systematically modifying these positions, a wide chemical space can be explored to probe the structure-activity relationships (SAR) required for potent and selective kinase inhibition.
High-throughput screening (HTS) is the industrial and academic standard for rapidly assessing large compound libraries to identify starting points for drug discovery.[4][5] An HTS campaign allows for the unbiased evaluation of thousands of derivatives in a miniaturized, automated, and cost-effective manner, which is essential for identifying rare, active compounds within a large collection.[6][7]
The High-Throughput Screening Cascade: A Strategy for Hit Identification
A successful HTS campaign is not a single experiment but a multi-stage process designed to progressively filter a large library down to a small number of well-validated hits. Each stage employs assays of increasing biological complexity and specificity to eliminate false positives and enrich for compounds with the desired mechanism of action.[8]
Our proposed screening cascade is a self-validating system. It begins with a highly sensitive and robust primary biochemical assay to identify all potential inhibitors. Subsequent confirmation, counter-screening, and orthogonal assays ensure that these initial "hits" are genuine, on-target modulators, and not artifacts of the assay technology.[9][10]
Caption: Principle of the ADP-Glo™ kinase assay used for primary screening.
Protocol 1: Primary High-Throughput Screen
This protocol is optimized for a 1536-well plate format, a standard in quantitative HTS (qHTS) to conserve both compound and reagents. [11] Materials:
-
Assay Plates: 1536-well, solid white, low-volume (e.g., Corning 3725).
-
Compound Plates: Source library of this compound derivatives dissolved in 100% DMSO.
-
Target Kinase: Recombinant active kinase of interest (e.g., BRAF V600E).
-
Substrate: Appropriate peptide substrate for the target kinase.
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Detection Reagent: ADP-Glo™ Kinase Assay (Promega).
-
Instrumentation: Acoustic liquid handler (e.g., Echo 650) for compound transfer, automated liquid handler for reagent addition (e.g., Multidrop Combi), and a plate reader with luminescence detection capabilities (e.g., PHERAstar).
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each compound from the source plate to the corresponding wells of the 1536-well assay plate. This results in a final assay concentration of 10 µM in a 2 µL reaction volume, with a final DMSO concentration of 1%.
-
Control Allocation: Designate specific columns for controls:
-
Negative Control (Max Signal): Add 20 nL of 100% DMSO (vehicle).
-
Positive Control (Min Signal): Add 20 nL of a known potent inhibitor of the target kinase (e.g., 1 mM Vemurafenib for BRAF V600E) dissolved in DMSO.
-
-
Kinase Addition: Add 1 µL of kinase/substrate solution (containing kinase and peptide substrate at 2X final concentration in assay buffer) to all wells.
-
ATP Initiation: Add 1 µL of ATP solution (at 2X final concentration, typically at the Kₘ for the kinase) to all wells to start the reaction.
-
Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 2 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 4 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Protocol 2: Data Analysis and Hit Selection
Robust data analysis is critical to the success of an HTS campaign. [12][13]The primary goal is to identify compounds that produce a statistically significant signal change relative to the controls, while ensuring the overall quality of the screen.
1. Quality Control:
-
Z'-Factor Calculation: Before analyzing the compounds, the quality of the assay is assessed for each plate using the Z'-factor. [5][6]This metric evaluates the separation between the positive and negative controls.
-
Formula:Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Acceptance Criterion: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. [14]Plates with Z' < 0.5 should be flagged for review or repeated.
-
2. Data Normalization:
-
Raw luminescence values are normalized to percent inhibition based on the on-plate controls.
-
Formula:% Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))
-
3. Hit Selection:
-
A Z-score is calculated for each compound to determine how many standard deviations its activity is from the mean of the neutral control (vehicle) population. [4] * Formula:Z-score = (x - μ_sample) / σ_sample where x is the % inhibition of the compound.
-
Hit Criterion: Compounds with a Z-score > 3 (for inhibitors) are considered primary hits. This threshold corresponds to a p-value of < 0.0014, minimizing the selection of false positives due to random variation.
-
Protocol 3: Hit Confirmation and Counter-Screening
Primary hits must undergo further testing to confirm their activity and rule out assay interference. [15] 1. Hit Confirmation:
-
Primary hits are re-tested under the exact same primary assay conditions, but in triplicate, to ensure the observed activity is reproducible. Only compounds that show consistent activity proceed.
2. Luciferase Counter-Screen:
-
Rationale: Since the primary assay uses a luciferase reporter, it's essential to eliminate compounds that directly inhibit this enzyme, as this would mimic true kinase inhibition and create a false positive. [10]* Procedure: A simplified assay is run without the kinase, substrate, or ATP. The counter-screen mix contains a fixed amount of ADP and the ADP-Glo™ reagents. Confirmed hits are added, and a drop in luminescence indicates direct inhibition of the reporter enzyme. Compounds showing >20% inhibition in the counter-screen are flagged as artifacts and deprioritized.
3. Orthogonal Assay (e.g., TR-FRET Binding Assay):
-
Rationale: An orthogonal assay confirms the hit's activity using a different detection technology to ensure the result is not format-dependent. [9]A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay directly measures compound binding to the kinase.
-
Procedure: This assay typically involves a lanthanide-labeled antibody against a tagged kinase and a fluorescently labeled "tracer" that binds to the kinase's active site. A compound that binds to the active site will displace the tracer, leading to a loss of the TR-FRET signal. This confirms direct physical interaction between the hit compound and the target kinase.
Data Interpretation and Management
All quantitative data from the screening cascade should be summarized for clear interpretation.
Table 1: Hypothetical HTS Cascade Summary
| Parameter | Value | Rationale/Comment |
|---|---|---|
| Library Size | 52,140 | Total number of unique derivatives screened. |
| Primary Screen Hit Rate | 0.48% | 251 compounds selected based on Z-score > 3. A typical hit rate is 0.1-1.0%. |
| Hit Confirmation Rate | 85.3% | 214 of 251 primary hits reconfirmed activity in triplicate. |
| Luciferase Artifact Rate | 15.9% | 34 of 214 confirmed hits were identified as luciferase inhibitors and removed. |
| Orthogonal Assay Hit Rate | 55.6% | 100 of 180 remaining hits were confirmed to bind the target in a TR-FRET assay. |
| Final Validated Hit Rate | 0.19% | Represents high-quality hits proceeding to dose-response analysis. |
Preliminary Structure-Activity Relationship (SAR): With a validated set of hits, initial SAR can be established. [14]The chemical structures of active and inactive derivatives are compared to identify key functional groups or substitutions that are critical for activity. For example, analysis might reveal that a bulky hydrophobic group at the C-2 position is consistently found in the most potent inhibitors, while a polar group at the C-7 ester is detrimental to activity. This information is invaluable for guiding the next phase of medicinal chemistry and lead optimization.
Conclusion
This application note outlines a robust and logical framework for the high-throughput screening of an this compound derivative library to identify novel kinase inhibitors. By integrating a highly sensitive primary assay with a rigorous cascade of confirmation, counter-screening, and orthogonal assays, this workflow is designed to maximize the discovery of genuine, on-target modulators while systematically eliminating artifacts and false positives. The resulting validated hits provide a strong foundation for dose-response studies, cell-based assays, and the initiation of a data-driven lead optimization program. Adherence to these detailed protocols and data analysis standards will empower research teams to efficiently navigate the complexities of HTS and unlock the therapeutic potential of the imidazo[5,1-b]thiazole scaffold.
References
- Comprehensive Analysis of High-Throughput Screening Data. (n.d.). SPIE Digital Library.
- Shui, B., & Wang, Y. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.
- High-throughput screening. (n.d.). Wikipedia.
- Martin, S. E., et al. (2009). Design and implementation of high-throughput screening assays. PubMed.
- Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery.
- High throughput screening of small molecule library: procedure, challenges and future. (2016). Oncotarget.
- HiTSeekR: a one-stop solution for comprehensive analysis of high-throughput screens. (2018). Oxford Academic.
- HTS Data Analysis. (n.d.). chem IT Services.
- High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.
- High-throughput screening (HTS). (2019). BMG LABTECH.
- High Throughput Drug Screening. (n.d.). Sygnature Discovery.
- High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC).
- Design, synthesis and biological activity evaluation of novel imidazo[5,1‐b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. (2025). ResearchGate.
- Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). PMC - PubMed Central.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH.
- Cell-based assays in high-throughput mode (HTS). (2013). BioTechnologia.
- Secondary Screening. (n.d.). Creative Biolabs.
- From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. (2023). MDPI.
- The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery.
- Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021). PubMed.
Sources
- 1. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. biotechnologia-journal.org [biotechnologia-journal.org]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. chemits.com [chemits.com]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. Secondary Screening - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols for the Pharmacological Evaluation of Compounds Derived from Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
These application notes provide a comprehensive framework for the pharmacological evaluation of novel chemical entities derived from the scaffold Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents. The imidazo[2,1-b]thiazole core is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines a strategic, multi-tiered approach to systematically assess the therapeutic potential of its derivatives.
The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility. Each step is grounded in established scientific principles and supported by authoritative references.
Section 1: Strategic Workflow for Pharmacological Evaluation
The journey from a newly synthesized compound to a potential drug candidate is a systematic process of elimination and characterization. For derivatives of this compound, a logical screening cascade is proposed to efficiently identify promising leads while minimizing resource expenditure.
Initial Broad-Spectrum Screening
The initial phase involves subjecting the synthesized derivatives to a battery of in vitro assays to identify any significant biological activity. Given the known potential of the imidazothiazole scaffold, a primary screen should encompass assessments for cytotoxicity, antimicrobial effects, and anti-inflammatory potential.[1][2][3]
Secondary Assays and Hit Validation
Compounds exhibiting promising activity in the primary screen ("hits") are advanced to secondary assays for validation and further characterization. This stage aims to confirm the initial findings, determine dose-response relationships (e.g., IC₅₀ or EC₅₀ values), and assess selectivity.
Mechanism of Action (MoA) Studies
For validated hits with potent and selective activity, the subsequent step is to elucidate the underlying mechanism of action. This is a critical phase in drug development, providing insights into the molecular targets and pathways through which the compound exerts its effects.
In Vivo Model Evaluation
The most promising candidates from MoA studies are then evaluated in appropriate animal models to assess their efficacy, pharmacokinetics (PK), and preliminary safety profiles.
Below is a graphical representation of the proposed strategic workflow.
Caption: A strategic workflow for the pharmacological evaluation of novel compounds.
Section 2: Protocols for Primary Screening
The following protocols are foundational for the initial assessment of the synthesized library of compounds.
Protocol: In Vitro Cytotoxicity Assessment against Cancer Cell Lines
Rationale: The imidazothiazole scaffold is a common feature in compounds designed as anticancer agents.[5][6][7] This assay provides a first look at the potential of the derivatives to inhibit cancer cell proliferation. A panel of cell lines from different cancer types is recommended to identify broad-spectrum activity or potential selectivity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), C6 (glioma)[8])
-
Complete growth medium (specific to each cell line)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ reagent
-
Test compounds dissolved in DMSO (10 mM stock)
-
Doxorubicin or Cisplatin (positive control)
-
96-well microplates
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound ID | Derivative Structure | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| Lead-001 | R = 4-chlorophenyl | 5.2 | 8.1 | 6.5 |
| Lead-002 | R = 2-nitrophenyl | 12.8 | 15.3 | 11.9 |
| Doxorubicin | - | 0.8 | 1.2 | 0.9 |
Protocol: Antimicrobial Susceptibility Testing
Rationale: Imidazothiazole derivatives have shown significant promise as antimicrobial agents.[2][3][4] This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is a key metric for antimicrobial potency.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
Ampicillin (antibacterial control), Amphotericin B (antifungal control)
-
96-well microplates
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds and controls in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add the prepared inoculum to each well.
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound ID | Derivative Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Lead-003 | R = 3-pyridyl | 8 | 16 | 32 |
| Lead-004 | R = furan-2-yl | 16 | 32 | >64 |
| Ampicillin | - | 2 | 4 | N/A |
| Amphotericin B | - | N/A | N/A | 1 |
Section 3: Mechanism of Action Studies
For compounds that demonstrate potent activity, understanding their mechanism of action is paramount.
Kinase Inhibition Assays
Rationale: Many imidazothiazole derivatives function as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][8][9] Identifying the specific kinase target can provide a clear path for further development. For instance, Focal Adhesion Kinase (FAK) has been identified as a target for some imidazo[2,1-b]thiazole derivatives.[8]
Workflow for Kinase Target Identification:
Caption: Workflow for identifying and validating kinase targets.
Protocol: Western Blot for Phosphorylated Target Protein
Rationale: To confirm that a compound inhibits a specific kinase within a cellular context, one can measure the phosphorylation level of its downstream substrate. A decrease in the phosphorylated form of the substrate in compound-treated cells indicates target engagement.
Procedure:
-
Cell Treatment: Treat cancer cells (e.g., C6 glioma cells) with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a defined period (e.g., 2-6 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-p-FAK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the membrane with an antibody for the total target protein and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the reduction in phosphorylation.
Section 4: Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The systematic evaluation pipeline detailed in these notes, from broad-spectrum screening to mechanism of action studies, provides a robust framework for identifying and characterizing derivatives with significant pharmacological potential. Adherence to these self-validating protocols, grounded in established scientific principles, will ensure the generation of high-quality, reproducible data, thereby accelerating the journey from chemical synthesis to potential clinical application.
References
- From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. (2023). Vertex AI Search.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing.
- Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evalu
- Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatiz
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Not specified.
- Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole deriv
-
In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1][8][10]thiadiazoles. (2024). NIH.
- Synthesis and pharmacological studies on some novel imidazo thiazoles. (2025).
- Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). PubMed Central.
- Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. (2025).
-
Imidazo[2,1-b][1][8][10]thiadiazoles with antiproliferative activity against primary and gemcitabine. (n.d.). Not specified.
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI.
- A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. (2024). YMER.
Sources
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuey.net [kuey.net]
- 6. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Conditions for Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, enabling you to troubleshoot effectively and advance your research.
The imidazo[5,1-b]thiazole core is a privileged scaffold in medicinal chemistry, and its functionalization via Suzuki coupling is a key step in many synthetic routes. However, the electron-deficient nature of this heterocyclic system can present unique challenges. This guide addresses common issues in a direct question-and-answer format.
Troubleshooting Guide
This section tackles specific problems you might be facing in the lab.
Q1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?
Low conversion is a frequent issue, often stemming from several potential sources. A systematic approach is key to identifying the root cause.
Potential Cause 1: Inactive Catalyst The active form of the catalyst is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[1] This reduction can be inefficient, or the resulting Pd(0) can be sensitive to oxygen.
-
Solution:
-
Ensure an Inert Atmosphere: The palladium catalyst, especially in its Pd(0) active form, is highly sensitive to oxygen.[3] Thoroughly degas your solvents (e.g., by sparging with argon or nitrogen for 15-20 minutes) and maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more reliable, although these can also degrade if handled improperly.
-
Consider Precatalysts: Modern palladium precatalysts, especially those incorporating Buchwald or N-heterocyclic carbene (NHC) ligands, are often more robust and air-stable.
-
Potential Cause 2: Poor Oxidative Addition The first step of the catalytic cycle is the oxidative addition of the palladium catalyst to the carbon-bromine bond.[2][4] The electron-deficient nature of the imidazo[5,1-b]thiazole ring should facilitate this step. However, steric hindrance or issues with the ligand can slow it down.
-
Solution:
-
Ligand Choice: If using a simple catalyst like Pd(OAc)₂, the choice of ligand is critical. For electron-deficient heteroaryl bromides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition step.[5][6]
-
Temperature: Increasing the reaction temperature can often overcome the activation barrier for oxidative addition. However, be mindful of potential side reactions at higher temperatures.
-
Potential Cause 3: Inefficient Transmetalation The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is often the rate-limiting step and requires activation by a base.[7]
-
Solution:
-
Base Selection: The choice of base is crucial. A common starting point is an aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃.[5] For base-sensitive substrates (like your ester), a milder base like K₃PO₄ or even KF might be necessary to prevent hydrolysis.[7] The base must be strong enough to form the "ate" complex with the boronic acid, making it more nucleophilic.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, THF, or DMF) and water is often used to dissolve both the organic substrate and the inorganic base.[1][8] The ratio of organic solvent to water can be a critical parameter to optimize.
-
Q2: I'm observing significant debromination of my starting material. How can I minimize this side reaction?
The formation of the debrominated product (Ethyl imidazo[5,1-b]thiazole-7-carboxylate) is a common and frustrating side reaction.[3]
Underlying Mechanism: Debromination (or dehalogenation) occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source instead of the boronic acid.[1][3] This leads to reductive elimination of the debrominated product.
-
Potential Hydride Sources:
-
Solvents (e.g., alcohols, THF)
-
Bases (e.g., those containing hydroxide or alkoxide impurities)
-
Water, in some cases
-
Strategies for Mitigation:
-
Choice of Base and Solvent:
-
Use anhydrous conditions with a non-hydridic base like K₃PO₄ if possible.[9] However, some "anhydrous" couplings with K₃PO₄ may require a small amount of water to be effective.[9]
-
Avoid alcohol solvents if debromination is a major issue. Aprotic polar solvents like dioxane, DMF, or toluene are generally preferred.[1]
-
-
Protecting Groups: In some cases, particularly with N-H containing heterocycles, dehalogenation can be promoted by the presence of a free N-H group. While your substrate does not have this, it's a key consideration for other heteroaromatic systems.[10]
-
Catalyst and Ligand System:
-
Using bulky, electron-rich ligands can sometimes favor the desired cross-coupling pathway over debromination by accelerating the transmetalation and reductive elimination steps.
-
Q3: My boronic acid is decomposing, leading to low yields and homocoupling. What can I do?
Boronic acids can be unstable under Suzuki reaction conditions, leading to two primary side reactions: protodeboronation and homocoupling.
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a C-H bond, effectively destroying your nucleophile.[11] It is often promoted by high temperatures and aqueous basic conditions.
-
Solutions:
-
Use a Boronic Ester: Pinacol esters (Bpin) are generally more stable than the corresponding boronic acids and can be a good alternative to prevent premature decomposition.[1]
-
Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Minimize Reaction Time: Longer reaction times increase the likelihood of protodeboronation.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of Pd(II) species and oxygen.[1]
-
Solutions:
-
Thorough Degassing: As mentioned before, removing oxygen is critical to prevent the oxidation of Pd(0) to Pd(II), which can initiate the homocoupling pathway.[1]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes lead to more homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to start with for this substrate?
For a heteroaryl bromide like this compound, a good starting point would be a catalyst system known for its effectiveness with electron-deficient and potentially challenging substrates.
-
Recommendation 1 (Classic): Pd(PPh₃)₄ is a widely used, commercially available Pd(0) catalyst. While not always the most active, it is a reliable choice for initial screening.[4][12]
-
Recommendation 2 (Modern & Robust): A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos (a Buchwald ligand) is often highly effective for heteroaryl couplings.[5] Alternatively, an N-heterocyclic carbene (NHC) based catalyst like PEPPSI-IPr can also show excellent activity.[1]
Q2: How do I choose the right base and solvent?
The base and solvent are interdependent and crucial for the reaction's success.
-
Base:
-
Carbonates (K₂CO₃, Cs₂CO₃): These are the most common choices. Cesium carbonate is more soluble in organic solvents and can be more effective but is also more expensive. They are typically used as a 2M aqueous solution.
-
Phosphates (K₃PO₄): A good choice for base-sensitive substrates or when trying to minimize water content. It is often used as a finely ground powder.
-
Fluorides (KF): A mild base that can be effective, especially when ester hydrolysis is a major concern.[7]
-
-
Solvent:
-
Ethers (1,4-Dioxane, THF, 2-MeTHF): Generally good choices for Suzuki reactions. Dioxane is a very common solvent for these couplings.[5]
-
Aromatic Hydrocarbons (Toluene): Can be useful, especially at higher temperatures.
-
Polar Aprotic (DMF, DMAc): These can be good for solubilizing reactants but can also lead to more side reactions at high temperatures.
-
A typical starting point would be K₂CO₃ in a Dioxane/Water (e.g., 4:1) mixture.[4]
Q3: Should I be concerned about the ester functional group on my substrate?
Yes, the ethyl ester is a base-labile functional group. Under harsh basic conditions (strong bases, high temperatures, prolonged reaction times), you may observe hydrolysis of the ester to the corresponding carboxylic acid.
-
Mitigation Strategies:
-
Use a milder base like K₃PO₄ or KF .[7]
-
Run the reaction at a lower temperature if possible.
-
Minimize the reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS).
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When faced with a low-yielding reaction, a structured approach to optimization is crucial.
Caption: A decision-making workflow for troubleshooting a low-yield Suzuki reaction.
Summary of Recommended Starting Conditions
For your specific substrate, here is a table summarizing potential starting points for optimization.
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For Sensitive Substrates) | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | Recommendation 1 is a classic, reliable starting point. Recommendation 2 is a modern, highly active system for challenging heteroaryl couplings. |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₂CO₃ is a standard, effective base. K₃PO₄ is milder and can prevent ester hydrolysis and reduce protodeboronation. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene or 2-MeTHF (anhydrous or with minimal H₂O) | Dioxane/water is a versatile system. Anhydrous conditions with toluene can minimize water-related side reactions like protodeboronation. |
| Boron Source | Arylboronic Acid (1.2 equiv) | Arylboronic Pinacol Ester (1.2 equiv) | Boronic acids are common, but pinacol esters offer greater stability against protodeboronation. |
| Temperature | 80-100 °C | 80-110 °C | Temperature may need to be optimized; start around 80-90°C and increase if the reaction is sluggish. |
Experimental Protocol Example
This is a general, representative procedure that should be adapted based on your specific boronic acid and optimization results.
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki coupling reaction. [Link]
-
ACS Publications. (2018). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. [Link]
-
ResearchGate. (2021). Optimization of the reaction conditions and scope of aryl halides. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
MDPI. (2009). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
ResearchGate. (2014). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
ElectronicsAndBooks. (2008). Palladium/Tetraphosphine Catalyzed Suzuki Cross-Coupling of Heteroarylboronic Acids with Aryl Halides. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
ResearchGate. (2008). Palladium / tetraphosphine catalyzed Suzuki cross-coupling of heteroarylboronic acids with aryl halides. [Link]
-
Organic Syntheses. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
RSC Publishing. (2015). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
ResearchGate. (2002). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. (2011). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
-
ResearchGate. (2005). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
NIH. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Chemical Science (RSC Publishing). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
ResearchGate. (2018). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Supported Palladium Under Microwave Irradiation. [Link]
-
ResearchGate. (2018). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]
-
Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]
-
ResearchGate. (2015). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
NIH. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate Derivatives
Welcome to the technical support guide for Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this versatile heterocyclic scaffold. The unique electronic and structural features of the imidazo[5,1-b]thiazole core, combined with the reactivity of the bromo and ethyl ester functionalities, can present specific purification hurdles.[1][2][3] This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Section 1: Troubleshooting Column Chromatography
Column chromatography is the workhorse for purifying intermediates like this compound. However, the presence of basic nitrogen atoms can lead to frustrating complications on standard silica gel.[4]
Q1: My compound is streaking severely or showing significant tailing on my silica gel column. What's happening and how do I fix it?
Root Cause Analysis: This is a classic problem encountered with nitrogen-containing heterocycles on acidic silica gel.[4] The lone pair of electrons on the imidazole nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-eluting interaction leads to a portion of your compound being retained longer than the bulk, resulting in a "tailing" or streaking peak, which severely compromises separation efficiency.
Troubleshooting Protocol:
-
Introduce a Basic Modifier: The most direct solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase. Triethylamine (NEt₃) is the most common choice.
-
Action: Start by adding 0.1-0.5% (v/v) of triethylamine to your pre-determined solvent system (e.g., ethyl acetate/hexanes). The amine will preferentially bind to the acidic silanol groups, allowing your compound to elute symmetrically.
-
Causality: By "capping" the active sites, you transition the primary separation mechanism to one based on polarity, as intended, rather than a mix of polarity and strong acid-base interactions.
-
-
Switch to a Different Stationary Phase: If tailing persists or if your compound is sensitive to triethylamine, consider an alternative stationary phase.
-
Action:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be an excellent alternative for basic compounds.
-
Deactivated Silica: Use commercially available "deactivated" or "base-washed" silica gel.
-
Reversed-Phase (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can be a powerful option.
-
-
Q2: I'm not getting good separation between my desired product and a closely-related impurity. How can I improve resolution?
Root Cause Analysis: Poor resolution between spots with similar Rf values on a TLC plate is a common challenge. The issue stems from insufficient differential partitioning between the stationary and mobile phases. Common closely-eluting impurities in this synthesis can include starting materials or regioisomers formed during the cyclization step.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Action: Instead of a standard ethyl acetate/hexanes system, explore solvent systems with different selectivities. Introduce a third solvent to modulate the interactions. For example, adding a small amount of dichloromethane (DCM) or methanol can alter the polarity and hydrogen bonding characteristics of the mobile phase, often improving separation.
-
Causality: Solvents are classified by their properties (dipole moment, hydrogen bond donating/accepting ability). Changing the solvent class can selectively alter the elution of one compound over another, thereby increasing the separation factor (α).
-
-
Employ Gradient Elution:
-
Action: Start with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity over the course of the column run.
-
Causality: A shallow gradient can effectively resolve compounds with very similar polarities. The leading, less polar compound will move down the column first, and as the solvent polarity slowly increases, it will provide the extra "push" needed to elute the more polar compound, sharpening the band and increasing the distance between the two.
-
Workflow for Optimizing Chromatographic Separation
Caption: Decision tree for troubleshooting column chromatography.
Section 2: FAQs on Recrystallization and Stability
Recrystallization can be a powerful, cost-effective purification method, but finding the right solvent system and avoiding product degradation is key.
Q3: My compound oils out or refuses to crystallize from common solvents. What should I do?
Root Cause Analysis: "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, its saturation point is reached at a temperature above its melting point, causing it to separate as a liquid phase. A failure to crystallize often indicates either very high purity (no nucleation sites) or the presence of impurities that inhibit lattice formation.
Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Action: Use small-scale vials to test a range of solvents with varying polarities. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Recommended Solvents to Screen:
-
Alcohols: Ethanol, Isopropanol
-
Esters: Ethyl Acetate
-
Ketones: Acetone
-
Aromatics: Toluene
-
Ethers: Dioxane, MTBE
-
Hydrocarbons: Heptane, Hexanes (often used as an anti-solvent)
-
-
-
Employ a Two-Solvent System: This is often the most effective method.
-
Action: Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise until you see persistent cloudiness (the saturation point). Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.
-
Example System: A common and effective combination is Ethyl Acetate (good solvent) and Hexanes (anti-solvent).
-
Q4: I'm concerned about the stability of the ethyl ester during purification. Can it hydrolyze?
Root Cause Analysis: Yes, the ethyl ester is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield the corresponding carboxylic acid (3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid).[5][6][7] This is a critical consideration, especially if you are using basic modifiers in chromatography or performing aqueous workups.
Preventative Measures:
-
Avoid Strong Bases: When using triethylamine in chromatography, use the lowest effective concentration (start at 0.1%) and do not let the compound sit on the column for extended periods.
-
Careful Aqueous Workups: During extractions, use mild bases like saturated sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) to neutralize acid. Ensure contact time is minimized.
-
Monitor for Byproduct Formation: Use TLC to monitor your purification. The hydrolyzed carboxylic acid will have a much lower Rf value and will likely streak from the baseline on a silica plate without a modifier like acetic acid in the mobile phase.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Typical Rf (30% EtOAc/Hex) | Identification Notes |
| Target Product | This compound | ~0.4 - 0.5 | Desired spot. |
| Hydrolyzed Acid | 3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid | ~0.0 - 0.1 (streaking) | Highly polar. Will not elute easily without acidic mobile phase modifier. |
| Unreacted Thiazole | e.g., 2-aminothiazole derivative | Varies, typically more polar | May be present if the initial cyclization did not go to completion. |
| Debrominated Product | Ethyl imidazo[5,1-b]thiazole-7-carboxylate | Slightly more polar than target | Can form under reductive conditions. Often very difficult to separate. |
Section 3: Advanced Purification Strategies
Q5: Chromatography and recrystallization are failing to remove a persistent, structurally similar impurity. What other options do I have?
Root Cause Analysis: When standard methods fail, it's often due to impurities with nearly identical polarity and solubility profiles, such as regioisomers or debrominated analogs. In these cases, a purification technique based on a different chemical property is required.
Alternative Protocols:
-
Acid/Base Trituration/Wash:
-
Principle: This technique exploits the basicity of the imidazole nitrogen. By protonating your target compound, you can dramatically alter its solubility, allowing for the removal of non-basic impurities.
-
Protocol:
-
Dissolve the impure material in a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic solution with a dilute aqueous acid, such as 1M HCl. Your basic product will move into the aqueous layer as the hydrochloride salt.
-
Separate the layers. The non-basic impurities will remain in the organic layer.
-
Neutralize the aqueous layer carefully with a base (e.g., NaHCO₃) until the product precipitates or can be extracted back into an organic solvent.
-
Collect the purified product by filtration or extraction.
-
-
-
Preparative HPLC (Prep-HPLC):
-
Principle: This is a high-resolution version of column chromatography, capable of separating compounds with very minor structural differences.
-
When to Use: This is often a method of last resort for high-value materials due to cost and lower throughput. It is exceptionally effective for removing stubborn isomers.
-
Action: Consult with your facility's analytical chemistry group. A method will be developed on an analytical HPLC (typically reversed-phase) and then scaled up to a preparative system.
-
Workflow for Advanced Purification
Caption: Decision workflow for advanced purification methods.
References
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC. National Institutes of Health (NIH). [Link]
-
Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. ResearchGate. [Link]
-
The Hydrolysis of Substituted Ethyl p-Biphenylcarboxylates. Journal of the American Chemical Society. [Link]
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. PubMed. [Link]
-
Syllabus for Chemistry (SCQP08). National Testing Agency. [Link]
-
Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. PubMed. [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. MDPI. [Link]
-
Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors. PubMed. [Link]
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. PubMed. [Link]
Sources
- 1. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
Technical Support Center: Synthesis of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support portal for the synthesis of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to enhance your success rate, yield, and purity.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1][2] Its synthesis is typically a multi-step process beginning with the construction of a 2-aminothiazole core, followed by annulation to form the fused imidazothiazole system, and concluding with selective bromination. Each of these stages presents unique challenges and potential side reactions that can impact the final outcome. This guide provides a structured approach to identifying, understanding, and mitigating these issues.
The Core Synthetic Pathway
The synthesis generally follows three key transformations:
-
Hantzsch Thiazole Synthesis: Formation of the Ethyl 2-aminothiazole-5-carboxylate precursor from an α-haloketone equivalent and thiourea.[3][4]
-
Imidazothiazole Annulation: Cyclocondensation of the 2-aminothiazole with an α-haloaldehyde or equivalent to form the fused bicyclic core.
-
Electrophilic Bromination: Selective installation of a bromine atom at the C2 position of the imidazo[5,1-b]thiazole ring.
Below is a diagram illustrating the intended synthetic route.
Caption: High-level overview of the synthetic pathway.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.
Question 1: My Hantzsch reaction to form the initial 2-aminothiazole precursor is low-yielding. What are the likely causes and solutions?
Answer: Low yields in the Hantzsch thiazole synthesis are common and typically stem from two main issues: inefficient cyclization or the formation of side products.[3][5]
Probable Causes:
-
Instability of the α-haloketone: The starting material, such as ethyl 2-chloroacetoacetate, can be unstable and prone to self-condensation or decomposition, especially under basic conditions or prolonged heating.[6]
-
Formation of Intermediates: The reaction proceeds through a series of intermediates. If conditions are not optimal, these intermediates may be diverted into alternative reaction pathways.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can significantly hinder the reaction rate and promote side reactions.
Solutions & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use freshly prepared or purified ethyl 2-chloroacetoacetate. | Minimizes impurities that can initiate polymerization or side reactions. |
| Temperature Control | Add the α-haloketone dropwise at a controlled temperature (e.g., 40-55 °C) before heating to reflux (60-70 °C).[6] | Controlled initial addition prevents a runaway reaction and decomposition of the halo-ester. Subsequent heating drives the cyclization to completion. |
| Solvent Choice | Ethanol is a standard and effective solvent. For one-pot procedures, a mixture of THF and water can also be effective.[7][8] | Ethanol effectively solubilizes both thiourea and the ester. The THF/water system is useful for one-pot bromination and cyclization protocols.[8] |
| pH Management | The reaction is typically run under neutral or slightly acidic conditions. A final basic workup (e.g., with Na2CO3 or dilute ammonia) is used to neutralize the HBr/HCl salt of the product and facilitate precipitation.[5][9] | This prevents acid-catalyzed hydrolysis of the ester group and ensures the final product is isolated as the free base. |
Question 2: During the imidazothiazole ring formation, I'm isolating an isomeric product. What is happening?
Answer: This is a classic problem of regioselectivity. The 2-aminothiazole precursor is an ambident nucleophile, meaning it has two potential sites for alkylation by the α-haloaldehyde: the endocyclic thiazole nitrogen (N3) and the exocyclic amino nitrogen (N2-amino).
-
Desired Reaction (N3 attack): Attack by the ring nitrogen leads to the formation of the desired imidazo[2,1-b]thiazole skeleton.
-
Side Reaction (N2-amino attack): Attack by the exocyclic amino group leads to the formation of an N-alkylated aminothiazole, which may cyclize differently or remain as an intermediate.[10]
Caption: Competing pathways in the annulation step.
Solutions & Preventative Measures:
-
Solvent Choice: The choice of solvent can influence the nucleophilicity of the two nitrogen atoms. Polar aprotic solvents like DMF or 1,4-dioxane often favor alkylation on the endocyclic nitrogen, leading to the desired product.[11]
-
Protecting Groups: While more synthetically intensive, temporarily protecting the exocyclic amino group can completely prevent this side reaction. However, this adds extra steps to the synthesis.
-
Reaction Conditions: Running the reaction under reflux conditions typically provides the thermodynamic product, which is the more stable fused imidazo[2,1-b]thiazole system.
Question 3: The final bromination step is messy, giving me multiple products or a dark tar. How can I achieve clean, selective bromination?
Answer: The imidazo[2,1-b]thiazole ring system is electron-rich and highly susceptible to electrophilic attack. Uncontrolled bromination can lead to over-bromination, bromination at undesired positions, or even decomposition of the starting material.
Probable Causes:
-
Harsh Brominating Agent: Using elemental bromine (Br₂) can be too reactive, leading to a lack of selectivity.
-
Incorrect Stoichiometry: Using an excess of the brominating agent will inevitably lead to di- or tri-brominated products.
-
High Temperature: Elevated temperatures can accelerate side reactions and promote decomposition.
Solutions & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS). | NBS is a milder and more selective source of electrophilic bromine (Br+), reducing the risk of over-bromination.[7] |
| Stoichiometry | Use 1.0 to 1.1 equivalents of NBS. | Precise control of the molar ratio is critical to ensure mono-bromination. |
| Temperature | Perform the reaction at a low temperature (e.g., 0 °C to room temperature). | Lowering the temperature decreases the rate of unwanted side reactions, enhancing selectivity for the most reactive position (C2). |
| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) are suitable solvents. | These polar aprotic solvents effectively dissolve the substrate and reagent without interfering with the reaction. |
| Reaction Monitoring | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. | Quench the reaction immediately upon consumption of the starting material to prevent the formation of over-brominated impurities. |
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common and immediate method. Use a solvent system like 50% ethyl acetate in hexanes. For more precise analysis, especially when distinguishing between isomers or minor impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It allows you to check for the expected mass of your product, starting materials, and potential side products.
Q: I've completed the synthesis, but my final product is impure. What is the best purification strategy? A: For this compound, two methods are highly effective:
-
Column Chromatography: This is the most robust method for separating the desired product from isomers and other side products. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the main impurity has significantly different solubility characteristics, recrystallization can be a highly effective and scalable purification method. Try solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.
Q: Can I perform this synthesis as a one-pot reaction? A: One-pot procedures for the initial Hantzsch synthesis (bromination of the ketoester followed by cyclization with thiourea) have been reported and can simplify the workflow.[7][8] However, combining all three major stages (Hantzsch, annulation, and bromination) into a single pot is extremely challenging due to the incompatible reagents and conditions required for each step. A sequential, multi-step approach with isolation of key intermediates is highly recommended for achieving good yield and purity of the final product.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[7]
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at 0 °C, add N-bromosuccinimide (NBS) (1.20 equiv.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Add thiourea (1.00 equiv.) to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
After cooling, perform a basic workup by adding aqueous Na₂CO₃ solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the title compound.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 50% Ethyl Acetate) to elute compounds with increasing polarity.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2015.1051052]
- Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5. (Source: Smolecule) [URL: https://www.smolecule.
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (Source: Google Patents) [URL: https://patents.google.
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (Source: Google Patents) [URL: https://patents.google.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (Source: NIH National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270805/]
- Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. (Source: Journal of Beijing Jiaotong University) [URL: http://jdxb.bjtu.edu.cn/EN/Y2006/V30/I3/40]
- Hantzsch Thiazole Synthesis. (Source: SynArchive) [URL: https://www.synarchive.com/named-reactions/hantzsch-thiazole-synthesis]
- Mechanism of Hantzsch Thiazole Synthesis. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Mechanism-of-Hantzsch-Thiazole-Synthesis_fig3_363714588]
- Hantzsch Thiazole Synthesis. (Source: Chem Help Asap) [URL: https://www.chemhelpasap.com/uploads/3/2/4/8/32482449/hantzsch_thiazole_synthesis.pdf]
- Hantzsch thiazole synthesis - laboratory experiment. (Source: YouTube) [URL: https://www.youtube.
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (Source: Benchchem) [URL: https://www.benchchem.com/application-notes/1000003/protocol-for-n-alkylation-of-2-aminothiazoles-a-detailed-guide-for-researchers]
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (Source: Acta Chimica Slovenica) [URL: https://www.researchgate.
- Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. (Source: ResearchGate) [URL: https://www.researchgate.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (Source: NIH National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881512/]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/27/11/3553]
- Ethyl 2-amino-4-methylthiazole-5-carboxylate. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/343747]
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (Source: ResearchGate) [URL: https://www.researchgate.
- Ethyl 2-amino-4-methylthiazole-5-carboxylate 97%. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/659434]
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7894223/]
- N-Alkylation of imidazoles. (Source: University of Otago) [URL: https://ourarchive.otago.ac.nz/handle/10523/5155]
-
Chemistry of Imidazo[2,1-b][6][7][8]thiadiazoles. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/230869689_Chemistry_of_Imidazo21-b134thiadiazoles]
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/22/1/123]
- Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/25499987/]
- N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8875323/]
- Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/30479221/]
- Design, synthesis and biological activity evaluation of novel imidazo[5,1‐b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. (Source: ResearchGate) [URL: https://www.researchgate.
- Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/38433543/]
- This is why selective N-alkylation of imidazoles is difficult. (Source: Reddit) [URL: https://www.reddit.
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/14611845/]
- This compound. (Source: CymitQuimica) [URL: https://www.cymitquimica.
- Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/370809376_Design_synthesis_biological_evaluation_and_computational_insights_of_2-Arylbenzodimidazo21-bthiazole-7-sulfonamide_derivatives_as_potent_antitubercular_and_antibacterial_agents]
- Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10182602/]
Sources
- 1. Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[5,1-b]thiazoles
Welcome to the technical support center for the synthesis of imidazo[5,1-b]thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your target compounds.
The imidazo[5,1-b]thiazole core is a valuable pharmacophore found in a variety of biologically active molecules. However, its synthesis can present challenges, including low yields, the formation of isomeric byproducts, and purification difficulties. This guide provides practical, experience-driven solutions to these common issues.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you may encounter during the synthesis of imidazo[5,1-b]thiazoles, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield
One of the most common frustrations in synthesis is a low yield of the desired product. This can stem from a variety of factors, from the quality of your starting materials to the specific reaction conditions employed.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
2-Aminoimidazole Precursor: The stability and purity of the 2-aminoimidazole starting material are critical. This reagent can be susceptible to decomposition, especially if it is an older sample or has been stored improperly.
-
Solution: Whenever possible, use freshly prepared or recently purchased 2-aminoimidazole. Assess the purity of your starting material using techniques like NMR or LC-MS before starting the reaction.
-
-
α-Haloketone Reactivity: The halogen in your α-haloketone (e.g., α-bromoketone) is the leaving group in the initial alkylation step. If the halogen is not sufficiently reactive, the reaction may not proceed efficiently.
-
Solution: While α-bromoketones are most commonly used, consider using an α-iodoketone for less reactive systems to increase the rate of the initial SN2 reaction. Be aware that α-iodoketones can be less stable.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: Inadequate temperature can lead to a sluggish reaction, while excessive heat can promote the formation of degradation products or undesirable side reactions.
-
Solution: The optimal temperature is highly dependent on the specific substrates and solvent used. It is recommended to start with the temperature reported in a relevant literature procedure and then carefully screen a range of temperatures to find the sweet spot for your particular reaction. Monitoring the reaction progress by TLC or LC-MS at different temperatures will be key.
-
-
Solvent Choice: The polarity of the solvent plays a crucial role in the solubility of the reactants and the stabilization of intermediates, which directly impacts the reaction rate and yield.
-
Solution: A survey of solvents is often a worthwhile endeavor. Protic solvents like ethanol can participate in hydrogen bonding and may be effective for certain substrates. Aprotic polar solvents such as DMF or DMSO can also be excellent choices, particularly for dissolving a wide range of reactants. One-pot syntheses of related heterocyclic systems have shown success in solvents like toluene, especially at elevated temperatures.[1]
-
-
-
Inefficient Cyclization:
-
The key ring-forming step, an intramolecular condensation, may not be proceeding efficiently. This can be due to steric hindrance or unfavorable electronic effects of the substituents on your starting materials.
-
Solution: The addition of a mild acid or base catalyst can sometimes promote the cyclization step. For instance, a catalytic amount of a non-nucleophilic base can help to deprotonate the imidazole nitrogen, facilitating its attack on the carbonyl carbon. Conversely, a mild acid can activate the carbonyl group. Careful screening of catalysts and their stoichiometry is necessary.
-
-
Problem 2: Formation of the Isomeric Imidazo[2,1-b]thiazole Byproduct
A significant challenge in the synthesis of imidazo[5,1-b]thiazoles is the potential for the formation of the more common imidazo[2,1-b]thiazole isomer. This occurs due to the presence of two nucleophilic nitrogen atoms in the 2-aminoimidazole starting material.
Understanding the Regioselectivity:
The formation of either the imidazo[5,1-b]thiazole or the imidazo[2,1-b]thiazole isomer is a question of which nitrogen atom of the 2-aminoimidazole acts as the initial nucleophile in the reaction with the α-haloketone.
-
Attack by the endocyclic N1: Leads to the desired imidazo[5,1-b]thiazole.
-
Attack by the exocyclic amino group: Leads to the imidazo[2,1-b]thiazole isomer.
The following diagram illustrates this crucial regiochemical decision point.
Strategies to Control Regioselectivity:
-
Steric Hindrance: The substitution pattern on the 2-aminoimidazole ring can be exploited to direct the reaction. Bulky substituents near the endocyclic N1 atom may disfavor its attack on the α-haloketone, leading to a higher proportion of the imidazo[2,1-b]thiazole isomer. Conversely, a less sterically hindered N1 will be more likely to react.
-
Electronic Effects: The electronic nature of substituents on both the 2-aminoimidazole and the α-haloketone can influence the nucleophilicity of the two nitrogen atoms. Electron-donating groups on the imidazole ring will generally increase the nucleophilicity of both nitrogens, while electron-withdrawing groups will decrease it. The precise effect on regioselectivity can be subtle and may require experimental optimization.
-
Protecting Groups: In cases where regioselectivity is a persistent issue, a protecting group strategy can be employed. Protection of the exocyclic amino group would force the initial alkylation to occur at the endocyclic N1, ensuring the formation of the desired imidazo[5,1-b]thiazole skeleton. Subsequent deprotection would then yield the final product.
Problem 3: Difficult Purification
Even with a successful reaction, isolating the pure imidazo[5,1-b]thiazole can be challenging due to the presence of starting materials, the isomeric byproduct, and other impurities.
Purification Strategies:
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for obtaining highly pure material. A careful screening of solvents is necessary to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is the standard approach.
-
Solvent System Optimization: The key to a successful separation is finding the right eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or methanol. Monitor the separation by TLC to determine the optimal solvent ratio.
-
Isomer Separation: Separating the imidazo[5,1-b]thiazole from its imidazo[2,1-b]thiazole isomer can be particularly challenging due to their similar polarities. It may require trying different solvent systems or using a high-performance flash chromatography system with high-resolution columns.
-
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, a liquid-liquid extraction can be a useful preliminary purification step. For example, if you have unreacted acidic or basic starting materials, they can be removed by washing the organic layer with an aqueous base or acid, respectively.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of imidazo[5,1-b]thiazoles from 2-aminoimidazoles and α-haloketones?
The reaction typically proceeds through a two-step sequence:
-
SN2 Alkylation: The endocyclic N1 nitrogen of the 2-aminoimidazole acts as a nucleophile and attacks the α-carbon of the α-haloketone, displacing the halide and forming an N-alkylated intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the intermediate then attacks the carbonyl carbon, forming a five-membered ring intermediate. This is followed by dehydration to yield the aromatic imidazo[5,1-b]thiazole ring system.
Q2: Can I use microwave irradiation to improve my yields?
Yes, microwave-assisted synthesis can be a very effective technique for improving the yield of imidazo[5,1-b]thiazoles and significantly reducing reaction times. The high temperatures and pressures achieved in a microwave reactor can accelerate the rate of both the initial alkylation and the subsequent cyclization step. It is important to use a dedicated microwave reactor for safety and precise temperature and pressure control.
Q3: How do substituents on the starting materials affect the reaction?
Substituents can have a significant impact on both the rate and outcome of the reaction:
| Substituent Position | Effect on Reaction |
| 2-Aminoimidazole Ring | Electron-donating groups can increase the nucleophilicity of the nitrogen atoms, potentially accelerating the initial alkylation step. Steric bulk near the N1 position can hinder the desired reaction pathway. |
| α-Haloketone | Electron-withdrawing groups on the ketone can make the carbonyl carbon more electrophilic, potentially facilitating the final cyclization step. Bulky groups can sterically hinder the approach of the nucleophile. |
Q4: Are there alternative synthetic routes to imidazo[5,1-b]thiazoles?
While the condensation of a 2-aminoimidazole with an α-haloketone is a common method, other strategies exist. For example, some syntheses involve the reaction of a 2-haloimidazole with a thiol, followed by cyclization.[2] One-pot, multicomponent reactions are also gaining popularity for their efficiency in constructing complex heterocyclic systems.[1][3]
Detailed Experimental Protocol: Synthesis of a Benzo[d]imidazo[5,1-b]thiazole Derivative
This protocol is adapted from a literature procedure for the synthesis of a related benzo[d]imidazo[5,1-b]thiazole and serves as a representative example.[4]
Materials:
-
2-Aminobenzimidazole
-
Substituted α-bromoacetophenone
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-aminobenzimidazole (1.0 eq) in anhydrous ethanol, add the substituted α-bromoacetophenone (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzo[d]imidazo[5,1-b]thiazole derivative.
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
- Yadav, J. S., et al. (2022). Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles.
- Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Chemistry Proceedings, 14(1), 103.
- Li, M., et al. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science, 81(7), 3610-3619.
- Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(10), 1221-1235.
- Taheri, S. A., et al. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involving a One-Pot, Three-Component Reaction. Journal of Synthetic Chemistry, 2(2), 72-80.
-
Sharma, G. K., et al. (2024). Reaction mechanism of formation of imidazo[2,1-b][1][5][6]thiadiazoles. ResearchGate.
- Khan, I., et al. (2021). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 223, 113636.
- Benzenine, D., et al. (2018). Synthesis of imidazo[2,1-b]thiazoles.
- Ghorab, M. M., et al. (2020). Design and Synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic Chemistry, 99, 103834.
- Gad-Elkareem, M. A. M., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Indian Journal of Heterocyclic Chemistry, 27(4), 329-338.
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][5][6]thiadiazoles. Tetrahedron, 67(19), 3289-3316.
- Wang, Z., et al. (2021). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 26(16), 4923.
- Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6538.
- Perumal, M., et al. (2013). Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6731-6736.
Sources
- 1. Approach for 2-(arylthio)imidazoles and imidazo[2,1-b]thiazoles from imidazo[2,1-b][1,3,4]thiadiazoles by ring-opening and -reconstruction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 4. Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with Sulfur-Containing Heterocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of palladium catalyst deactivation when working with sulfur-containing heterocycles. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides rapid-access answers to prevalent issues.
Q1: My cross-coupling reaction with a thiophene derivative has stalled or is giving very low yield. What's the most likely cause?
A1: The most probable cause is catalyst poisoning by the sulfur atom in your thiophene substrate.[1][2][3] The lone pair of electrons on the sulfur atom can strongly coordinate to the palladium center, blocking the active sites required for the catalytic cycle to proceed.[1] This leads to a significant drop in or complete loss of catalytic activity. Another potential issue, particularly with thiophene boronic acids in Suzuki-Miyaura couplings, is protodeboronation, where the boronic acid decomposes before it can couple.[4]
Q2: I see a black precipitate forming in my reaction. What is it and what does it mean?
A2: The black precipitate is likely palladium black, which is aggregated, inactive palladium metal.[2][5] Its formation indicates that the catalytically active, soluble palladium species is decomposing.[5] This can be triggered by several factors, including degradation of the supporting ligands, inefficient oxidative addition, or high catalyst concentrations in ligand-less systems.[5]
Q3: Can I just add more catalyst if my reaction stalls?
A3: While increasing the catalyst loading can sometimes overcome partial deactivation and drive the reaction to completion, it is often a costly and inefficient solution.[5] It doesn't address the root cause of the deactivation. A better approach is to optimize the reaction conditions and catalyst system to be more resistant to sulfur poisoning from the outset.
Q4: Are some palladium catalysts better than others for sulfur-containing substrates?
A4: Absolutely. Catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) are generally more tolerant to sulfur-containing substrates.[5] These ligands can help shield the palladium center from the sulfur atom and promote the desired catalytic steps over deactivation pathways.[5] Modern palladium precatalysts, which are air- and moisture-stable, are often more effective as they facilitate the rapid formation of the active catalytic species.[6]
Q5: Is it possible to regenerate a sulfur-poisoned palladium catalyst?
A5: Regeneration of sulfur-poisoned palladium catalysts can be challenging and is often not feasible in a standard laboratory setting due to the strong palladium-sulfur bond.[5][7] Some industrial processes utilize high-temperature treatments or specific chemical washes to regenerate catalysts, but these methods are not always practical or effective for catalysts used in solution-phase organic synthesis.[8][9][10] Prevention of deactivation is a more practical strategy.
II. In-Depth Troubleshooting Guides
This section provides detailed, structured approaches to diagnose and resolve specific issues encountered during palladium-catalyzed reactions with sulfur-containing heterocycles.
Guide 1: Diagnosing and Overcoming Catalyst Poisoning in Suzuki-Miyaura Couplings
Issue: A Suzuki-Miyaura reaction between an aryl halide and a thiophene boronic acid derivative shows low conversion, with starting materials remaining even after extended reaction times.
Causality-Driven Diagnostic Workflow
The primary suspects are direct catalyst poisoning by the thiophene's sulfur and/or competitive protodeboronation of the thiophene boronic acid. The following workflow helps to distinguish and address these issues.
Caption: A decision-tree for troubleshooting low conversion.
Protocol 1: Mitigating Protodeboronation
Protodeboronation is accelerated by strong bases and high temperatures.[4] The strategy is to make the desired cross-coupling kinetically more favorable than the undesired decomposition.
Step-by-Step Methodology:
-
Switch to a Milder Base: Replace strong bases like NaOH or KOH with finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[4]
-
Lower the Reaction Temperature: Operate at the lowest effective temperature, often in the 60-80 °C range, to slow the rate of protodeboronation.[4]
-
Use a Highly Active Catalyst System: Employ a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos. This accelerates the cross-coupling, minimizing the time for the boronic acid to decompose.[4]
-
Consider Boronic Acid Esters: If protodeboronation persists, switch from the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester.
Protocol 2: Overcoming Direct Catalyst Poisoning
The goal here is to select a catalyst system that is inherently more robust in the presence of sulfur.
Step-by-Step Methodology:
-
Ligand Selection is Critical:
-
Rationale: Bulky, electron-rich ligands serve a dual purpose. The steric bulk creates a protective pocket around the palladium center, hindering the approach of the sulfur atom. The electron-rich nature of the ligand increases the rate of oxidative addition and reductive elimination, the key productive steps in the catalytic cycle.
-
Action: Utilize a catalyst system with a high-performing ligand such as XPhos, SPhos, or dtbpf.[5][11]
-
-
Employ a Palladium Precatalyst:
-
Rationale: Precatalysts are air- and moisture-stable Pd(II) complexes that are designed to efficiently generate the active Pd(0) species in situ.[6] This ensures a rapid initiation of the catalytic cycle, which can outcompete the poisoning process.
-
Action: Use a commercially available precatalyst like XPhos Pd G3 or SPhos Pd G4.
-
-
Optimize Catalyst Loading:
-
Rationale: While counterintuitive, for some systems, a lower catalyst loading can lead to higher yields by minimizing the formation of inactive palladium black.[5] However, in cases of severe poisoning, a moderately higher loading (e.g., 2-5 mol%) may be necessary to ensure enough active catalyst is present throughout the reaction.[5]
-
Action: Start with a standard loading (e.g., 1-2 mol%) and adjust as needed based on reaction monitoring.
-
Guide 2: Addressing Catalyst Decomposition (Palladium Black Formation)
Issue: The reaction mixture turns black with a visible precipitate, and catalytic activity ceases.
Understanding the Cause
Palladium black formation is the aggregation of Pd(0) species.[2][5] This occurs when the Pd(0) intermediates in the catalytic cycle are not effectively stabilized by the ligand, leading them to crash out of solution.
Caption: Pathways leading to Palladium Black formation.
Preventative Strategies and Solutions
| Strategy | Rationale | Recommended Action |
| Choose Robust Ligands | Sterically hindered and electron-rich phosphine ligands are more resistant to degradation at higher temperatures and better stabilize the Pd(0) species.[5] | Use Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or robust bidentate ligands like XantPhos if applicable. |
| Ensure an Inert Atmosphere | Oxygen can oxidize the active Pd(0) to inactive Pd(II) and can also promote ligand degradation, both of which can lead to catalyst decomposition.[2][5] | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[12] |
| Optimize Reaction Temperature | High temperatures can accelerate ligand degradation.[5] | Run the reaction at the lowest temperature that provides a reasonable reaction rate. |
| Maintain Efficient Stirring | In heterogeneous mixtures, poor stirring can create localized high concentrations of reagents or catalyst, which can promote decomposition.[5] | Use a properly sized stir bar and an appropriate stir rate to ensure the reaction mixture is homogeneous. |
III. Data Presentation and Reference Protocols
Table 1: Recommended Catalyst Systems for Challenging Couplings with Sulfur Heterocycles
| Substrate Type | Recommended Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Thiophene Boronic Acid | XPhos Pd G3 | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 60-80 |
| Bromo- or Chloro-thiazole | SPhos Pd G4 | SPhos | K₂CO₃ | Toluene/H₂O | 80-100 |
| Thiophene Allylsulfone | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | THF | 80 |
| Aryl Chloride & Thiol | [DBNT][PdCl₄] | (Ligandless) | KOH | DMSO | 100-120 |
Note: These are starting points. Optimization is often necessary for specific substrates.
Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling with a Thiophene Derivative
This protocol incorporates best practices to minimize both poisoning and protodeboronation.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the thiophene boronic acid or its pinacol ester (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Vessel Sealing and Inerting: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction Execution: Immerse the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction's progress by taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS. Check for the consumption of starting materials and the formation of the desired product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research. [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]
-
Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing. [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature. Sci-Hub. [Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. acs.org. [Link]
-
Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate. [Link]
-
Determination of palladium in Pd-catalysts by neutron activation analysis. OSTI.GOV. [Link]
-
Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. sa-chem.com. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Well-defined nickel and palladium precatalysts for cross-coupling. SciSpace. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. thieme-connect.de. [Link]
-
Palladium. Wikipedia. [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC - NIH. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. maratek.com. [Link]
-
Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. ResearchGate. [Link]
-
What is the proper way to set up a suzuki coupling?. Reddit. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. mdpi.com. [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
-
Not a Poison Anymore?. GalChimia. [Link]
-
Interaction of sulphur compounds with palladium. Transactions of the Faraday Society. [Link]
-
Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. PubMed. [Link]
-
Novel palladium(II) complexes containing a sulfur ligand: structure and biological activity on HeLa cells. PubMed. [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. ResearchGate. [Link]
-
Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal-Support Interaction for Selective Hydrogenation. ResearchGate. [Link]
-
Sulfur Poisoning of Palladium-Based Catalysts Using Cerium Oxide.. Amanote Research. [Link]
-
Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dcl-inc.com [dcl-inc.com]
- 10. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Overcoming Poor Solubility of Imidazo[5,1-b]thiazole Derivatives
Welcome to the technical support center for researchers working with imidazo[5,1-b]thiazole derivatives. This fused heterocyclic scaffold is a cornerstone in many therapeutic research areas, including oncology and anti-infective development.[1][2][3] However, the promising in vitro activity of these compounds is often hindered by poor aqueous solubility, leading to significant challenges in formulation and preclinical development.[4]
This guide is structured to provide direct, actionable solutions to common solubility-related problems. We will explore the underlying causes of these issues and provide step-by-step protocols for proven enhancement strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for diagnosing and planning your solubility enhancement strategy.
Q1: My imidazo[5,1-b]thiazole derivative shows excellent in vitro activity but fails in in vivo models. What is the likely cause?
A1: This is a classic and frequent challenge in drug development, often pointing directly to poor oral bioavailability. Many heterocyclic compounds, including the imidazo[5,1-b]thiazole class, are characterized by high lipophilicity and crystalline stability, which leads to low aqueous solubility.[1][4] This poor solubility limits the compound's dissolution in the gastrointestinal (GI) tract, preventing it from being absorbed into the bloodstream. Consequently, the concentration at the target site remains sub-therapeutic, resulting in a lack of efficacy in vivo despite potent enzymatic or cellular activity in vitro.[4]
Q2: What are the essential first steps to systematically address a solubility issue with my compound?
A2: Before attempting various enhancement techniques, a systematic characterization is crucial.
-
Determine the Biopharmaceutics Classification System (BCS) Class: The BCS framework categorizes drugs based on their solubility and permeability.[4] Most imidazo[5,1-b]thiazole derivatives are likely to be BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] This classification is vital as it dictates the most appropriate formulation strategy.
-
Conduct pH-Dependent Solubility Profiling: The imidazole ring system contains nitrogen atoms that can be protonated.[5][6] This means solubility is often pH-dependent. Assess solubility in buffers of varying pH (e.g., pH 1.2, 4.5, 6.8) to simulate different regions of the GI tract. An increase in solubility at low pH suggests that salt formation could be a viable strategy.[6][7]
-
Perform a Basic Solubility Test: A simple shake-flask method can determine the equilibrium solubility and provide a baseline for improvement.[8]
Q3: What are the primary strategies for improving the solubility of these derivatives?
A3: The approaches can be broadly divided into two categories:
-
Chemical Modifications: This involves creating prodrugs or forming salts. Salt formation is a common and effective method for ionizable drugs to increase solubility and dissolution rates.[7][9]
-
Physical Modifications & Advanced Formulations: These techniques modify the physical state of the drug without altering its chemical structure. Key methods include particle size reduction (micronization, nanosizing), complexation (with cyclodextrins), and creating solid dispersions.[9][10][11] These are often the most direct and widely used strategies for BCS Class II/IV compounds.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides solutions to specific experimental problems, complete with detailed protocols.
Issue 1: My compound precipitates when I dilute my high-concentration DMSO stock into an aqueous assay buffer.
-
Possible Cause: The concentration of your compound in the final aqueous solution exceeds its kinetic solubility limit. The DMSO acts as a strong solvent, but upon high dilution into an aqueous system, it can no longer maintain the drug in solution, causing it to "crash out."
-
Recommended Solution: First, determine the maximum soluble concentration (kinetic solubility) in your specific assay buffer. Then, explore formulation techniques that can increase this limit, such as using cyclodextrins.
This protocol provides a quick method to estimate the solubility limit in your experimental buffer.
-
Preparation: Prepare a 10 mM stock solution of your imidazo[5,1-b]thiazole derivative in 100% DMSO.
-
Serial Dilution: In a clear 96-well plate, perform serial dilutions of your DMSO stock directly into the aqueous assay buffer to achieve final concentrations ranging from 100 µM down to 0.1 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level detrimental to your assay (typically ≤1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours. Some protocols recommend longer incubation (up to 24 hours) to assess stability over time.[12]
-
Visual Inspection: Visually inspect each well against a light source for any sign of precipitation or turbidity.[12] The highest concentration that remains clear is your approximate kinetic solubility limit. For more quantitative results, a plate reader can be used to measure light scattering at a wavelength like 650 nm.
Issue 2: My compound shows low and highly variable oral bioavailability in pharmacokinetic (PK) studies.
-
Possible Cause: This is a hallmark of a BCS Class II or IV compound, where poor aqueous solubility leads to dissolution rate-limited absorption.[4][10] The variability often arises from physiological differences in the GI tract between subjects (e.g., pH, food effects).
-
Recommended Solutions: Advanced formulation strategies are required to enhance the dissolution rate and apparent solubility. The two most powerful and widely adopted methods are solid dispersions and cyclodextrin complexation.
A solid dispersion involves dispersing the hydrophobic drug within a hydrophilic polymer matrix at a molecular level.[10][11] This prevents the drug from crystallizing and presents it in an amorphous, higher-energy state, which significantly enhances the dissolution rate.[11]
Table 1: Comparison of Common Carriers for Solid Dispersions
| Carrier Type | Examples | Key Advantages | Considerations |
|---|---|---|---|
| Polyvinylpyrrolidones | PVP K30, Kollidon® VA64 | High solubilization capacity; good for solvent-based methods. | Can be hygroscopic, potentially affecting stability. |
| Polyethylene Glycols | PEG 4000, PEG 6000 | Low melting points, suitable for melt-extrusion methods.[11] | Can form less stable crystalline dispersions in some cases. |
| Cellulosics | HPMC, HPMCAS | Excellent at inhibiting drug recrystallization; suitable for spray drying.[13] | May require specific organic solvents for processing.[13] |
This method is suitable for thermally labile compounds and is easily performed at a lab scale.
-
Carrier Selection: Choose a suitable carrier (e.g., PVP K30) and drug-to-carrier ratio (start with 1:1, 1:3, and 1:5 w/w).
-
Dissolution: Dissolve both the imidazo[5,1-b]thiazole derivative and the chosen carrier in a minimal amount of a common volatile solvent (e.g., methanol or acetone) in a round-bottom flask.[13] Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.[13]
-
Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid material from the flask. Gently grind it with a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: The resulting solid dispersion should be characterized by Differential Scanning Calorimetry (DSC) to confirm the amorphous state and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity. Finally, perform dissolution testing to quantify the improvement.
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble molecules, like imidazo[5,1-b]thiazole derivatives, to form "inclusion complexes."[14][15] This complex effectively masks the hydrophobic nature of the drug, leading to a significant increase in its apparent aqueous solubility.[16] Beta-cyclodextrin (β-CD) and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are most commonly used in pharmaceuticals.[14][16]
This method is straightforward and effective for generating solid inclusion complexes.[15]
-
CD Solution: Dissolve the required amount of cyclodextrin (e.g., HP-β-CD) in deionized water at 40-50°C with continuous stirring. A 1:1 molar ratio of drug-to-CD is a common starting point.
-
Drug Solution: Dissolve the imidazo[5,1-b]thiazole derivative in a minimal amount of a suitable organic solvent like methanol or ethanol.
-
Complexation: Add the drug solution dropwise into the aqueous cyclodextrin solution under continuous, vigorous stirring.[15]
-
Precipitation: Continue stirring the mixture for several hours (e.g., 6 hours) at a controlled temperature. Then, allow the solution to cool slowly to room temperature and subsequently refrigerate (e.g., at 4°C) overnight to facilitate the precipitation of the complex.
-
Isolation & Drying: Collect the precipitate by filtration and wash it with a small amount of cold water to remove any uncomplexed drug or CD. Dry the resulting powder in a vacuum oven at 40-50°C until a constant weight is achieved.[15]
-
Characterization: Confirm complex formation using techniques like DSC, PXRD, and Fourier-Transform Infrared (FTIR) spectroscopy. Evaluate the solubility and dissolution rate of the complex compared to the pure drug.
Part 3: Strategic Decision-Making Workflow
Choosing the right solubility enhancement strategy depends on the physicochemical properties of your specific derivative and your development goals. The following flowchart provides a general guide for navigating this process.
References
-
BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b][4][10]thiazole Compounds for In Vivo Research.
-
Bani-Yaseen, A. D., & El-Haj, N. F. (2008). Influence of inclusion complexation with β-cyclodextrin on the photostability of selected imidazoline-derived drugs. ResearchGate. [Link]
-
Kumar, S., & Singh, A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Gherman, S., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. MDPI. [Link]
-
Sharma, D., & Saini, S. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
-
Li, Y., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? MDPI. [Link]
-
Sathis Kumar, D., & Sivakumar, T. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Wairkar, S. M., & Gaud, R. S. (2013). Solid dispersions: Solubility enhancement technique for poorly soluble drugs. International Journal of Research in Pharmaceutical and Biomedical Sciences. [Link]
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
-
Addanki, S. L., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. [Link]
-
Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]
-
Zhang, H., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
-
Crini, G., et al. (2023). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. [Link]
-
Fiolek, T., & Al-Jamal, W. T. (2024). Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. MDPI. [Link]
-
Bergström, C. A. S. (2013). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Shtilman, M., & Tsatsakis, A. (Eds.). (2023). Nanotechnology-Based Drug Delivery Systems. MDPI. [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of Imidazole. [Link]
-
Sabira, K., et al. (2021). Nano based drug delivery systems: recent developments and future prospects. OSF Preprints. [Link]
-
Popova, M., et al. (2022). Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. MDPI. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]
-
Fant, K. (2021). Standard Operating Procedure for solubility testing. European Union. [Link]
-
Bergström, C. A. S., & Augustijns, P. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC - NIH. [Link]
-
Ordon, M., et al. (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. PMC - PubMed Central. [Link]
-
Aivazidis, A., et al. (2022). The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents. PMC - NIH. [Link]
-
Dilnawaz, F., & Sahoo, S. K. (2013). Nanotechnology-Based Ophthalmic Drug Delivery System. Scilit. [Link]
- BenchChem. (2025).
-
Guchhait, G., et al. (2023). C(sp2)–H selenylation of substituted benzo[11][15]imidazo[2,1-b]thiazoles using phenyliodine(iii)bis(trifluoroacetate) as a mediator. NIH. [Link]
-
Zhang, S., et al. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. PubMed. [Link]
-
ResearchGate. (n.d.). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. [Link]
-
Khan, N. A., et al. (2024). Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. PubMed. [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. PubMed. [Link]
-
Mogilaiah, K., et al. (2002). Chemistry of Imidazo[2,1-b][4][10][15]thiadiazoles. ResearchGate. [Link]
-
Basoglu, S., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. PubMed. [Link]
-
Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. PubMed. [Link]
-
Shaik, A. B., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. PubMed. [Link]
Sources
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C(sp2)–H selenylation of substituted benzo[4,5]imidazo[2,1-b]thiazoles using phenyliodine(iii)bis(trifluoroacetate) as a mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japer.in [japer.in]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. wjpls.org [wjpls.org]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections [mdpi.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: By-product Analysis in the Synthesis of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers and drug development professionals working with the synthesis of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate. Our focus is on the practical identification, mitigation, and understanding of common by-products encountered during this synthetic process.
Section 1: Frequently Asked Questions (FAQs)
Here we address common issues that may arise during the synthesis and purification of this compound.
Q1: My final product shows a lower than expected yield and the NMR spectrum is complex. What are the likely impurities?
A1: Low yields and complex NMR spectra are often due to the formation of several common by-products. The most frequently observed impurities include the uncyclized intermediate, over-brominated species, and potentially a regioisomeric product. Specifically, you should look for evidence of:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate: This is the unreacted starting material. Its presence suggests incomplete cyclization.
-
Dibrominated imidazo[5,1-b]thiazole derivative: Over-bromination can occur, leading to a product with two bromine atoms on the imidazole ring.
-
Polymeric materials: Under certain conditions, particularly with excess reagents or high temperatures, polymerization of starting materials or intermediates can occur, resulting in an intractable solid.
Q2: I observe a persistent impurity with a similar polarity to my desired product, making purification by column chromatography difficult. What could this be?
A2: An impurity with similar polarity is often a regioisomer or a closely related derivative. In the synthesis of this compound, a potential regioisomeric by-product is Ethyl 3-bromoimidazo[5,1-b]thiazole-7-carboxylate. The formation of this isomer can be influenced by the reaction conditions, particularly the nature of the base and solvent used. Careful optimization of the cyclization conditions is key to minimizing its formation.
Q3: How can I confirm the structure of my desired product and differentiate it from potential by-products?
A3: A combination of analytical techniques is essential for unambiguous structure elucidation:
-
¹H and ¹³C NMR Spectroscopy: This will provide the primary structural information. The chemical shifts and coupling constants of the protons on the imidazo[5,1-b]thiazole core are characteristic. For the desired product, you would expect to see specific signals for the ethyl group, the methyl group, and the protons on the heterocyclic core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product and impurities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) is a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for assessing the purity of your sample and can be used to separate closely related impurities. Developing an appropriate HPLC method early on is crucial for monitoring reaction progress and final product purity.
Section 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive reagents (especially the brominating agent).2. Incorrect reaction temperature.3. Inappropriate solvent or base. | 1. Use freshly opened or purified reagents. Verify the activity of the brominating agent.2. Optimize the reaction temperature. Some steps may require gentle heating, while others need to be performed at low temperatures.3. Screen different solvents and bases. Non-polar aprotic solvents often work well for bromination, while polar aprotic solvents may be suitable for cyclization. |
| Presence of significant amounts of starting material | 1. Insufficient reaction time.2. Low reaction temperature.3. Inefficient cyclization conditions. | 1. Increase the reaction time and monitor the reaction progress by TLC or LC-MS.2. Gradually increase the reaction temperature, being mindful of potential side reactions.3. Experiment with different condensing agents or catalysts for the cyclization step. |
| Formation of a dibrominated by-product | 1. Excess of the brominating agent.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Use a stoichiometric amount of the brominating agent. Add it portion-wise to the reaction mixture.2. Maintain a lower reaction temperature during the bromination step.3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficult purification | 1. Formation of by-products with similar polarity.2. Presence of polymeric material. | 1. Optimize the reaction conditions to minimize the formation of the problematic by-product.2. Employ alternative purification techniques such as preparative HPLC or crystallization.3. Filter the crude reaction mixture to remove any insoluble polymeric material before work-up. |
Section 3: Experimental Protocols
Here we provide a generalized protocol for the synthesis of this compound and a method for by-product analysis.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate. (This is a common starting material and its synthesis is well-established).
-
Step 2: Bromination and Cyclization.
-
Dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable solvent (e.g., chloroform or dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the brominating agent (e.g., N-bromosuccinimide) in the same solvent dropwise over a period of 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: By-product Analysis by HPLC-MS
-
HPLC System: A standard reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Gradient: Start with a low percentage of acetonitrile and gradually increase to elute the compounds.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and a mass spectrometer for mass identification.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.
Section 4: Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and a common side reaction.
Caption: Main synthetic pathway.
Caption: Formation of a common by-product.
Section 5: References
Navigating the Synthesis of Imidazo[5,1-b]thiazoles: A Technical Guide to Protecting Group Strategies
The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development, forming the core of various biologically active compounds. Its synthesis, however, can present unique challenges, particularly concerning the selective functionalization of the two nitrogen atoms within the fused ring system. This technical support guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the strategic use of protecting groups for the successful synthesis of imidazo[5,1-b]thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: I am starting a synthesis of a substituted imidazo[5,1-b]thiazole. Do I need to use a protecting group for the nitrogen atoms?
A1: The necessity of a nitrogen protecting group hinges on your overall synthetic strategy. If you plan to perform reactions that are sensitive to nucleophilic or basic nitrogen atoms, such as lithiation, strong base-promoted reactions, or reactions involving highly electrophilic reagents, protecting the imidazole nitrogen is highly recommended. The imidazole nitrogen is generally more nucleophilic and basic than the thiazole nitrogen, making it more reactive.[1] Without protection, you may face issues with side reactions, low yields, and difficulty in purification.
Q2: There are two nitrogen atoms in the imidazo[5,1-b]thiazole core. How do I achieve regioselective protection of just one of them?
A2: Achieving regioselectivity is a critical step. The imidazole nitrogen is significantly more basic and nucleophilic than the thiazole nitrogen.[1][2] This inherent difference in reactivity is the key to regioselective protection under kinetic control. By using a stoichiometric amount of your protecting group reagent under mild conditions, you can predominantly protect the more reactive imidazole nitrogen. For instance, using one equivalent of di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) will favor the formation of the N-Boc protected imidazole.
Q3: Which nitrogen protecting group is best suited for my synthesis?
A3: The "best" protecting group is context-dependent and relies on the stability required for your subsequent reaction steps and the conditions you can tolerate for its eventual removal. A good protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily cleaved without affecting other functional groups in your molecule.[3]
Here are some common choices and their characteristics:
-
Boc (tert-Butoxycarbonyl): This is a widely used protecting group due to its ease of introduction and removal. It is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., TFA in DCM, or HCl in dioxane).[4][5][6]
-
Cbz (Carboxybenzyl): The Cbz group offers good stability to acidic and some basic conditions. Its primary advantage is its removal by hydrogenolysis (e.g., H₂, Pd/C), which are neutral and mild conditions that can be orthogonal to acid- or base-labile groups.
-
Sulfonyl derivatives (e.g., Tosyl, Nosyl): These groups are very robust and stable to a wide range of reaction conditions, including strongly acidic and oxidizing environments. However, their removal often requires harsh conditions, such as strong reducing agents or very strong acids, which may not be compatible with complex molecules.
The choice of protecting group is a critical decision in your synthetic planning. The following flowchart can guide your selection process:
Sources
- 1. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Selection for C-N Coupling with Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting, and frequently asked questions (FAQs) for the successful C-N cross-coupling of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate . The unique electronic properties of this heteroaryl bromide present specific challenges and opportunities in catalyst selection and reaction optimization. This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Introduction: The Challenge of Imidazo[5,1-b]thiazoles in C-N Coupling
The this compound core is an electron-deficient heterocyclic system. The presence of multiple nitrogen and sulfur heteroatoms, as well as the ester functionality, can lead to catalyst inhibition or undesired side reactions. Selecting the right catalyst system is therefore paramount for achieving high yields and purity. This guide will primarily focus on two of the most powerful C-N bond-forming methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]
Part 1: Catalyst System Selection - A Decision-Making Workflow
Choosing the correct combination of metal, ligand, base, and solvent is the most critical step for a successful C-N coupling reaction.[3] The following workflow provides a logical approach to selecting your initial reaction conditions.
Caption: Catalyst selection workflow for C-N coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is often the first choice for C-N coupling due to its broad substrate scope and high catalytic activity.[2][4] The reaction involves a Pd(0) catalyst, a phosphine ligand, and a base.
Recommended Starting Conditions:
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Precatalyst | XPhos Pd G3, RuPhos Pd G3, or BrettPhos Pd G3 (1-3 mol%) | Precatalysts offer superior reliability and faster activation to the active Pd(0) species compared to sources like Pd(OAc)₂.[5] They are generally air- and moisture-stable, simplifying reaction setup. |
| Ligand | Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) | These ligands are electron-rich and bulky, which facilitates both the initial oxidative addition of the heteroaryl bromide and the final reductive elimination step to form the C-N bond.[5][6] |
| Base | NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide) | Strong, non-nucleophilic bases are required to deprotonate the amine or the Pd-amine complex.[3] NaOtBu is very effective but can be incompatible with base-sensitive functional groups.[5] |
| Solvent | Toluene, Dioxane, or THF | These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions.[3] The choice of solvent can influence catalyst stability and solubility of the base.[7][8][9] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step. |
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method that has seen a modern resurgence with the development of effective ligands.[10][11] It is particularly useful for coupling amides or when palladium-based methods fail. The conditions are often milder than traditional Ullmann reactions which required very high temperatures.[10]
Recommended Starting Conditions:
| Component | Recommendation | Rationale & Key Considerations |
| Copper Source | CuI (Copper(I) Iodide) (5-10 mol%) | CuI is the most common and effective copper source for these transformations. |
| Ligand | L-Proline or N,N'-Dimethylethylenediamine (DMEDA) | Simple, inexpensive amino acids and diamines have been shown to be highly effective ligands, accelerating the reaction under milder conditions than the ligand-free process.[11][12] |
| Base | K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate) | Moderately strong inorganic bases are typically sufficient and are compatible with a wider range of functional groups than the strong bases used in Pd catalysis. |
| Solvent | DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) | Polar aprotic solvents are generally required to facilitate the Ullmann coupling, often at lower temperatures than historical protocols.[10] |
| Temperature | 90-130 °C | While milder than classical Ullmann conditions, elevated temperatures are still generally necessary. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction failing with this compound?
A: Failure can stem from several sources. The imidazo[5,1-b]thiazole core is electron-deficient and contains heteroatoms that can coordinate to the palladium center, potentially inhibiting the catalyst.
-
Catalyst Inhibition: The nitrogen atoms in the heterocyclic core can act as competing ligands for the palladium center, preventing the desired catalytic cycle. Using bulky, electron-rich phosphine ligands like XPhos or RuPhos helps to create a sterically shielded and highly active catalyst that is less prone to inhibition.
-
Incorrect Base: A base that is too weak may not facilitate the deprotonation step effectively. Conversely, a base that is too strong might cause decomposition of your starting material. NaOtBu is a common starting point, but if decomposition is observed, switching to a weaker base like Cs₂CO₃ or K₃PO₄ is a logical next step.[3]
-
Poorly Activated Catalyst: If you are not using a pre-catalyst (e.g., using Pd(OAc)₂ or Pd₂(dba)₃), the in-situ generation of the active Pd(0) species might be inefficient. Pre-catalysts are strongly recommended for reliability.[5]
Q2: Can I use an aryl chloride version of the substrate instead of the bromide?
A: While possible, it is significantly more challenging. The general reactivity order for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl.[5] Oxidative addition to an aryl chloride is much slower and requires a more active catalyst system. You would need to use highly specialized, electron-rich, and sterically demanding ligands like tBuBrettPhos, and likely higher temperatures and catalyst loadings.[5] For initial studies, the bromo-substrate is strongly preferred.
Q3: My reaction is giving me a complex mixture of products. What are the likely side reactions?
A: Several side reactions can occur:
-
Hydrodehalogenation: The bromo-substituent is replaced by a hydrogen atom. This often occurs when the catalytic cycle is stalled after oxidative addition, and a source of hydride is present. It can be exacerbated by moisture or certain solvents.
-
Homocoupling: Two molecules of your amine or two molecules of the heteroaryl bromide couple together. This can sometimes be observed when the reaction kinetics are slow.[13]
-
Decomposition: At high temperatures and in the presence of a strong base, the ester group on your substrate could be hydrolyzed or other decomposition pathways may become active.
Q4: Do I need to run the reaction under strictly inert (anhydrous and oxygen-free) conditions?
A: Yes, absolutely. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Oxygen can oxidize the catalyst to an inactive Pd(II) state and can also oxidize the phosphine ligands. Moisture can interfere with the base and lead to hydrodehalogenation byproducts. Using standard Schlenk line or glovebox techniques with properly dried solvents and reagents is critical for reproducibility and success.[14]
Part 3: Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Caption: A logical flowchart for troubleshooting C-N coupling reactions.
Detailed Troubleshooting Scenarios
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion of starting material. | 1. Inactive catalyst (oxidation or poor generation).2. Base is too weak.3. Ligand is not suitable for the substrate.4. Insufficient temperature. | 1. Switch to a precatalyst (e.g., XPhos Pd G3). Ensure rigorous inert atmosphere and use freshly dried solvents.[5]2. Change the base. If using K₂CO₃ or K₃PO₄, switch to a stronger base like NaOtBu or LHMDS.3. Screen a panel of ligands. Test different classes of bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) to find one that is optimal.[6]4. Increase the reaction temperature in 10-20 °C increments, monitoring for decomposition. |
| Significant hydrodehalogenation (bromo group replaced by H). | 1. Presence of water or other proton sources.2. Reductive elimination is slow compared to side reactions. | 1. Rigorously dry all reagents and solvents. Ensure the inert gas line is dry.2. Change the ligand. A more electron-rich and bulky ligand can accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.[6] |
| Formation of diarylamine or other over-arylated products. | 1. If using a primary amine, a second coupling can occur after the first.2. Reaction conditions are too harsh. | 1. Use a ligand designed for monoarylation. Ligands like AdBippyPhos have been developed to improve selectivity for primary amine monoarylation.2. Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting heteroaryl bromide. |
| Starting material or product appears to be decomposing. | 1. Base is too strong and reacting with the ester or heterocyclic core.2. Temperature is too high. | 1. Switch to a weaker base. Move from NaOtBu to Cs₂CO₃ or K₃PO₄. This may require a slightly higher temperature or longer reaction time, but can preserve the integrity of the molecule.[3]2. Lower the reaction temperature. Find the lowest temperature at which an acceptable reaction rate is observed. |
| Reaction works but yields are inconsistent. | 1. Variable quality of reagents (especially base or solvent).2. Inconsistent inert atmosphere technique.3. Catalyst source is unreliable (if not using a precatalyst). | 1. Use high-purity reagents. Purchase solvents from a reputable supplier and dry them appropriately. Use a fresh bottle of base or store it in a desiccator/glovebox.2. Standardize your procedure. Ensure consistent degassing cycles and positive inert gas pressure throughout the experiment.3. Switch to a palladium precatalyst. This is the single most effective way to improve reproducibility for Buchwald-Hartwig reactions.[5] |
Part 4: Experimental Protocol Example
This section provides a representative, step-by-step protocol for a small-scale test reaction based on the Buchwald-Hartwig methodology.
Protocol: Palladium-Catalyzed Amination of this compound
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to make a 0.1 M solution based on the limiting reagent)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, XPhos Pd G3, and Sodium tert-butoxide.
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add the anhydrous toluene via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine in toluene (if solid).
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Vertex AI Search result citing a study on the role of organic bases in Pd-c
- Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Vertex AI Search result citing a study on the mechanistic investigation of organic bases in Pd-c
- Dennis, J. M. (2019). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.
- BenchChem. (2025).
- Vertex AI Search result citing a review on applications of Palladium-C
- Watson, D. A., et al. (2011).
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Vertex AI Search result providing an overview of Ullmann homocoupling reactions with Cu, Ni, and Pd c
- Vantourout, J. C., et al. (2017). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
- Reddit. (2018).
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Organic Chemistry Portal. Ullmann Reaction.
- Ma, D., et al. (2003).
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Jana, A., et al. (2018). A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. PMC.
-
Vertex AI Search result describing Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][6][15][16] thiadiazole.
- Ma, D., et al. (2002). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters.
- Wikipedia.
- Vertex AI Search result on Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules.
- Vertex AI Search result with a request for a PDF on solvent effects in palladium c
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- The Buchwald Research Group. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common, Soluble Base in C–N Coupling.
- BenchChem. (2025). Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.
- ACS GCI Pharmaceutical Roundtable. (2026).
- WuXi AppTec. (2021). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Vertex AI Search result providing a review of practical palladium catalysts for C-N and C-O bond form
- Vertex AI Search result showing a diagram of a Pd‐catalyzed Buchwald‐Hartwig amin
- Echemi.
- Li, Y., et al. (2017). Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products. PMC.
- Riente, P., et al. (2023). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. PubMed Central.
- Vertex AI Search result showing examples of coupling ethyl oxazole‐4‐carboxyl
- MDPI. (2016).
- Samala, S., et al. (2021). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central.
- Vertex AI Search result with information on the synthesis and anticancer activity of novel thiazole-5-carboxamide deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pure.york.ac.uk [pure.york.ac.uk]
- 10. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate Analogs
The imidazo[5,1-b]thiazole scaffold is a condensed heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antitubercular properties.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from the lead compound, ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate. By systematically exploring the impact of structural modifications on biological activity, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource for designing next-generation therapeutic agents based on this privileged scaffold.
The strategic modification of lead compounds through methods like intermediate derivatization is a cornerstone of modern drug discovery, enhancing success rates while optimizing development costs.[4] This guide will dissect the causality behind experimental choices in modifying the imidazo[5,1-b]thiazole core, presenting comparative experimental data to illuminate the path from structural design to functional outcome.
Core Scaffold and Rationale for Derivatization
The foundational structure, this compound, offers several key positions for chemical modification to modulate its physicochemical properties and biological activity. The bromine atom at the C2 position, the ester group at the C7 position, and the potential for substitution on the imidazole ring provide fertile ground for synthetic exploration. The primary goal of derivatization is to enhance target affinity and selectivity while improving pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion (ADME).
Comparative Analysis of Biological Activities
Antifungal Activity
Recent research has focused on the development of novel imidazo[5,1-b]thiazole derivatives as potent antifungal agents. A particularly successful strategy has involved the synthesis of analogs containing a pyrazole ring, leveraging the intermediate derivatization method to explore the chemical space around the core scaffold.[4]
Key SAR Insights:
-
Pyrazole Substitution: The introduction of a pyrazole moiety is critical for antifungal potency. The nature and position of substituents on the pyrazole ring significantly influence activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyrazole ring, such as trifluoromethyl (-CF3), tends to enhance antifungal activity.
-
Mechanism of Action: Studies involving scanning and transmission electron microscopy (SEM/TEM) on promising compounds, such as analog 18f , revealed that these derivatives exert their antifungal effect by compromising the integrity of the fungal cell membrane.[4] This disruption leads to the leakage of cellular contents, an increase in relative conductivity, and the generation of reactive oxygen species (ROS), ultimately causing fungal cell death.[4]
Table 1: Comparative Antifungal Activity of Imidazo[5,1-b]thiazole Analogs against Sclerotinia sclerotiorum
| Compound ID | R Group (on Pyrazole Ring) | EC50 (mg L-1)[4] |
| 4f | 3-CF3 | 0.98 |
| 18f | 3-CF3, 1-CH3 | 0.95 |
| Boscalid | (Commercial Fungicide) | 0.82 |
EC50: The median effective concentration.
The data clearly indicates that compounds 4f and 18f exhibit antifungal activity comparable to the commercial pesticide boscalid, highlighting the potential of this chemical series.[4] Furthermore, in vivo tests showed that compound 18f provided good protective effects on rape leaves at a concentration of 40 mg L-1.[4]
Antitubercular Activity
The imidazo[2,1-b]thiazole and the related benzo[d]imidazo[2,1-b]thiazole scaffolds have been extensively investigated for their potent activity against Mycobacterium tuberculosis (Mtb).[5][6] The SAR studies in this area provide valuable insights that can be extrapolated to the imidazo[5,1-b]thiazole series.
Key SAR Insights:
-
Aromatic Substituents: The introduction of various substituted aryl groups at the C2 position of the benzo[d]imidazo[2,1-b]thiazole core has a profound impact on antimycobacterial activity.
-
Halogenation: Halogen substitutions, particularly bromine and fluorine at the para-position of the C2-phenyl ring, significantly enhance antitubercular activity. This is attributed to the electron-withdrawing nature of halogens, which may improve the compound's binding affinity to its molecular target.[5]
-
Positional Isomerism: The position of the substituent is crucial. For instance, a single chlorine substitution was found to be less effective than di-chloro substitutions.[5]
-
Molecular Targets: Molecular docking studies suggest that these compounds may exert their effect by inhibiting key Mtb enzymes such as pantothenate synthetase and decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[5][6]
Table 2: Comparative Antitubercular Activity of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Derivatives against Mtb H37Rv
| Compound ID | R Group (on C2-Phenyl Ring) | MIC (µg/mL)[5] |
| 5b | 4-F | 1.6 |
| 5d | 4-Br | 1.6 |
| 5h | 4-I | 1.6 |
| 5f | 2,4-diCl | 3.12 |
| Isoniazid | (Standard Drug) | 1.6 |
MIC: Minimum Inhibitory Concentration.
The potent activity of compounds 5b , 5d , and 5h , matching that of the frontline drug isoniazid, underscores the importance of para-halogen substitution on the phenyl ring for achieving high efficacy.[5]
Anticancer Activity
Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated significant potential as anticancer agents, with activity observed against a broad range of human tumor cell lines.[3][7]
Key SAR Insights:
-
Substituent Effects on Aryl Rings: The nature of substituents on aryl rings appended to the imidazo[2,1-b]thiazole core dictates the cytotoxic potency.
-
Electron-Donating vs. Withdrawing Groups: In one study, a compound featuring a methoxy group (electron-donating) and a bromine atom (electron-withdrawing) exhibited the highest cytotoxicity against MCF-7 breast cancer cells. Conversely, compounds with two electron-withdrawing bromine atoms showed reduced activity.[3] This suggests a nuanced electronic requirement for optimal anticancer effect.
-
Target Selectivity: Certain analogs have shown remarkable selectivity for specific cancer types. For example, compounds 26 and 27 in one study displayed sub-micromolar IC50 values against multiple melanoma cell lines, showing greater potency than the approved drug sorafenib.[7]
-
Mechanism of Action: Molecular docking studies have implicated the inhibition of key signaling proteins, such as EGFR tyrosine kinase, as a potential mechanism of action for some of these compounds.[3]
Table 3: Comparative Anticancer Activity (IC50) of Benzo[d]imidazo[2,1-b]thiazole Derivatives against MCF-7 Cells
| Compound ID | R1 | R2 | IC50 (µM)[3] |
| 5a | Br | OCH3 | 10.78 |
| 5b | Br | Br | 29.7 |
IC50: The half maximal inhibitory concentration.
Experimental Protocols & Methodologies
The reliability of SAR studies hinges on robust and well-validated experimental protocols. Below are detailed methodologies for the key assays discussed.
General Synthesis of Imidazo[5,1-b]thiazole Analogs
The synthesis of imidazo[5,1-b]thiazole derivatives often follows a multi-step reaction sequence. A common approach involves the reaction of a substituted 2-aminothiazole with an α-halo ketone or α-halo ester, followed by cyclization to form the fused imidazothiazole ring system. Further modifications can be made to the substituents on the core structure.
Caption: General synthetic workflow for imidazo[5,1-b]thiazole analogs.
In Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a standard method for determining the MIC of compounds against Mycobacterium tuberculosis.
Step-by-Step Protocol:
-
Preparation: A sterile 96-well microplate is prepared with supplemented Middlebrook 7H9 broth.
-
Compound Dilution: The test compounds are serially diluted across the wells of the plate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv. Control wells (no compound) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Reagent Addition: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation: The plate is re-incubated for 24 hours.
-
Data Analysis: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest compound concentration that prevents this color change.[5]
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is incubated for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound analogs have revealed critical insights for the development of novel therapeutic agents. The versatility of the imidazo[5,1-b]thiazole scaffold allows for its optimization against a range of biological targets, from fungal cell membranes to mycobacterial enzymes and cancer-related kinases.
Key takeaways from this comparative analysis include:
-
The strategic introduction of substituted pyrazole rings is a highly effective approach for generating potent antifungal agents.
-
For antitubercular activity, para-halogenation of a C2-phenyl substituent on the related benzo[d]imidazo[2,1-b]thiazole core is a consistent strategy for enhancing potency.
-
The anticancer activity is finely tuned by the electronic properties of substituents, with a delicate balance of electron-donating and electron-withdrawing groups often required for optimal cytotoxicity.
Future research should focus on multi-target drug design, potentially combining the structural features that confer different biological activities into single hybrid molecules. Furthermore, a deeper investigation into the specific molecular targets and mechanisms of action for the most promising analogs will be crucial for their advancement into preclinical and clinical development. The continued application of rational design principles, guided by robust SAR data, will undoubtedly unlock the full therapeutic potential of the imidazo[5,1-b]thiazole chemical class.
References
-
Guo, M., Yu, X., Zhu, Y. Z., & Yu, Y. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. Molecules, 28(13), 5052. [Link]
-
Li, Y., et al. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science. [Link]
-
Guo, M., Yu, X., Zhu, Y. Z., & Yu, Y. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. Molecules, 28(13), 5052. [Link]
-
Request PDF. (n.d.). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. ResearchGate. [Link]
-
Syed, M. A., et al. (n.d.). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Connect Journals. [Link]
-
Nayak, S. K., et al. (2013). Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6841-6846. [Link]
-
DOI, C. (n.d.). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Crossref. [Link]
-
Al-Ostath, A., et al. (2025). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. Journal of Molecular Structure. [Link]
-
Samala, G., et al. (2021). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as selective anti-mycobacterial agents. RSC Medicinal Chemistry, 12(10), 1738-1749. [Link]
-
Carradori, S., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5871-5881. [Link]
-
Khan, K., et al. (2024). Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. Parasitology Research. [Link]
-
Singh, I., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Journal of Molecular Structure, 1307, 137887. [Link]
-
Request PDF. (n.d.). Additional eight Imidazo[2,1-b]thiazole-5-carboxamides and clinical candidate BTZ043 evaluated in this study. ResearchGate. [Link]
-
Patel, K. D., et al. (2017). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. Monatshefte für Chemie - Chemical Monthly, 148(8), 1435-1444. [Link]
-
Li, Z., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(2), 2757-2767. [Link]
-
PubChem. (n.d.). 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid. [Link]
Sources
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate Derivatives: Unveiling Structure-Property Relationships
For researchers, medicinal chemists, and professionals in drug development, the imidazo[5,1-b]thiazole scaffold is a cornerstone of significant pharmacological interest. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties[1][2][3]. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, determined through X-ray crystallography, is paramount in understanding the structure-activity relationship (SAR) of these potent compounds. This guide provides a comprehensive overview of the crystallographic analysis of ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate derivatives, offering insights into their synthesis, crystallization, and the subtle yet crucial structural variations that influence their physicochemical properties and biological function.
The Significance of the Imidazo[5,1-b]thiazole Core
The fused heterocyclic system of imidazo[5,1-b]thiazole presents a unique electronic and structural architecture that is conducive to diverse biological interactions. The presence of multiple nitrogen and sulfur heteroatoms provides sites for hydrogen bonding and coordination, while the aromatic nature of the fused rings allows for π-π stacking interactions. The this compound scaffold, in particular, offers several points for synthetic modification, allowing for the fine-tuning of its pharmacological profile. The bromine atom at the 2-position is not only a key pharmacophore in some contexts but also a versatile handle for further chemical transformations. The ethyl carboxylate group at the 7-position can influence solubility and act as a hydrogen bond acceptor.
Experimental Protocols: From Synthesis to Crystal
A successful crystallographic analysis begins with the synthesis of high-purity compounds and the growth of single crystals of sufficient quality. The following protocols are generalized from established methods for the synthesis of related imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives[1][3].
Synthesis of Ethyl 2-substituted-imidazo[5,1-b]thiazole-7-carboxylates
A common and effective route to the imidazo[2,1-b]thiazole core involves the cyclization of a 2-aminothiazole derivative with an α-haloketone or a related electrophile. For the synthesis of the title compounds, a plausible synthetic strategy is outlined below.
Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate
This starting material can be synthesized via the Hantzsch thiazole synthesis, reacting thiourea with an ethyl bromopyruvate derivative.
Step 2: Cyclization to form the Imidazo[5,1-b]thiazole Ring
The cyclization to form the fused ring system can be achieved by reacting ethyl 2-aminothiazole-5-carboxylate with a suitable two-carbon electrophile, followed by cyclization. For the 2-bromo derivative, a brominating agent would be used in a subsequent step or incorporated into the cyclization precursor.
A generalized procedure for the synthesis of a related benzo[d]imidazo[2,1-b]thiazole is the reaction of 2-aminobenzothiazole with an α-haloketone[1]. This can be adapted for the imidazo[5,1-b]thiazole system.
Crystallization Methodologies
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
Solvent Selection: A good solvent for crystallization is one in which the compound is moderately soluble at room temperature and highly soluble at elevated temperatures. Common solvents for this class of compounds include ethanol, methanol, acetonitrile, and mixtures thereof with water.
X-ray Crystallographic Analysis: A Step-by-Step Workflow
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.
Sources
- 1. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Imidazo[5,1-b]thiazoles and Benzo[d]imidazo[2,1-b]thiazoles
Prepared by a Senior Application Scientist
This guide provides a comprehensive comparison of the biological activities of two significant heterocyclic scaffolds: imidazo[5,1-b]thiazoles and their benzofused counterparts, benzo[d]imidazo[2,1-b]thiazoles. For researchers in drug discovery and medicinal chemistry, understanding the nuanced impact of structural modifications, such as benzo-annulation, is critical for designing next-generation therapeutic agents. This document synthesizes experimental data from peer-reviewed literature to objectively compare their performance in key therapeutic areas, focusing on anticancer and antimicrobial applications.
The core structural difference lies in the fusion of a benzene ring to the imidazothiazole core in the benzo[d]imidazo[2,1-b]thiazole system. This seemingly simple addition profoundly influences the molecule's planarity, lipophilicity, and electronic properties, leading to distinct biological profiles. This guide will dissect these differences, providing quantitative data, mechanistic insights, and detailed experimental protocols to inform future research and development.
Comparative Analysis of Biological Activities
The fusion of a benzene ring creates a more rigid and extended aromatic system in benzo[d]imidazo[2,1-b]thiazoles, which significantly enhances their interaction with various biological targets compared to the non-fused imidazo[5,1-b]thiazole core. This distinction is most evident in their anticancer and antimicrobial profiles.
Anticancer Activity: A Tale of Two Scaffolds
The benzo[d]imidazo[2,1-b]thiazole scaffold has been extensively investigated as a privileged structure in oncology, demonstrating potent cytotoxicity through multiple mechanisms. In contrast, the available research on imidazo[5,1-b]thiazoles points towards different applications, primarily in agriculture as fungicides.
Benzo[d]imidazo[2,1-b]thiazoles: This class exhibits broad-spectrum and potent antiproliferative activity against a panel of human cancer cell lines.[1] The mechanism of action is often multifactorial, making them compelling candidates for overcoming drug resistance.
-
Mechanism of Action:
-
Microtubule Disruption: Several conjugates act as microtubule targeting agents, arresting the cell cycle in the G2/M phase.[1] This is a well-validated strategy for cancer chemotherapy, employed by drugs like Paclitaxel. The rigid, planar structure of the benzofused system is crucial for effective binding to the colchicine site on tubulin.[2]
-
Apoptosis Induction: These compounds effectively induce programmed cell death. Experimental evidence shows they can cause a significant loss of mitochondrial membrane potential (ΔΨm) and a dramatic increase in reactive oxygen species (ROS), key events in the intrinsic apoptotic pathway.[3]
-
Kinase Inhibition: The scaffold has been identified as a core component in various kinase inhibitors, a cornerstone of targeted cancer therapy.[4][5]
-
Imidazo[5,1-b]thiazoles: While the isomeric imidazo[2,1-b]thiazole scaffold is known for its anticancer properties[6][7], current research on the imidazo[5,1-b]thiazole core is less focused on oncology. Instead, its derivatives have shown significant promise as antifungal agents.[8][9]
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole | Chalcone Conjugate 5d | MDA MB-231 (Breast) | 1.3 | [1] |
| Benzo[d]imidazo[2,1-b]thiazole | Chalcone Conjugate 5u | MDA MB-231 (Breast) | 1.2 | [1] |
| Imidazo[2,1-b]thiazole (Isomer) | Benzimidazole Conjugate 6d | A549 (Lung) | 1.08 |[2] |
Note: Data for the specific imidazo[5,1-b]thiazole scaffold in cancer cell lines is limited in the reviewed literature, highlighting a potential area for future investigation.
Antimicrobial Activity: Divergent Spectrums
Both scaffolds possess antimicrobial properties, but their spectrum of activity and potency differ significantly. Benzo[d]imidazo[2,1-b]thiazoles have emerged as powerful agents against mycobacteria and gram-positive bacteria, while imidazo[5,1-b]thiazoles are noted for their potent antifungal effects.
Benzo[d]imidazo[2,1-b]thiazoles: This scaffold is particularly promising for tackling challenging pathogens.
-
Antitubercular Activity: Numerous derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb), including the H37Rv strain.[10] Some compounds show high selectivity for Mtb over other non-tuberculous mycobacteria.[11][12] The proposed mechanism for some derivatives involves the inhibition of pantothenate synthetase, a crucial enzyme in bacterial metabolism.[12]
-
Antibacterial Activity: Significant efficacy has been demonstrated against Gram-positive bacteria, with some sulfonamide derivatives showing Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against Staphylococcus aureus and Bacillus subtilis.[10]
Imidazo[5,1-b]thiazoles: Research highlights the strength of this scaffold in combating fungal pathogens, particularly those relevant to agriculture.
-
Antifungal Activity: Derivatives containing a pyrazole ring have demonstrated antifungal activity against Sclerotinia sclerotiorum that is comparable to the commercial fungicide boscalid.[8][9]
-
Mechanism of Action: The antifungal effect is achieved by compromising the integrity of the fungal cell membrane. This was confirmed through scanning and transmission electron microscopy, which revealed significant detrimental effects on the fungal cell structure, leading to the leakage of cellular contents.[8][9]
Table 2: Comparative Antimicrobial Activity (MIC/EC₅₀ Values)
| Compound Class | Derivative Example | Pathogen | Potency (µg/mL or µM) | Reference |
|---|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole | Sulfonamide 5b, 5d, 5h | M. tuberculosis H37Rv | MIC: 1.6 µg/mL | [10] |
| Benzo[d]imidazo[2,1-b]thiazole | Carboxamide Triazole IT10 | M. tuberculosis H37Ra | IC₅₀: 2.32 µM | [11][12] |
| Benzo[d]imidazo[2,1-b]thiazole | Sulfonamide Derivative | Staphylococcus aureus | MIC: 6.25 µg/mL | [10] |
| Imidazo[5,1-b]thiazole | Pyrazole Derivative 18f | Sclerotinia sclerotiorum | EC₅₀: 0.95 mg/L (~0.95 µg/mL) |[8][9] |
Key Experimental Protocols
To ensure the reproducibility and validity of biological activity claims, standardized protocols are essential. The following are detailed methodologies for assays commonly used to evaluate these compounds.
Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a cornerstone for assessing the antiproliferative effects of chemical compounds. It measures the metabolic activity of cells, which correlates with cell viability. The causality is that viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., benzo[d]imidazo[2,1-b]thiazole derivatives) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol: Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing how a compound might inhibit cell proliferation. The principle relies on staining the cellular DNA with a fluorescent dye, like propidium iodide (PI), where the fluorescence intensity is directly proportional to the amount of DNA.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., A549) in 6-well plates and treat them with the test compound (e.g., at its IC₅₀ concentration) for a specified period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cell membrane. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is critical to ensure that only DNA is stained by degrading any RNA present.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to untreated controls to identify cell cycle arrest.
Visualizing Mechanisms and Workflows
Apoptosis Induction Pathway
The diagram below illustrates the proposed mechanism of apoptosis induction by cytotoxic benzo[d]imidazo[2,1-b]thiazole derivatives, highlighting their impact on mitochondrial integrity and ROS production.[3]
Caption: Apoptosis pathway induced by benzo[d]imidazo[2,1-b]thiazoles.
MTT Assay Experimental Workflow
This workflow provides a visual step-by-step guide for performing the MTT cytotoxicity assay, a fundamental technique for evaluating antiproliferative agents.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide establishes a clear distinction between the biological profiles of imidazo[5,1-b]thiazoles and benzo[d]imidazo[2,1-b]thiazoles based on current scientific literature.
-
Benzo[d]imidazo[2,1-b]thiazoles are a powerhouse scaffold in medicinal chemistry, demonstrating potent and multifaceted anticancer activity through mechanisms like microtubule inhibition and apoptosis induction. They also possess significant antibacterial and antitubercular properties, positioning them as high-value candidates for further development in human therapeutics.
-
Imidazo[5,1-b]thiazoles , while less explored in oncology, have carved out a niche as effective antifungal agents , particularly against plant pathogens. Their mechanism, involving the disruption of the fungal cell membrane, suggests potential for development into novel fungicides.
The addition of a fused benzene ring fundamentally enhances the therapeutic potential of the core imidazothiazole structure for human diseases. Future research should aim to explore the untapped potential of the imidazo[5,1-b]thiazole scaffold in cancer and infectious diseases, while continuing to optimize the potent benzo[d]imidazo[2,1-b]thiazole scaffold to develop clinical candidates with improved efficacy and safety profiles.
References
-
Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. (2019). Anticancer Agents in Medicinal Chemistry, 19(3), 347-355. [Link]
-
FeCl3/ZnI2-Catalyzed Synthesis of Benzo[d]imidazo[2,1-b]thiazole through Aerobic Oxidative Cyclization between 2-Aminobenzothiazole and Ketone. (2014). Organic Letters. [Link]
-
Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... (n.d.). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Advances. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - RSC Publishing. (2022). [Link]
-
Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. (n.d.). PubMed. [Link]
-
Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors. (2013). PubMed. [Link]
-
Unravelling the Synthesis of Benzo[d]imidazo[2,1-b]thiazoles via MnO2/I2-Catalyzed Ortoleva-King Type Approach. (2025). Thieme Connect. [Link]
-
Current synthesis in the context of benzo[d]imidazo[2,1-b]thiazoles. (n.d.). ResearchGate. [Link]
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry. [Link]
-
Imidazoles as potential anticancer agents. (n.d.). PubMed Central. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. (2022). [Link]
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][3][11][13]THIADIAZOLE DERIVATIVES: A REVIEW. (n.d.). Heterocyclic Letters. [Link]
-
Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. (2025). PubMed. [Link]
-
Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). PubMed Central. [Link]
-
Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. (2019). ACS Omega. [Link]
-
Antimicrobial Activities of Some New Heterocyclic Compounds Bearing Imidazo[2,1-b]benzothiazole Moiety. (n.d.). AIP Publishing. [Link]
-
Transition-Metal-Catalyzed Rapid Synthesis of Imidazo[2,1-b]thiazoles: Access to Aza-Fused Heterocycles via Aerobic Oxidative Coupling of 2-Aminothiazoles and Acetophenones. (n.d.). MDPI. [Link]
-
Design, synthesis and biological activity evaluation of novel imidazo[5,1‐b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. (2025). ResearchGate. [Link]
-
Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. (n.d.). Polycyclic Aromatic Compounds. [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (n.d.). PubMed. [Link]
-
Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). MDPI. [Link]
-
Design, Synthesis, and In-Silico Assessment of Imidazo[2,1-b]thiazol-5-amines for Promising Anti-Bacterial and Anti-Fungal Activity. (2025). ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (n.d.). MDPI. [Link]
-
A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. (n.d.). YMER. [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. (2025). MDPI. [Link]
-
Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. (n.d.). PubMed Central. [Link]
-
Antimicrobial activities of some new heterocyclic compounds bearing imidazo[2,1-b]benzothiazole moiety. (2023). AIP Publishing. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. [Link]
-
Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. (n.d.). Semantic Scholar. [Link]
-
Synthesis, characterization and antioxidant studies of benzo[4][11]imidazo[2, 1-b]thiazole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (n.d.). PubMed Central. [Link]
-
Synthesis and Biological Activity of Novel Imidazo[2,1-b][3][11][13]thiadiazole Derivatives. (n.d.). MDPI. [Link]
-
Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. (n.d.). PubMed. [Link]
Sources
- 1. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Maze of Resistance: A Comparative Guide to the Efficacy of Imidazo[5,1-b]thiazole Derivatives Against Drug-Resistant Bacteria
The escalating crisis of antibiotic resistance necessitates a paradigm shift in our approach to discovering and developing new antimicrobial agents. The relentless evolution of multidrug-resistant (MDR) bacteria, particularly formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA), has rendered many conventional antibiotics obsolete, creating an urgent unmet clinical need. In this guide, we delve into the promising landscape of imidazo[5,1-b]thiazole derivatives, a class of heterocyclic compounds that has demonstrated significant potential in combating these resilient pathogens. While our focus is on the broader class, we will draw comparisons and insights relevant to scaffolds such as ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate, highlighting the structure-activity relationships that govern their antibacterial efficacy.
The Rationale for Imidazo[5,1-b]thiazoles: A Privileged Scaffold
The imidazo[5,1-b]thiazole core is considered a "privileged scaffold" in medicinal chemistry. This is due to its rigid, bicyclic structure which allows for the precise spatial orientation of various substituents, facilitating interactions with specific biological targets. The fusion of the imidazole and thiazole rings creates a unique electronic and steric environment, contributing to the diverse biological activities observed in its derivatives, including antibacterial, antifungal, and anticancer properties.[1][2] The thiazole moiety, in particular, is a component of numerous clinically approved drugs and is known for its ability to engage in a variety of biological interactions.[1][3]
Comparative Efficacy Against Drug-Resistant Pathogens
Our analysis of the available literature reveals that strategic modifications to the imidazo[5,1-b]thiazole scaffold can lead to potent antibacterial agents with activity against clinically relevant drug-resistant bacteria. The following table summarizes the in vitro efficacy of representative imidazo[5,1-b]thiazole derivatives against various bacterial strains.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 5f | 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Staphylococcus aureus | 6.25 | [4][5] |
| 5f | 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Bacillus subtilis | 6.25 | [4][5] |
| 5b | 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Mycobacterium tuberculosis H37Rv | 1.6 | [4][5] |
| 5d | 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Mycobacterium tuberculosis H37Rv | 1.6 | [4][5] |
| 5h | 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | Mycobacterium tuberculosis H37Rv | 1.6 | [4][5] |
| Compound 3 | Heteroaryl(aryl) thiazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.47 | [3] |
| Compound 4 | Heteroaryl(aryl) thiazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.94 | [3] |
Key Insights from Comparative Data:
-
Potency against Gram-Positive Bacteria: Derivatives of the benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide scaffold have demonstrated significant activity against Gram-positive bacteria, including S. aureus, with MIC values as low as 6.25 µg/mL.[4][5]
-
Anti-tubercular Activity: Certain aryl derivatives of the same scaffold have shown remarkable potency against Mycobacterium tuberculosis, with MIC values of 1.6 µg/mL, highlighting their potential as leads for new anti-tubercular agents.[4][5]
-
Activity against MRSA: Hybrid molecules incorporating the thiazole core have shown promising activity against MRSA, with some compounds exhibiting greater potency than the reference drug ampicillin.[3]
Unraveling the Mechanism of Action: Targeting Essential Bacterial Processes
A critical aspect of developing new antibiotics is understanding their mechanism of action. This knowledge is crucial for predicting potential resistance mechanisms and for designing next-generation compounds. For imidazo[5,1-b]thiazole derivatives, a key putative target is DNA gyrase , an essential bacterial enzyme involved in DNA replication, transcription, and repair.
Figure 1: Proposed mechanism of action of imidazo[5,1-b]thiazole derivatives via inhibition of DNA gyrase.
Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase.[2] This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process essential for relieving the torsional stress that accumulates during DNA replication. The resulting stalled replication forks ultimately lead to bacterial cell death.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor and reproducibility of the findings presented, we outline the key experimental methodologies employed in the assessment of these novel antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assessment
It is imperative to evaluate the potential toxicity of new drug candidates to mammalian cells to ensure their safety. A common method for this is the MTT assay, which measures cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Human cell lines (e.g., HEK293, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage of the untreated control.
Future Directions and Concluding Remarks
The exploration of imidazo[5,1-b]thiazole derivatives represents a promising avenue in the quest for novel antibiotics to combat the growing threat of drug-resistant bacteria. The data gathered thus far indicate that this scaffold can be chemically modified to yield potent compounds with significant activity against challenging pathogens like MRSA and M. tuberculosis. The likely mechanism of action through the inhibition of DNA gyrase provides a solid foundation for rational drug design and optimization.
Further research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: A more comprehensive understanding of how different substituents on the imidazo[5,1-b]thiazole core influence antibacterial activity and selectivity is needed.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified in in vitro screens must be evaluated in animal models of infection to assess their therapeutic potential and pharmacokinetic properties.
-
Exploration of Novel Derivatives: The synthesis and evaluation of a wider range of derivatives, including those based on the this compound scaffold, could lead to the discovery of compounds with improved efficacy and safety profiles.
References
- Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.
- Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Imidazo[5,1-b]thiazole Compounds
Introduction
The imidazo[5,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including promising anticancer properties.[1][2][3] As researchers synthesize novel analogues in this class, the accurate assessment of their cytotoxic potential is a critical first step in the drug discovery pipeline. This guide provides an in-depth comparison of the most common colorimetric cytotoxicity assays, offering field-proven insights to help you select the most appropriate method, design robust experiments, and interpret your data with confidence. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring your results are both accurate and meaningful.
Section 1: The First Principle: Know Your Assay's Mechanism
Selecting an assay is not a matter of convenience; it is a strategic choice based on the biological question being asked. Each assay measures a different hallmark of cell health. Relying on a single method can be misleading. For instance, a compound that inhibits mitochondrial respiration without immediately killing the cell might show high "toxicity" in an MTT assay but low toxicity in a membrane integrity assay like the LDH assay.[4][5] Therefore, using a panel of assays with orthogonal mechanisms is a self-validating approach that provides a more complete picture of a compound's cytotoxic profile.
Here, we compare three workhorse assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH).
| Assay | Principle | Cellular Parameter Measured | Advantages | Disadvantages & Potential Interferences |
| MTT | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases.[6][7] | Metabolic Activity / Mitochondrial Integrity. [6] | - High sensitivity.- Widely used and well-documented.[8][9] | - Indirect measure of viability; can be confounded by changes in metabolism.- Chemical Interference: Reducing agents (e.g., thiols, polyphenols) can directly reduce MTT.[10]- Compound Color: Colored compounds can interfere with absorbance readings.- Formazan crystals are insoluble and require a solubilization step.[6]- Reagent itself can be toxic to cells over long incubations.[11] |
| SRB | Binding of a bright pink aminoxanthene dye to basic amino acid residues of cellular proteins under acidic conditions.[12][13] | Total Cellular Biomass / Protein Content. [1][12][13] | - Independent of metabolic activity.[12]- Endpoint is stable.- Less prone to interference from colored/reducing compounds compared to MTT.- Inexpensive and simple.[1] | - Less sensitive than metabolic assays for detecting early cytotoxic events.- Requires cell fixation, so endpoint is terminal.- Requires multiple washing steps. |
| LDH | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[11] | Cell Membrane Integrity. [11] | - Directly measures cytotoxicity (cell death) rather than just inhibition of proliferation.- Simple "add-mix-measure" format for supernatant.- Can be used for kinetic studies by sampling media over time. | - Insensitive to cytostatic effects (where cells stop growing but do not die).- Background LDH in serum can be a source of noise; use of low-serum media or heat-inactivated serum is recommended.[14]- Only detects cytotoxicity that involves membrane rupture (late apoptosis/necrosis). |
Section 2: Experimental Design & Validated Protocols
A robust experiment begins with careful planning. The diagram below outlines a comprehensive workflow for screening a novel imidazo[5,1-b]thiazole compound.
Caption: General workflow for cytotoxicity screening.
Protocol: The MTT Assay (Metabolic Activity)
This assay hinges on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7] The amount of formazan produced is proportional to the number of metabolically active cells.[6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Plating: Seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Scientist's Insight: The seeding density is critical. Too few cells will result in a low signal; too many will lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of your compound.
-
-
Compound Treatment: Prepare serial dilutions of your imidazo[5,1-b]thiazole compound. Remove the old media and add 100 µL of media containing the test compounds to the appropriate wells. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.
-
Scientist's Insight: This incubation time may need optimization. Insufficient time leads to a weak signal, while excessive time can lead to artifacts from MTT toxicity.
-
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO is common) to each well to dissolve the formazan crystals.
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm.
Protocol: The SRB Assay (Total Biomass)
This assay relies on the ability of the sulforhodamine B dye to bind to cellular proteins, providing a measure of total cell mass.[1][13]
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Wash Solution: 1% (v/v) acetic acid.
-
Solubilization Solution: 10 mM Tris base solution, pH 10.5.
Procedure:
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.
-
Scientist's Insight: Fixation is crucial for preserving the cellular proteins that the SRB dye will bind to. Cold TCA ensures rapid and effective fixation.
-
-
Washing: Discard the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Final Wash: Quickly discard the SRB solution and wash the plates again five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Measurement: Place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye. Measure the absorbance at 510 nm.
Protocol: The LDH Assay (Membrane Integrity)
This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[11]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency).
-
96-well flat-bottom plates.
Procedure:
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for "Maximum LDH Release."
-
Supernatant Collection: After compound incubation, centrifuge the plate gently (if cells are in suspension) or proceed directly for adherent cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a fresh 96-well plate.
-
Scientist's Insight: It is critical not to disturb the cell monolayer when collecting the supernatant, as this can artificially lyse cells and release LDH, leading to false-positive results.
-
-
Maximum Release Control: To the "Maximum LDH Release" wells, add 10 µL of the Lysis Solution provided in the kit 45 minutes before supernatant collection. This lyses all cells and represents 100% cytotoxicity.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the Stop Solution from the kit to each well.
-
Measurement: Measure the absorbance at 490 nm.
Section 3: Data Analysis & Interpretation
The goal of data analysis is to determine the concentration at which your imidazo[5,1-b]thiazole compound inhibits cell viability by 50%, known as the IC₅₀ value.[13]
Step 1: Calculate Percent Viability
For MTT and SRB assays, viability is calculated relative to the vehicle control (e.g., DMSO).
-
Formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
For the LDH assay, cytotoxicity is calculated relative to the spontaneous (vehicle) and maximum release controls.
-
Formula: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
Step 2: Plot the Dose-Response Curve and Determine IC₅₀
Using software like GraphPad Prism or an Excel add-in, plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).[15][16] Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).[16] The software will then calculate the IC₅₀ value.[15][16][17][18]
Hypothetical Data Summary:
The table below illustrates how results might look for a novel compound, "IMT-X," tested against a cancer cell line (e.g., HeLa).
| Assay | IC₅₀ (µM) | Interpretation |
| MTT | 5.2 | IMT-X significantly reduces metabolic activity at a low micromolar concentration. |
| SRB | 8.1 | IMT-X reduces total cell biomass, suggesting it is either cytotoxic or strongly cytostatic. |
| LDH | > 50 | At concentrations that inhibit metabolism and reduce biomass, IMT-X does not cause significant membrane rupture. |
| Combined Conclusion | The data suggest IMT-X is likely cytostatic or induces apoptosis without causing widespread necrosis within the tested timeframe. The primary effect is on cellular metabolism or proliferation, not immediate cell lysis. |
Section 4: Making the Right Choice: A Decision Framework
How do you decide which assay(s) to use? The following framework can guide your decision-making process.
Caption: Decision framework for selecting a primary cytotoxicity assay.
Senior Scientist's Recommendation: For initial screening of a novel chemical library like imidazo[5,1-b]thiazoles, the SRB assay offers the best balance of reliability and robustness .[12] It is less susceptible to chemical interference from novel structures compared to the MTT assay.[7][10] Once active compounds are identified, their mechanism should be further probed by running a confirmatory MTT assay to assess effects on metabolism and an LDH assay to check for membrane disruption. This tiered, multi-assay approach provides the most trustworthy and comprehensive initial characterization.
References
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]
-
How to calculate IC50. [Link]
-
Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]
-
Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. [Link]
-
Selecting the Right Cell-Based Assay | Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
How to Choose a Cell Viability or Cytotoxicity Assay. [Link]
-
Particle-induced artifacts in the MTT and LDH viability assays. [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. [Link]
-
How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. [Link]
-
Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. [Link]
-
How to compute EC50 C50 in Dose Response fitting. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
How Do I Estimate the IC50 and EC50? - FAQ 2187. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. [Link]
-
Comparison of LDH SRB MTT or CV assay in Capan-1 cells (A,C,E,G) and... [Link]
-
Imidazo[2,1-b][6][10][15]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. [Link]
-
Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]
Sources
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. How to compute EC50 C50 in Dose Response fitting [originlab.com]
A Comparative Guide to Validating the Mechanism of Action of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[5,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate series represents a class of small molecules with significant therapeutic potential. However, identifying the precise mechanism of action (MoA) is a critical step in their development from a promising hit to a clinical candidate. This guide provides a comprehensive, technically-grounded framework for elucidating and validating the MoA of these derivatives, comparing various experimental approaches to ensure scientific rigor and accelerate drug discovery pipelines.
The journey from a phenotypically active compound to a well-characterized drug candidate with a validated MoA is a multi-step process. It begins with broad, unbiased approaches to identify potential protein targets and progressively narrows down to specific target engagement and downstream pathway modulation.
Phase 1: Unbiased Target Identification – Casting a Wide Net
When the molecular target of a novel derivative is unknown, the initial step is to employ unbiased screening methods to identify potential binding partners within the cellular proteome. This is especially crucial if the compound was identified through phenotypic screening, a powerful drug discovery approach that identifies bioactive compounds based on their ability to alter a cell or organism's observable characteristics.[1] Two powerful and widely-used techniques for this purpose are affinity-based chemoproteomics and label-free methods.
Comparison of Primary Target Identification Strategies
| Technique | Principle | Advantages | Disadvantages | Best For... |
| Affinity-Based Pull-Down | The derivative is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from cell lysates. | Direct identification of binding partners; can be coupled with mass spectrometry for high-throughput analysis. | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders. | Initial, broad screening for direct binding partners. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. A drug-bound protein is typically more resistant to heat-induced denaturation. | Label-free; can be performed in intact cells, providing a more physiologically relevant context; confirms target engagement in a cellular environment. | Requires a specific antibody for each candidate protein for detection (unless coupled with mass spectrometry); may not be suitable for all protein classes. | Confirming target engagement in a cellular context and for identifying targets without chemical modification of the compound. |
Experimental Protocol: Affinity-Based Pull-Down Coupled with Mass Spectrometry
This protocol outlines a standard workflow for identifying the protein targets of an this compound derivative.
Rationale: This method is a robust, hypothesis-generating tool that directly identifies proteins that physically interact with the compound of interest.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an analog of the derivative with a linker arm and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.
-
Cell Lysis: Prepare a whole-cell lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound).
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-protein complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Phase 2: Target Engagement – Confirming the Interaction in a Cellular Context
Once a list of potential targets is generated, the next critical step is to confirm direct engagement of the compound with these targets within the complex milieu of a living cell. This is a crucial validation step, as many compounds that show activity in biochemical assays fail in cellular models due to poor permeability or inability to engage their target in its native environment.
Visualizing the Target Engagement Workflow
Caption: A generalized workflow for MoA validation.
Comparative Analysis of Target Engagement Assays
Given that many imidazo[2,1-b]thiazole derivatives have been identified as kinase inhibitors, a Kinobeads competition assay is a highly relevant and powerful alternative to CETSA for this specific target class.[3][4][5][6]
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free, applicable to a wide range of soluble proteins in their native cellular environment. | Requires specific antibodies for each target, can be lower throughput than other methods. |
| Kinobeads Competition Assay | A competition-based pull-down using beads coated with broad-spectrum kinase inhibitors. The derivative competes for binding to kinases in a cell lysate. | Specifically designed for kinase targets; allows for the profiling of inhibitor selectivity across a large portion of the kinome in a single experiment. | Limited to ATP-competitive inhibitors; may not identify all kinase targets. |
Experimental Protocol: Kinobeads Competition Assay
Rationale: For derivatives suspected to be kinase inhibitors, this method provides a direct measure of target engagement and a selectivity profile against a large panel of kinases.
Step-by-Step Methodology:
-
Cell Lysate Preparation: Prepare native protein lysates from cells of interest.
-
Compound Incubation: Incubate the cell lysate with varying concentrations of the this compound derivative.
-
Kinobeads Pull-Down: Add Kinobeads to the lysate to capture kinases that are not bound by the test compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the captured kinases.
-
LC-MS/MS Analysis: Digest the eluted proteins and analyze by quantitative mass spectrometry to identify and quantify the kinases that were competed off by the derivative.
-
Data Analysis: Generate dose-response curves to determine the binding affinity (e.g., IC50) of the derivative for each identified kinase.
Phase 3: Downstream Signaling and Phenotypic Validation
Confirming that the compound engages a specific target is only part of the story. The ultimate validation of the MoA comes from demonstrating that this engagement leads to the modulation of downstream signaling pathways and ultimately, the desired cellular phenotype.
Connecting Target Engagement to Cellular Function
Caption: A hypothetical signaling pathway for an imidazo[5,1-b]thiazole derivative.
Methods for Analyzing Downstream Effects
| Technique | What it Measures | Application in MoA Validation |
| Western Blotting | The abundance and phosphorylation status of specific proteins. | To confirm that target engagement leads to the expected changes in the phosphorylation of downstream signaling proteins (e.g., decreased p-MEK and p-ERK if the target is B-RAF).[6] |
| RNA-Sequencing (RNA-Seq) | Global changes in gene expression. | To identify gene expression signatures associated with compound treatment and to see if they align with the known functions of the identified target. |
| Cell-Based Phenotypic Assays | Cellular responses such as proliferation, apoptosis, or cell cycle arrest. | To demonstrate that the observed cellular phenotype is a direct consequence of target engagement. This can be further validated using genetic approaches like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target protein. |
Experimental Protocol: Western Blotting for Downstream Signaling
Rationale: This is a fundamental technique to directly visualize the functional consequences of target engagement on its immediate signaling cascade.
Step-by-Step Methodology:
-
Cell Treatment: Treat the relevant cell line with the this compound derivative at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and its phosphorylated downstream effectors (e.g., anti-B-RAF, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation levels.
Conclusion
Validating the mechanism of action of a novel compound series like the this compound derivatives requires a multi-faceted and rigorous experimental approach. By systematically moving from broad, unbiased target identification to specific target engagement and downstream pathway analysis, researchers can build a comprehensive and compelling data package that clearly elucidates the compound's MoA. The comparison of different methodologies at each stage, as outlined in this guide, allows for the selection of the most appropriate techniques based on the specific research question and the nature of the compound and its putative target class. This logical, evidence-based progression is essential for the successful translation of promising chemical matter into novel therapeutics.
References
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? (2023). Pharmaceuticals, 16(7), 957. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2012). European Journal of Medicinal Chemistry, 53, 227-237. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(50), 36137-36166. [Link]
-
Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. (2019). Polycyclic Aromatic Compounds, 41(2), 295-309. [Link]
-
Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. (2019). Molecules, 24(18), 3247. [Link]
-
Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. (2019). Polycyclic Aromatic Compounds, 41(2), 295-309. [Link]
-
Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. (2015). European Journal of Medicinal Chemistry, 95, 453-463. [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). Molecules, 29(10), 2351. [Link]
-
Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(24), 6794-6798. [Link]
-
Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. (2014). European Journal of Medicinal Chemistry, 75, 436-451. [Link]
-
Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. (2021). Chemical Biology & Drug Design, 98(3), 396-409. [Link]
-
Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021). Journal of Medicinal Chemistry, 64(10), 6877-6901. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Medicinal Chemistry, 13(9), 1101-1115. [Link]
-
Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. (2023). Molecules, 28(18), 6612. [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2015). Journal of Heterocyclic Chemistry, 52(4), 1136-1141. [Link]
-
Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. (2024). Molecules, 29(4), 785. [Link]
-
Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). BMC Chemistry, 19(1), 126. [Link]
-
Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). BMC Chemistry, 19(1), 126. [Link]
-
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). European Journal of Medicinal Chemistry, 76, 464-476. [Link]
-
Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]
-
Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025). BMC Chemistry, 19(1), 126. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology, 56, 145-161. [Link]
Sources
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Modern Imidazo[5,1-b]thiazole Synthesis: A Comparative Benchmark
Introduction: The imidazo[1][2]thiazole bicyclic system is a privileged scaffold in medicinal and agrochemical research, with the imidazo[2,1-b]thiazole isomer being particularly well-explored. However, its less-common regioisomer, imidazo[5,1-b]thiazole, is gaining significant attention as a core component in novel therapeutic and crop protection agents, including potent fungicides and phosphodiesterase 10A (PDE10A) inhibitors.[3][4] The precise arrangement of the nitrogen and sulfur atoms in the [5,1-b] fusion imparts unique physicochemical properties that modulate biological activity, making the regioselective synthesis of this scaffold a critical challenge for discovery chemists.
This guide provides an in-depth comparison of three distinct synthetic strategies for constructing the imidazo[5,1-b]thiazole core. We will move from a foundational, classical method to two modern, highly efficient protocols. Our analysis focuses on the underlying chemical principles, the rationale behind procedural choices, and a direct comparison of performance metrics to guide researchers in selecting the optimal method for their specific application.
Method 1: The Classical Benchmark: Intramolecular Cyclodehydration
The most fundamental approach to forming the fused imidazole ring onto a pre-existing thiazole is through an intramolecular cyclodehydration reaction. This strategy, analogous to the well-known Bischler-Napieralski reaction, relies on a robust, albeit often harsh, chemical transformation.
Causality and Experimental Rationale: The core logic of this method is to construct a 4-acylaminothiazole precursor. The exocyclic amide functionality is positioned to act as a nucleophile, attacking the C5 position of the thiazole ring. This intramolecular cyclization, however, is not spontaneous. It requires a powerful dehydrating agent, such as phosphorus oxychloride (POCl₃), to activate the amide carbonyl group, transforming the oxygen into a good leaving group (a dichlorophosphate ester).[5][6] This activation dramatically increases the electrophilicity of the carbonyl carbon, facilitating the ring-closing C-C bond formation. The subsequent elimination of water (as phosphoric acid derivatives) and aromatization yields the final fused heterocyclic system.
The choice of POCl₃ is deliberate; it is a potent, oxygen-philic Lewis acid capable of activating even moderately reactive amides under thermal conditions.[2] The necessity for high temperatures is a direct consequence of the energy barrier for both the activation and the cyclization steps.
Reaction Mechanism: Cyclodehydration
// Nodes Start [label=<
4-Acylaminothiazole Precursor
]; POCl3 [label=<
POCl₃(Dehydrating Agent)
]; Activated [label=<
Activated Dichlorophosphate Ester Intermediate
]; Cyclized [label=<
Cyclized Intermediate
]; Product [label=<
Imidazo[5,1-b]thiazole
];
// Edges Start -> Activated [label="Activation of Carbonyl"]; POCl3 -> Activated [style=dashed]; Activated -> Cyclized [label="Intramolecular\nCyclization"]; Cyclized -> Product [label="Aromatization\n(Elimination)"]; } Caption: Mechanism of POCl₃-mediated cyclodehydration.
Representative Protocol: Classical Cyclodehydration
This is a representative protocol based on established chemical principles for this reaction class.
-
Precursor Synthesis: To a solution of a 4-aminothiazole derivative (1.0 eq) in anhydrous pyridine (0.2 M), add the desired acyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench with water, extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the 4-acylaminothiazole precursor.
-
Cyclization: To the crude 4-acylaminothiazole precursor (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) cautiously.
-
Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 8-9 with a saturated NaHCO₃ or NaOH solution.
-
Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Method 2: Rational Design via Intermediate Derivatization & Intramolecular SₙAr
This modern strategy improves upon the classical method by breaking the synthesis into two discrete, high-yielding steps. It offers greater control and typically proceeds under milder conditions. This approach has been successfully used to generate novel fungicides.[3]
Causality and Experimental Rationale: The logic here is to first build a reactive intermediate that is primed for cyclization under mild, base-mediated conditions. The synthesis begins by reacting a thiazole-containing primary amine with an α,β-unsaturated carbonyl compound modified with a leaving group. This forms a key chloro-imine intermediate.
The crucial step is the subsequent intramolecular nucleophilic substitution. A non-nucleophilic organic base, such as triethylamine (TEA) or DBU, is used to deprotonate the N-H of the thiazole ring, significantly increasing its nucleophilicity. This activated nitrogen then attacks the electrophilic carbon of the imine, displacing the chloride ion in an intramolecular fashion to forge the C-N bond and close the imidazole ring. This method avoids the use of harsh dehydrating agents and high temperatures, leading to cleaner reactions and broader functional group tolerance.
Reaction Mechanism: Intermediate Derivatization
// Nodes Start [label=<
Thiazole Amine +Chloro-enone
]; Intermediate [label=<
Key Chloro-Imine Intermediate
]; Base [label=<
Base (e.g., TEA)
]; Anion [label=<
Thiazole N-Anion
]; Product [label=<
Imidazo[5,1-b]thiazole
];
// Edges Start -> Intermediate [label="Condensation"]; Intermediate -> Anion [label="Deprotonation"]; Base -> Anion [style=dashed]; Anion -> Product [label="Intramolecular\nNucleophilic Substitution"]; } Caption: Mechanism of base-mediated intramolecular cyclization.
Representative Protocol: Intermediate Derivatization
Adapted from the synthesis of pyrazole-containing imidazo[5,1-b]thiazoles.[3]
-
Intermediate Synthesis: Dissolve the starting thiazole amine (1.0 eq) and a suitable chloro-α,β-unsaturated ketone (1.0 eq) in ethanol (0.1 M). Add p-toluenesulfonic acid (0.1 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 5-8 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The intermediate product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure chloro-imine intermediate.
-
Cyclization: Suspend the chloro-imine intermediate (1.0 eq) in acetonitrile (0.1 M). Add triethylamine (TEA, 2.0 eq).
-
Heating: Heat the mixture to reflux (approx. 82 °C) for 3-5 hours. Monitor the cyclization by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to afford the pure imidazo[5,1-b]thiazole product.
Method 3: The Modern Frontier: Visible-Light-Promoted Cascade Cyclization
This cutting-edge approach represents a significant leap forward in efficiency and sustainability for synthesizing benzo-fused imidazo[5,1-b]thiazoles. It leverages the energy of visible light to drive a complex cascade reaction without the need for any metal or photocatalyst.[1]
Causality and Experimental Rationale: This one-pot protocol masterfully combines three components: a 2-haloaryl isothiocyanate, an isocyanide, and a base. The reaction is initiated by a base-promoted [3+2] cycloaddition between the isothiocyanate and the isocyanide. The resulting intermediate isomerizes to form an electron-rich thiolate.
The key innovation lies in the next step. The thiolate intermediate is proposed to form an electron-donor-acceptor (EDA) complex which can be excited by visible light (e.g., from a simple blue LED). This photoexcitation facilitates an intramolecular single-electron transfer (SET) event, leading to a radical cyclization onto the aryl halide. This process forms the fused imidazole ring and constructs the final tricyclic product in a single, atom-economical operation. The choice of a simple base and the absence of any catalyst makes the protocol exceptionally "green," mild, and operationally simple.
Reaction Mechanism: Visible-Light Cascade
// Nodes Start [label=<
Isothiocyanate +Isocyanide
]; Base [label=<
Base
]; Cycloadd [label=<
Thiolate Intermediate(via [3+2] Cycloaddition)
]; Light [label=<
Visible Light (hν)
]; Radical [label=<
Photo-excited State /Radical Intermediate
]; Product [label=<
Benzo[d]imidazo[5,1-b]thiazole
];
// Edges Start -> Cycloadd [label="Base-promoted\ncycloaddition"]; Base -> Start [style=dashed]; Cycloadd -> Radical [label="Photo-excitation (EDA)"]; Light -> Radical [style=dashed]; Radical -> Product [label="Radical Cyclization\n& Aromatization"]; } Caption: Proposed mechanism for visible-light cascade synthesis.
Representative Protocol: Visible-Light Cascade
Adapted from Li, et al.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-haloaryl isothiocyanate (0.2 mmol, 1.0 eq), the isocyanide (0.24 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 0.4 mmol, 2.0 eq).
-
Solvent and Degassing: Add 2.0 mL of anhydrous DMSO. Seal the tube and degas the mixture by subjecting it to three cycles of vacuum and backfilling with nitrogen.
-
Irradiation: Place the sealed tube approximately 5 cm from a 24 W blue LED lamp and begin vigorous stirring.
-
Monitoring: Allow the reaction to proceed at room temperature for 24 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the final product.
Performance Benchmark Comparison
| Parameter | Method 1: Classical Cyclodehydration | Method 2: Intermediate Derivatization | Method 3: Visible-Light Cascade |
| Typical Yield | 40-70% (Often moderate) | 75-95% (Good to Excellent)[3] | 65-92% (Good to Excellent)[1] |
| Reaction Time | 6-10 hours (including precursor) | 8-13 hours (two steps)[3] | 24 hours (one pot)[1] |
| Temperature | High (100-110 °C) | Moderate (Reflux in EtOH/ACN) | Room Temperature |
| Energy Source | Thermal (Heating mantle/oil bath) | Thermal (Heating mantle/oil bath) | Photonic (Blue LED) |
| Key Reagents | POCl₃ (corrosive, water-sensitive) | TEA/DBU (organic bases) | K₂CO₃ (mild inorganic base) |
| Catalyst | None (reagent-driven) | Acid catalyst (pTSA) for step 1 | Catalyst-Free |
| Step Economy | Two distinct steps | Two distinct steps | One-pot, three-component cascade |
| Substrate Scope | Limited by harsh acidic conditions | Good, tolerates various functional groups | Good, demonstrated for aryl halides[1] |
| Green Credentials | Poor (harsh reagent, high energy) | Moderate (organic solvents, heating) | Excellent (no catalyst, visible light) |
Conclusion and Outlook
This comparative analysis demonstrates the significant evolution in the synthesis of the valuable imidazo[5,1-b]thiazole scaffold.
-
The Classical Cyclodehydration method, while foundational, is largely superseded due to its harsh conditions, moderate yields, and limited functional group compatibility. It remains a viable option only when starting materials are readily available and downstream functionalization is not required.
-
The Intermediate Derivatization strategy offers a robust and reliable pathway. Its two-step nature provides excellent control over the introduction of substituents, leading to high yields and cleaner reactions under milder conditions than the classical approach. This makes it highly suitable for targeted library synthesis in drug discovery programs.[3]
-
The Visible-Light-Promoted Cascade represents the forefront of synthetic efficiency and green chemistry for this scaffold.[1] Its ability to construct the complex benzo-fused system in a single, catalyst-free, room-temperature operation from simple starting materials is remarkable. This method is ideal for process chemistry and large-scale synthesis where sustainability and operational simplicity are paramount.
For researchers and drug development professionals, the choice of method will depend on the specific synthetic goal. For rapid access to diverse analogues with sensitive functional groups, the intermediate derivatization method is superior. For sustainable and efficient synthesis of benzo-fused derivatives, the visible-light-promoted cascade is the unequivocal choice. The continued development of such innovative, light-driven methodologies will undoubtedly accelerate the exploration of the imidazo[5,1-b]thiazole chemical space.
Workflow Comparison Diagram
References
-
Li, Y., et al. (2020). Visible-Light-Promoted Cascade Cyclization towards Benzo[d]imidazo[5,1-b]thiazoles under Metal- and Photocatalyst-Free Conditions. Green Chemistry. Available at: [Link]
-
Song, Y., et al. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science, 81(7), 3610-3619. Available at: [Link]
-
Tehrani, M. H. H., & De Kimpe, N. (2001). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 6(3), 281-291. Available at: [Link]
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Palchykov, V. A. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. Available at: [Link]
-
Mahdi, I. S., et al. (2020). Chemical biology of cyclization reactions by using POCl3. Eurasian Journal of Biosciences. Available at: [Link]
-
Verma, S., et al. (2014). Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(2), 693-698. Available at: [Link]
-
Song, D., et al. (2022). Visible-Light-Promoted [3 + 2] Cyclization of Chalcones with 2-Mercaptobenzimidazoles: A Protocol for the Synthesis of Imidazo[2,1-b]thiazoles. Organic Letters, 24(17), 3215–3220. Available at: [Link]
-
Pinto, M., et al. (2001). Photophysical properties of 2,5-diphenyl-thiazolo[5,4-d]thiazole. Journal of Photochemistry and Photobiology A: Chemistry, 143(2-3), 119-127. Available at: [Link]
-
Fadda, A. A., et al. (2015). Phosphorus oxychloride in organic synthesis. Current Organic Synthesis. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel heterocyclic compounds like Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate is fundamental to discovery. However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the rationale behind these procedures, grounding our protocols in established safety principles and regulatory standards to ensure a self-validating and trustworthy system for your laboratory.
Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough understanding of the material's properties and associated hazards. This compound is a halogenated heterocyclic organic compound. While specific toxicity data for this exact molecule is not widely published, its classification as a brominated organic substance dictates that it must be managed as hazardous waste .[1][2] Analogs, such as Ethyl 2-bromothiazole-5-carboxylate, are known to be skin sensitizers, suggesting a similar potential for this compound.[3]
The primary principle is one of caution: treat the compound and any material contaminated with it as hazardous until proven otherwise. All disposal activities must comply with federal and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.[1]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 901122-44-9[4] |
| Molecular Formula | C₈H₇BrN₂O₂S |
| Waste Category | Halogenated Organic Waste |
| Known/Inferred Hazards | Potential Skin Sensitizer[3], Hazardous Waste |
Personal Protective Equipment (PPE) and Safe Handling
Before generating waste, ensure all handling operations are conducted with appropriate engineering controls and PPE to minimize exposure.
-
Engineering Controls : All weighing, transfers, and reactions involving this compound should be performed inside a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.[5]
-
Eye Protection : ANSI-rated safety glasses with side shields are mandatory at a minimum. For operations with a risk of splashing, such as transferring solutions, splash-proof chemical goggles or a full-face shield must be worn.[5][6]
-
Hand Protection : Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or puncture before use and change them frequently.
-
Body Protection : A standard laboratory coat must be worn and kept fully buttoned.[5]
Step-by-Step Waste Collection and Containment Protocol
Proper segregation and containment at the point of generation are critical to prevent accidental reactions and ensure compliant disposal.[2]
Step 1: Select a Compatible Waste Container Choose a container that will not react with the waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[7] Avoid using metal containers for halogenated waste.[1] The container must be clean, in good condition, and leak-proof.[7]
Step 2: Designate and Label the Container The moment you designate a container for waste, it must be labeled.[2] The label must include:
-
The words "Hazardous Waste" .[7]
-
The full, unabbreviated chemical name: "this compound" . If it is in a solvent, list all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Skin Sensitizer," "Halogenated Organic").
-
The date waste was first added to the container.
Step 3: Collect the Waste
-
Solid Waste : Collect unadulterated solid waste, contaminated lab materials (e.g., weigh boats, gloves, paper towels), and place them directly into the designated solid waste container.
-
Liquid Waste : If the compound is in a solvent, collect it in a designated liquid waste container. Do not mix with other waste streams unless you have confirmed their compatibility. For instance, this halogenated waste should not be mixed with non-halogenated solvent waste.
-
Container Capacity : Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[1]
Step 4: Store the Waste Container Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[2][7] The SAA should be a secondary containment bin to capture any potential leaks.
Crucially, store this waste away from incompatible chemicals.
| Incompatible Chemical Classes | Reason for Segregation |
| Strong Oxidizing Agents | Risk of vigorous or explosive reaction. |
| Strong Bases | Potential for dehalogenation or other degradation reactions. |
| Reactive Metals (e.g., Na, K, Mg) | Risk of violent reaction with halogenated compounds.[8][9] |
| Acids | While direct incompatibility is not documented, segregation from strong acids is a standard best practice to prevent unforeseen reactions.[7] |
Disposal Workflow: From Generation to Pickup
The following workflow outlines the decision-making process for compliant disposal. This entire process is governed by institutional and federal regulations, which mandate that hazardous waste be managed by licensed disposal facilities.[1][10] Under no circumstances should this chemical waste be disposed of down the drain or allowed to evaporate in a fume hood. [7][11]
Caption: Decision workflow for compliant chemical waste disposal.
Emergency Procedures: Spill Management
Pre-planning is essential for a safe and effective response to chemical spills.[12] Your laboratory should have a spill kit readily accessible containing absorbent materials, neutralizing agents (if applicable), and additional PPE.[5][13]
Assess the Spill: Minor vs. Major
-
Minor Spill : A small quantity (<100 mL of a low concentration solution, or a few grams of solid) that you are trained and equipped to handle without risk of significant exposure or hazard.
-
Major Spill : A larger quantity, a highly concentrated or volatile solution, or any spill that poses a fire hazard or risk to personnel health.[13]
For a major spill , evacuate the area immediately, alert others, close the lab door, and contact your institution's Environmental Health and Safety (EHS) emergency line from a safe location.[5][13]
The following workflow details the response for a minor spill .
Caption: Step-by-step workflow for a minor chemical spill response.
By adhering to these rigorous, well-documented procedures, you not only ensure the safety of your laboratory personnel but also uphold your commitment to environmental protection and regulatory compliance. This builds a foundation of trust and demonstrates a culture of safety that is the hallmark of a leading research institution.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]
-
American Chemical Society. Guide for Chemical Spill Response. Available at: [Link]
-
Rose-Hulman Institute of Technology. CHEMICAL SPILL PROCEDURES. Available at: [Link]
-
Columbia University Research. Emergency Spill Procedures. Available at: [Link]
-
Augusta University. Chemical Spill Response. Available at: [Link]
-
Utah State University. Incompatible Chemicals. Available at: [Link]
-
University of Nevada, Reno. Partial List of Chemical Incompatibilities. Available at: [Link]
Sources
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. fishersci.dk [fishersci.dk]
- 4. jk-sci.com [jk-sci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 9. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. acs.org [acs.org]
- 11. vumc.org [vumc.org]
- 12. acs.org [acs.org]
- 13. Chemical Spill Response [augusta.edu]
A Senior Application Scientist's Guide to Handling Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Introduction: Beyond the Product - A Commitment to Safety
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry and materials science. Its fused imidazothiazole core, functionalized with a reactive bromine atom, makes it a valuable intermediate for developing novel compounds through transformations like palladium-catalyzed cross-coupling reactions[1]. However, this chemical reactivity necessitates a robust and proactive safety protocol.
This guide moves beyond generic advice to provide a comprehensive operational and safety framework for researchers. As your partner in the laboratory, our goal is to empower you with the knowledge to handle this compound not just effectively, but with the highest degree of safety, ensuring that both you and your research are protected. The protocols herein are built on established principles of chemical safety, drawing logical inferences from structurally related compounds to address the absence of specific toxicological data for this novel substance.
Hazard Assessment: An Evidence-Based Approach
-
Core Heterocyclic System (Imidazo[5,1-b]thiazole): The fused imidazole and thiazole rings are common motifs in biologically active molecules, including antibacterial and antitubercular agents[2][3]. This inherent bioactivity suggests the compound can interact with physiological systems and should be handled with care to avoid unintended exposure.
-
Bromine Substitution: Brominated organic compounds are widely used as reactive intermediates[1][4]. The carbon-bromine bond provides a site for nucleophilic substitution and cross-coupling reactions. From a safety perspective, halogenated compounds can be irritants, and some may act as skin sensitizers. A close structural analog, Ethyl 2-bromothiazole-5-carboxylate , is classified as a skin sensitizer that may cause an allergic reaction[5]. It is therefore critical to assume that this compound poses a similar risk.
-
Imidazole Moiety: The parent imidazole ring is classified as a corrosive material that can cause severe skin burns and eye damage[6]. While integrated into a larger, more complex structure, the potential for corrosive or irritant properties should not be dismissed.
Inferred Hazard Profile: Based on this analysis, this compound should be treated as, at minimum:
-
A potential skin irritant and sensitizer.
-
A potential eye irritant.
-
Harmful if swallowed or inhaled.
-
Likely to release toxic gases (e.g., Hydrogen Bromide, Nitrogen Oxides, Sulfur Oxides) upon thermal decomposition.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a checklist; it is a dynamic risk management process. The following table outlines the recommended PPE based on the inferred hazard profile for various laboratory operations.
| Operational Scenario | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Chemical safety goggles | Double-glove with nitrile or neoprene gloves | Fully-buttoned lab coat | Recommended if weighing significant quantities outside of a ventilated enclosure. |
| Preparing Solutions | Certified Chemical Fume Hood | Chemical safety goggles and a face shield | Double-glove with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Not typically required if performed correctly within a fume hood. |
| Running Reaction | Certified Chemical Fume Hood | Chemical safety goggles | Double-glove with nitrile or neoprene gloves | Fully-buttoned lab coat | Not required for closed systems within a fume hood. |
| Work-up & Purification | Certified Chemical Fume Hood | Chemical safety goggles and a face shield | Double-glove with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Not typically required if performed correctly within a fume hood. |
Causality Behind PPE Choices:
-
Engineering Controls: A certified chemical fume hood is the primary line of defense. It protects the user from inhaling potentially harmful dust or vapors and contains any accidental spills.[6]
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[7] A face shield should be worn over the goggles when handling larger volumes or during procedures with a higher splash risk (e.g., quenching a reaction, extractions) to protect the entire face.
-
Hand Protection: Nitrile or neoprene gloves are recommended for their general resistance to a range of organic chemicals.[8] Double-gloving is a critical practice. The outer glove takes the brunt of any contamination and can be removed and replaced immediately, while the inner glove protects the skin during the de-gloving process. Always consult the glove manufacturer's compatibility chart for specific solvents used in your process.
-
Body Protection: A standard lab coat protects personal clothing and skin from minor spills.[9] A chemical-resistant apron provides an additional layer of protection against corrosive or sensitizing reagents during transfers and work-ups.
-
Respiratory Protection: While engineering controls should be sufficient, a respirator (e.g., an N95 for particulates or a cartridge respirator for organic vapors) may be necessary if engineering controls are not available or fail, or during the cleanup of a large spill.[10][11] All respirator use requires prior medical clearance and fit-testing as per institutional guidelines.
Operational and Disposal Plans
A safe experiment is a well-planned experiment. Follow these procedural steps to minimize risk.
Step-by-Step Handling Protocol
-
Pre-Operation Review: Before entering the lab, review the Safety Data Sheets (SDS) for all other reagents and solvents to be used in the procedure.[8] Ensure the chemical fume hood is certified and functioning correctly.
-
Area Preparation: Designate a specific area within the fume hood for handling the compound. Ensure a chemical spill kit is accessible.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the primary container.
-
Weighing and Transfer: Conduct all transfers of the solid compound within a fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates. Use spark-resistant tools.
-
Execution: Keep the primary container sealed when not in use. If heating the reaction, ensure the apparatus is secure and includes appropriate pressure relief (e.g., a condenser open to a bubbler).
-
Post-Handling Cleanup: Decontaminate the work area with a suitable solvent and then soap and water. Wipe down the exterior of any containers before returning them to storage.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then apron/lab coat, then face shield/goggles) to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[12]
Emergency Spill Management
Immediate and correct response to a spill is critical. The procedure differs based on the size and risk of the spill.[13]
-
Alert: Alert personnel in the immediate vicinity.
-
Isolate: Ensure fume hood sash is lowered.
-
Protect: Wear the appropriate PPE, including double gloves and safety goggles.
-
Contain: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad), starting from the outside and working inward.
-
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
-
Evacuate: Immediately evacuate the laboratory, alerting others as you leave. If the substance is volatile or dusty, activate the fire alarm to initiate a building-wide evacuation.[13][14]
-
Isolate: Close the laboratory doors behind you to contain the spill.
-
Report: Call your institution's emergency services (e.g., Environmental Health & Safety) and provide the location, the name of the chemical, and the estimated quantity spilled.[15]
-
Decontaminate: If you have come into contact with the chemical, remove contaminated clothing and flush the affected skin area in an emergency shower for at least 15 minutes.[6][14]
-
Await Response: Do not re-enter the laboratory. Wait for trained emergency responders.
// Nodes spill [label="Chemical Spill Occurs", fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Assess Hazard\n(Size, Location, Toxicity)", fillcolor="#F1F3F4", fontcolor="#202124"]; minor_spill [label="Minor Spill\n(Inside Fume Hood)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; major_spill [label="Major Spill\n(Outside Hood / Large Volume)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Minor Spill Path alert_minor [label="Alert Nearby Personnel", fillcolor="#F1F3F4", fontcolor="#202124"]; don_ppe [label="Don Appropriate PPE\n(Double Gloves, Goggles)", fillcolor="#F1F3F4", fontcolor="#202124"]; contain [label="Contain with Absorbent", fillcolor="#F1F3F4", fontcolor="#202124"]; collect [label="Collect into Waste Container", fillcolor="#F1F3F4", fontcolor="#202124"]; decon_minor [label="Decontaminate Area", fillcolor="#F1F3F4", fontcolor="#202124"];
// Major Spill Path evacuate [label="EVACUATE AREA\nAlert others", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolate [label="Isolate Area\n(Close Doors)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="Call Emergency Services\n(EHS / 911)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decon_major [label="Attend to Exposed Personnel\n(Safety Shower / Eyewash)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections spill -> assess; assess -> minor_spill [label=" Small & Contained?"]; assess -> major_spill [label=" Large or Uncontained?"];
minor_spill -> alert_minor [label="Yes"]; alert_minor -> don_ppe; don_ppe -> contain; contain -> collect; collect -> decon_minor;
major_spill -> evacuate [label="Yes"]; evacuate -> isolate; isolate -> report; report -> decon_major; }
Caption: Workflow for responding to a chemical spill.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. Brominated organic compounds should not be disposed of down the drain or in regular trash.[16]
-
Segregation: Maintain a dedicated, sealed, and clearly labeled hazardous waste container for all solid waste (e.g., contaminated gloves, absorbent pads, weighing papers).
-
Labeling: The waste container must be labeled with "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents used.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Storage: Store waste containers in a designated secondary containment area away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety department. Do not allow waste to accumulate.
Conclusion
Handling novel chemical entities like this compound demands a culture of vigilance, preparedness, and scientific rationale. By understanding the potential hazards inferred from its structure and adopting a multi-layered defense of engineering controls, personal protective equipment, and robust operational plans, you can confidently and safely unlock its scientific potential. Always prioritize safety; a successful experiment is one where everyone goes home unharmed.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
University of Washington. (n.d.). Imidazole – CAS# 288-32-4. Environmental Health & Safety. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved January 20, 2026, from [Link]
-
Oakland University. (2025, January 14). Spill Control/Emergency Response. EHSO Manual 2025-2026. Retrieved January 20, 2026, from [Link]
-
Henkel. (n.d.). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved January 20, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Protective Gear. Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved January 20, 2026, from [Link]
-
Michigan State University. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved January 20, 2026, from [Link]
-
Rowan University. (n.d.). Chemical Spill Response Guideline. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved January 20, 2026, from [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved January 20, 2026, from [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved January 20, 2026, from [Link]
-
Reddit. (2024, February 7). Synthesis Pros, what are your best tips for handling certain functional groups or reactions? r/Chempros. Retrieved January 20, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 3). Bromination. Retrieved January 20, 2026, from [Link]
-
Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699. Retrieved January 20, 2026, from [Link]
-
Levaya, Y., et al. (2026, January 15). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Michigan State University. (n.d.). Heterocyclic Compounds. Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved January 20, 2026, from [Link]
-
Deshmukh, R., et al. (2025, May 14). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. BMC Chemistry. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). A Novel Process for the Removal of Bromine from Styrene Polymers Containing Brominated Flame Retardant. Retrieved January 20, 2026, from [Link]
-
Achilias, D. S., et al. (2020). Novel trends in the thermo-chemical recycling of plastics from WEEE containing brominated flame retardants. Environmental Science and Pollution Research, 27(28), 34967-34985. Retrieved January 20, 2026, from [Link]
-
Nikolopoulos, N., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 711. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. fishersci.dk [fishersci.dk]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. api.henkeldx.com [api.henkeldx.com]
- 13. sites.rowan.edu [sites.rowan.edu]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 16. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
